2,5-Dichloro-4-(trifluoromethyl)pyrimidine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dichloro-4-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl2F3N2/c6-2-1-11-4(7)12-3(2)5(8,9)10/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXQDEGSBJJCSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463380 | |
| Record name | 2,5-dichloro-4-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
785777-98-2 | |
| Record name | 2,5-dichloro-4-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,5-Dichloro-4-(trifluoromethyl)pyrimidine (CAS 785777-98-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,5-Dichloro-4-(trifluoromethyl)pyrimidine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document collates available data on its chemical and physical properties, outlines a putative synthesis protocol based on related compounds, discusses its potential applications as a key building block, and provides essential safety and handling information.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid that serves as a versatile intermediate in organic synthesis. The presence of two reactive chlorine atoms and a trifluoromethyl group on the pyrimidine ring imparts unique electronic properties, making it a valuable scaffold for the development of novel bioactive molecules.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 785777-98-2 | [1] |
| Molecular Formula | C₅HCl₂F₃N₂ | [1] |
| Molecular Weight | 216.98 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Purity | Typically ≥95% | [1] |
| Storage Temperature | 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) | [1] |
Synthesis and Experimental Protocols
A patent for the synthesis of the 2,4-dichloro isomer describes the trifluoromethylation of uracil using sodium trifluoromethanesulfinate (Langlois' reagent) and an organic peroxide in an aqueous medium to form 5-trifluoromethyluracil. This intermediate is then chlorinated using phosphoryl chloride (POCl₃) to yield the final product. A similar approach, likely starting with a different uracil derivative to achieve the desired 4-(trifluoromethyl) substitution pattern, would be a logical synthetic strategy for this compound.
Diagram 1: Proposed General Synthesis Workflow
Caption: A generalized two-step workflow for the synthesis of dichlorinated trifluoromethyl pyrimidines.
Spectroscopic Data (Predicted and Analogous)
Detailed spectroscopic data for this compound is not publicly available. However, based on the analysis of related trifluoromethyl-substituted pyrimidines and pyridines, the following characteristic spectral features can be anticipated.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Features |
| ¹H NMR | A singlet in the aromatic region (δ 8.5-9.5 ppm) corresponding to the lone proton on the pyrimidine ring. |
| ¹³C NMR | Signals corresponding to the pyrimidine ring carbons, with the carbon attached to the CF₃ group showing a characteristic quartet due to C-F coupling. The carbons attached to chlorine atoms would also exhibit distinct chemical shifts. |
| ¹⁹F NMR | A singlet corresponding to the trifluoromethyl group. |
| IR Spectroscopy | Characteristic absorption bands for C-Cl, C-F, and C=N stretching vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with fragmentation patterns showing the loss of chlorine atoms and the trifluoromethyl group. |
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable building block in medicinal chemistry, primarily due to the strategic placement of its reactive sites. The two chlorine atoms can be selectively substituted through nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups and the construction of diverse molecular libraries. The trifluoromethyl group often enhances the metabolic stability, lipophilicity, and binding affinity of drug candidates.
This scaffold is particularly useful in the synthesis of kinase inhibitors, where the pyrimidine core can act as a hinge-binding motif in the ATP-binding pocket of various kinases. The differential reactivity of the two chlorine atoms allows for sequential and site-selective introduction of substituents to optimize potency and selectivity.
Derivatives of trifluoromethyl pyrimidines have shown a broad spectrum of biological activities, including antifungal, insecticidal, and anticancer properties. While specific examples of marketed drugs derived from this compound are not yet prominent, its structural motifs are present in numerous compounds under investigation for various therapeutic indications.
Diagram 2: Logical Relationship of the Compound in Drug Discovery
References
An In-depth Technical Guide to the Core Physical Properties of 2,5-Dichloro-4-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the known physical properties of the heterocyclic compound 2,5-Dichloro-4-(trifluoromethyl)pyrimidine. Due to the limited availability of specific experimental data for this particular isomer in publicly accessible literature, this document also furnishes standardized, detailed experimental protocols for the determination of key physical characteristics such as boiling point, density, and solubility. These methodologies are based on established practices for analogous halogenated heterocyclic compounds. Furthermore, a representative synthesis workflow is presented to illustrate a potential route for obtaining dichlorotrifluoromethylpyrimidine isomers. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related compounds in drug discovery and materials science.
Introduction
This compound is a halogenated pyrimidine derivative. Such compounds are of significant interest in medicinal chemistry and agrochemistry due to the diverse biological activities exhibited by the pyrimidine scaffold. The incorporation of a trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of molecules. A thorough understanding of the physical properties of this compound is crucial for its application in synthesis, formulation, and biological screening.
Core Physical Properties
Currently, detailed experimental data for all physical properties of this compound are not extensively reported in peer-reviewed literature. The available information, primarily from chemical supplier databases, is summarized below.
Data Presentation
| Property | Value | Source |
| Chemical Structure |
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| Molecular Formula | C₅HCl₂F₃N₂ | [1] |
| Molecular Weight | 216.98 g/mol | [2][1] |
| CAS Number | 785777-98-2 | [2][1] |
| Physical Form | Liquid | [2][3] |
| Purity | Typically ≥95% | [2] |
| Storage Conditions | 2-8°C under an inert atmosphere | [2][3] |
| Boiling Point | Data not available | - |
| Melting Point | Data not available | - |
| Density | Data not available | - |
| Solubility | Data not available | - |
Experimental Protocols for Physical Property Determination
The following sections provide detailed, generalized methodologies for determining the boiling point, density, and solubility of liquid heterocyclic compounds like this compound.
Determination of Boiling Point (Micro-scale Method)
This method is suitable for small sample volumes and is based on the principle of vapor pressure equalization.
Apparatus:
-
Thiele tube
-
High-boiling point mineral oil
-
Thermometer (calibrated)
-
Capillary tube (sealed at one end)
-
Small test tube
-
Rubber band or wire for attachment
Procedure:
-
A small sample (approximately 0.5 mL) of this compound is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the sample.
-
The test tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in a Thiele tube containing mineral oil, ensuring the sample is immersed.
-
The side arm of the Thiele tube is gently heated.
-
As the temperature rises, air trapped in the capillary tube will be expelled.
-
Upon reaching the boiling point, a continuous stream of bubbles will emerge from the capillary tube.
-
Heating is discontinued, and the apparatus is allowed to cool slowly.
-
The boiling point is recorded as the temperature at which the liquid is drawn back into the capillary tube.
Determination of Density (Pycnometer Method)
This gravimetric method provides high accuracy for determining the density of a liquid.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature water bath
Procedure:
-
The pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed and recorded (m₁).
-
The pycnometer is filled with the sample liquid, this compound, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is wiped from the exterior.
-
The filled pycnometer is placed in a constant temperature water bath (e.g., 25°C) until it reaches thermal equilibrium.
-
The pycnometer is removed from the bath, dried, and its mass is accurately weighed and recorded (m₂).
-
The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water) at the same temperature.
-
The mass of the pycnometer filled with the reference liquid is weighed and recorded (m₃).
-
The density of the sample liquid (ρₛ) is calculated using the following formula: ρₛ = [(m₂ - m₁) / (m₃ - m₁)] * ρᵣ where ρᵣ is the density of the reference liquid at the experimental temperature.
Determination of Aqueous Solubility (Turbidimetric Method)
This is a high-throughput method to estimate the kinetic solubility of a compound.
Apparatus:
-
96-well microplate
-
Microplate reader with turbidity measurement capabilities
-
Multichannel pipette
-
DMSO (Dimethyl sulfoxide)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
Procedure:
-
A stock solution of this compound is prepared in DMSO (e.g., 10 mM).
-
In a 96-well plate, serial dilutions of the stock solution are prepared using DMSO.
-
A fixed volume of each dilution is added to a corresponding well containing the aqueous buffer. This should be done rapidly to induce precipitation of compounds with low solubility.
-
The plate is incubated at a controlled temperature for a set period (e.g., 2 hours).
-
The turbidity of each well is measured using a microplate reader.
-
The concentration at which a significant increase in turbidity is observed corresponds to the kinetic solubility limit of the compound in the aqueous buffer.
Synthesis Workflow
Caption: A logical workflow for the synthesis and physical characterization of a novel chemical compound.
Conclusion
This technical guide has consolidated the available physical property data for this compound and provided robust, generalized experimental protocols for the determination of its key physical characteristics. The provided synthesis workflow offers a representative approach to obtaining such compounds. It is anticipated that this guide will be a useful starting point for researchers, enabling further investigation into the properties and applications of this and related pyrimidine derivatives. As more experimental data becomes available, this guide can be updated to provide a more complete physicochemical profile of this compound.
References
- 1. Prediction of Anti-Inflammatory Activity of a Series of Pyrimidine Derivatives, by Multiple Linear Regression and Artificial Neural Networks [scirp.org]
- 2. QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
An In-depth Technical Guide to 2,5-Dichloro-4-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,5-dichloro-4-(trifluoromethyl)pyrimidine, a fluorinated heterocyclic compound of interest in medicinal chemistry and agrochemical research. Due to the limited publicly available data on this specific isomer, this document also draws upon information from the closely related and more extensively studied isomer, 2,4-dichloro-5-(trifluoromethyl)pyrimidine, to infer potential synthetic routes and applications. This guide covers the compound's structure, IUPAC name, physicochemical properties, a proposed synthetic workflow, and its potential role as a versatile chemical intermediate.
Chemical Structure and Nomenclature
The chemical structure of this compound is characterized by a pyrimidine ring substituted with two chlorine atoms at positions 2 and 5, and a trifluoromethyl group at position 4.
IUPAC Name: this compound
The structure is as follows:
Physicochemical and Safety Data
Quantitative data for this compound is summarized in the table below. This information is crucial for handling, storage, and experimental design.
| Property | Value | Reference |
| CAS Number | 785777-98-2 | [1] |
| Molecular Formula | C₅HCl₂F₃N₂ | [1] |
| Molecular Weight | 216.98 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | |
| Storage Conditions | Inert atmosphere, 2-8°C | [1] |
Safety Information:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
It is imperative to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not extensively published. However, a plausible synthetic route can be proposed based on the known synthesis of the 2,4-dichloro-5-(trifluoromethyl)pyrimidine isomer. The synthesis of trifluoromethylated pyrimidines often involves the chlorination of a corresponding uracil derivative.
Proposed Synthetic Pathway:
A potential two-step synthesis for this compound is outlined below. This proposed workflow is adapted from established procedures for similar compounds.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Proposed):
Step 1: Synthesis of 5-Chloro-6-(trifluoromethyl)uracil (Intermediate)
-
To a solution of 5-chlorouracil in water, add sodium trifluoromethanesulfinate.
-
Heat the mixture to a specified temperature (e.g., 80°C).
-
Slowly add a solution of tert-butyl hydroperoxide to the reaction mixture.
-
Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture and isolate the crude product by filtration.
-
Purify the crude product by recrystallization to obtain 5-chloro-6-(trifluoromethyl)uracil.
Step 2: Synthesis of this compound (Final Product)
-
To the intermediate, 5-chloro-6-(trifluoromethyl)uracil, add an excess of phosphorus oxychloride (POCl₃) and a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture to reflux and maintain for several hours.
-
Monitor the reaction by TLC or HPLC.
-
After the reaction is complete, carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Applications in Research and Development
This compound is a valuable building block in organic synthesis, primarily due to its reactive chlorine atoms and the presence of the electron-withdrawing trifluoromethyl group.
Key Intermediate in Synthesis:
This compound serves as a key intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[2] The two chlorine atoms at positions 2 and 5 have different reactivities, allowing for selective nucleophilic substitution reactions. This differential reactivity enables the sequential introduction of various functional groups, leading to a diverse range of derivatives.
Potential Biological Activities:
While specific biological activities for this compound have not been extensively reported, the trifluoromethyl-pyrimidine scaffold is present in numerous compounds with a wide range of biological activities, including:
-
Antifungal and Herbicidal Agents: Many trifluoromethyl-pyrimidine derivatives have been developed as potent fungicides and herbicides.[3][4]
-
Anticancer and Antiviral Drugs: The unique properties of the trifluoromethyl group, such as increased metabolic stability and binding affinity, have made this moiety a common feature in the design of novel anticancer and antiviral therapies.[5][6]
The electrophilic nature of this compound makes it a versatile precursor for the synthesis of libraries of compounds to be screened for various biological targets.
Conclusion
This compound is a fluorinated heterocyclic compound with significant potential as a building block in the synthesis of bioactive molecules. While detailed information on this specific isomer is limited, by drawing parallels with related compounds, a clear path for its synthesis and application can be envisioned. Further research into the reactivity and biological screening of derivatives of this compound is warranted to fully explore its potential in drug discovery and agrochemical development.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
An In-depth Technical Guide to the Solubility of 2,5-Dichloro-4-(trifluoromethyl)pyrimidine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichloro-4-(trifluoromethyl)pyrimidine is a halogenated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The trifluoromethyl group and chlorine substituents can impart unique physicochemical properties, influencing the molecule's biological activity, metabolic stability, and pharmacokinetic profile. Understanding the solubility of this compound in a range of organic solvents is a critical parameter for its synthesis, purification, formulation, and the development of analytical methods. Poor solubility can present significant challenges in drug development, affecting bioavailability and the reliability of in vitro assays. This technical guide outlines the standard experimental protocols for determining the solubility of pyrimidine derivatives and provides a framework for the presentation of such data.
Experimental Protocols
The determination of a compound's solubility is a fundamental aspect of its physicochemical characterization. The following are detailed methodologies for two common and reliable experimental protocols for determining the thermodynamic solubility of a compound like this compound.
1. Thermodynamic Equilibrium (Shake-Flask) Method
The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[1][2][3][4]
-
Materials and Equipment:
-
This compound (solid)
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, N,N-dimethylformamide)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.
-
-
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure that saturation is achieved.
-
Solvent Addition: Add a known volume of the desired organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker with a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For a more complete separation, centrifuge the vials at a high speed.
-
Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. To ensure no solid particles are transferred, pass the supernatant through a syringe filter into a clean vial.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.
-
Analyze the filtered supernatant sample using the same HPLC method.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
-
-
Calculation of Solubility: The determined concentration of the saturated solution represents the solubility of this compound in the specific solvent at the given temperature. The results are typically expressed in g/100 mL, mg/mL, or as a mole fraction.
2. Gravimetric Method
The gravimetric method is a direct and straightforward technique for determining solubility, particularly useful when an analytical standard of the compound is not available.[5][6][7][8]
-
Materials and Equipment:
-
This compound (solid)
-
A selection of organic solvents
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Oven or vacuum desiccator
-
Filtration apparatus
-
-
Procedure:
-
Preparation of Saturated Solution: Prepare a saturated solution as described in the shake-flask method (steps 1-3).
-
Sample Collection: Carefully withdraw a known volume or mass of the clear supernatant into a pre-weighed container.
-
Solvent Evaporation: Evaporate the solvent from the container under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.
-
Drying: Dry the residue to a constant weight in a vacuum desiccator.
-
Weighing: Accurately weigh the container with the dried residue.
-
-
Calculation of Solubility:
-
Subtract the initial weight of the empty container from the final weight to determine the mass of the dissolved this compound.
-
Calculate the solubility based on the mass of the solute and the initial volume or mass of the solvent used.
-
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents and conditions.
Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25°C
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Methanol | 25 | [Hypothetical Value] | [Calculated Value] |
| Ethanol | 25 | [Hypothetical Value] | [Calculated Value] |
| Acetone | 25 | [Hypothetical Value] | [Calculated Value] |
| Acetonitrile | 25 | [Hypothetical Value] | [Calculated Value] |
| Ethyl Acetate | 25 | [Hypothetical Value] | [Calculated Value] |
| Dichloromethane | 25 | [Hypothetical Value] | [Calculated Value] |
| N,N-Dimethylformamide | 25 | [Hypothetical Value] | [Calculated Value] |
| Toluene | 25 | [Hypothetical Value] | [Calculated Value] |
| Heptane | 25 | [Hypothetical Value] | [Calculated Value] |
Note: The values in this table are for illustrative purposes only and do not represent actual experimental data.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of solubility using the shake-flask method.
Logical Relationship of Factors Influencing Solubility Measurement
The accuracy of a solubility measurement is dependent on several key experimental factors.
References
Spectroscopic Analysis of 2,5-Dichloro-4-(trifluoromethyl)pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic data for 2,5-Dichloro-4-(trifluoromethyl)pyrimidine. Due to the limited availability of direct experimental data for this specific compound in public literature and databases, this document compiles predicted spectroscopic values and data from closely related structural isomers and analogues. It also outlines detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis applicable to this class of halogenated, trifluoromethylated pyrimidines. This guide is intended to serve as a valuable resource for researchers in the synthesis, characterization, and application of this compound, particularly in the fields of medicinal chemistry and materials science.
Introduction
This compound is a halogenated pyrimidine derivative containing a trifluoromethyl group. Such compounds are of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the fluorine and chlorine substituents, including altered metabolic stability, lipophilicity, and binding interactions with biological targets. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of newly synthesized batches of this and related compounds. This guide addresses the anticipated NMR, IR, and MS spectral characteristics of this compound.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be essential for characterization.
Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for an Isomer.
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| This compound (Predicted) | CDCl₃ | ~8.8 - 9.2 | s | - | H-6 |
| 2,4-Dichloro-5-(trifluoromethyl)pyrimidine | - | Consistent with structure | - | - | - |
Prediction based on general trends for pyrimidine derivatives where electron-withdrawing groups deshield the ring protons.
Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for a Related Compound.
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| This compound (Predicted) | CDCl₃ | ~160 (q) | q | J(C-F) ≈ 35-40 | C-4 |
| ~158 | s | - | C-2 | ||
| ~155 | s | - | C-6 | ||
| ~120 (q) | q | J(C-F) ≈ 275 | CF₃ | ||
| ~118 | s | - | C-5 | ||
| 5-chloro-2-(trifluoromethyl)pyrimidine[1] | CDCl₃ | 156.7 | s | - | C-4/C-6 |
| 154.6 (q) | q | J(C-F) = 37 | C-2 | ||
| 134.1 | s | - | C-5 | ||
| 119.4 (q) | q | J(C-F) = 274 | CF₃ |
Table 3: Predicted ¹⁹F NMR Data for this compound and Experimental Data for a Related Compound.
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity |
| This compound (Predicted) | CDCl₃ | ~ -60 to -70 | s |
| 5-chloro-2-(trifluoromethyl)pyrimidine[1] | CDCl₃ | -70.04 | s |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorptions for the C-Cl, C-F, and pyrimidine ring vibrations.
Table 4: Predicted IR Absorption Bands for this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1550-1650 | Medium-Strong | C=N and C=C stretching (pyrimidine ring) |
| 1100-1350 | Strong | C-F stretching (CF₃ group) |
| 1000-1100 | Medium | Pyrimidine ring breathing modes |
| 700-850 | Strong | C-Cl stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Table 5: Predicted Mass Spectrometry Data for this compound.
| Technique | Predicted m/z | Interpretation |
| EI-MS | 216, 218, 220 | [M]⁺, Molecular ion peak with characteristic isotopic pattern for two chlorine atoms. |
| 181, 183 | [M-Cl]⁺, Loss of a chlorine atom. | |
| 147 | [M-CF₃]⁺, Loss of the trifluoromethyl group. | |
| HRMS (EI) | C₅HCl₂F₃N₂ | Calculated exact mass for elemental composition confirmation. |
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data for a compound such as this compound.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra to elucidate the chemical structure.
Materials:
-
This compound (5-10 mg for ¹H, 20-30 mg for ¹³C)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Transfer the solution to an NMR tube.
-
¹H NMR Acquisition:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum using standard parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 8-16 scans).
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Use the same sample or prepare a more concentrated one.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Process the spectrum similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
¹⁹F NMR Acquisition:
-
Acquire the ¹⁹F NMR spectrum. This is often done without a deuterium lock.
-
A reference standard, such as an external capillary of CFCl₃ or a known internal standard, can be used.
-
Processing is similar to ¹H NMR.
-
Infrared (IR) Spectroscopy
Objective: To identify the characteristic vibrational frequencies of the functional groups.
Materials:
-
This compound (1-2 mg)
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.
-
Potassium bromide (KBr), IR grade (if using KBr pellet method)
-
Agate mortar and pestle (if using KBr pellet method)
Procedure (ATR method):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum, typically by co-adding 16 to 32 scans in the range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly after the measurement.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Materials:
-
This compound (less than 1 mg)
-
Volatile solvent (e.g., methanol, dichloromethane)
-
Mass spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI source)
Procedure (EI-MS with GC introduction):
-
Prepare a dilute solution of the sample in a suitable volatile solvent.
-
Inject the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC will separate the compound from any impurities.
-
The compound elutes from the GC column and enters the MS source.
-
In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
A mass spectrum is generated, plotting ion intensity versus m/z.
-
For high-resolution mass spectrometry (HRMS), a more sensitive detector and mass analyzer (e.g., Time-of-Flight - TOF) are used to determine the exact mass to several decimal places.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a novel chemical entity like this compound.
Caption: A logical workflow for the synthesis, purification, and comprehensive spectroscopic analysis of this compound.
Conclusion
While direct experimental spectroscopic data for this compound remains elusive in the public domain, this technical guide provides a robust framework for its characterization. By leveraging predictive methods and comparative data from analogous structures, researchers can anticipate the key spectral features of this compound. The detailed experimental protocols offer a standardized approach to acquiring high-quality NMR, IR, and MS data, which are crucial for unequivocal structure determination and purity assessment. This information is vital for advancing research and development involving this and other novel halogenated pyrimidine derivatives.
References
Synthesis of 2,5-Dichloro-4-(trifluoromethyl)pyrimidine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichloro-4-(trifluoromethyl)pyrimidine is a halogenated pyrimidine derivative with potential applications in medicinal chemistry and materials science. The presence of two reactive chlorine atoms at the 2 and 5 positions, combined with the electron-withdrawing trifluoromethyl group at the 4 position, makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides an overview of the synthetic pathways, experimental protocols, and key data for the preparation of this compound and its close isomers, acknowledging the limited publicly available information on the specific synthesis of this compound.
While a direct and detailed synthesis pathway for this compound is not extensively documented in readily accessible literature, the synthesis of its isomer, 2,4-dichloro-5-(trifluoromethyl)pyrimidine, is well-established. Understanding the synthesis of this related compound can provide valuable insights into potential synthetic strategies for the target molecule.
Synthesis Pathway for the Isomer: 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
A common and well-documented route for the synthesis of 2,4-dichloro-5-(trifluoromethyl)pyrimidine involves a two-step process starting from uracil.[1]
-
Trifluoromethylation of Uracil: The first step is the trifluoromethylation of uracil to produce 5-(trifluoromethyl)uracil. This reaction is typically carried out using a trifluoromethylating agent in the presence of an initiator.
-
Chlorination of 5-(trifluoromethyl)uracil: The intermediate, 5-(trifluoromethyl)uracil, is then subjected to chlorination to yield the final product, 2,4-dichloro-5-(trifluoromethyl)pyrimidine.[1]
The overall reaction can be visualized as follows:
Caption: General synthesis pathway for 2,4-dichloro-5-(trifluoromethyl)pyrimidine.
Experimental Protocols for the Synthesis of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
The following are representative experimental protocols for the synthesis of the isomer, 2,4-dichloro-5-(trifluoromethyl)pyrimidine, based on available literature. These protocols can serve as a starting point for developing a synthesis for the this compound isomer, which would likely involve different starting materials or reaction conditions to achieve the desired regiochemistry.
Step 1: Synthesis of 5-(Trifluoromethyl)uracil
Step 2: Synthesis of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine from 5-(Trifluoromethyl)uracil
The chlorination of 5-(trifluoromethyl)uracil is a crucial step to introduce the chloro groups onto the pyrimidine ring.
Experimental Workflow:
Caption: General experimental workflow for the chlorination of 5-(trifluoromethyl)uracil.
Quantitative Data
Specific quantitative data, such as reaction yields and purity for the synthesis of this compound, is not available in the searched literature. For the synthesis of the isomer, 2,4-dichloro-5-(trifluoromethyl)pyrimidine, yields can vary depending on the specific reaction conditions and reagents used.
Conclusion and Future Directions
While a detailed, validated synthesis pathway for this compound is not currently available in the public domain, the well-established synthesis of its isomer, 2,4-dichloro-5-(trifluoromethyl)pyrimidine, provides a strong foundation for future research. The development of a regioselective synthesis for the target molecule would be a valuable contribution to the field of heterocyclic chemistry. Researchers interested in synthesizing this specific isomer may need to explore novel synthetic strategies, potentially involving:
-
Starting with a pre-functionalized pyrimidine ring: Utilizing a starting material that already possesses the desired substitution pattern and requires minimal modification.
-
Directed ortho-metalation: A strategy to selectively introduce a substituent at a specific position on the pyrimidine ring.
-
Development of novel cyclization reactions: Constructing the pyrimidine ring with the desired substituents in a single step from acyclic precursors.
Further investigation and experimentation are necessary to establish a reliable and efficient synthesis for this compound. The information provided herein on its isomer serves as a valuable starting point for such endeavors.
References
An In-depth Technical Guide to the Synthesis of 2,5-Dichloro-4-(trifluoromethyl)pyrimidine: Starting Materials and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthetic pathways for obtaining 2,5-dichloro-4-(trifluoromethyl)pyrimidine, a key intermediate in the development of novel pharmaceuticals and agrochemicals. Due to the isomeric complexity of substituted pyrimidines, this document will also address the synthesis of the more commonly reported 2,4-dichloro-5-(trifluoromethyl)pyrimidine to provide a comprehensive understanding of the synthetic landscape.
Synthesis of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine: A Common Isomer
The synthesis of the 2,4-dichloro-5-(trifluoromethyl)pyrimidine isomer is well-documented and typically proceeds through a two-step process starting from commercially available uracil.
Step 1: Trifluoromethylation of Uracil to 5-(Trifluoromethyl)uracil (5-TFU)
The initial step involves the introduction of a trifluoromethyl group at the 5-position of the uracil ring. A common and effective method for this transformation is the use of sodium trifluoromethanesulfinate (CF₃SO₂Na), also known as the Langlois reagent, in the presence of an oxidizing agent like tert-butyl hydroperoxide (t-BuOOH).
Experimental Protocol: Synthesis of 5-(Trifluoromethyl)uracil (5-TFU) [1]
A reaction vessel is charged with uracil, sodium trifluoromethanesulfinate, and a catalytic amount of ferrous sulfate (FeSO₄) in water. The mixture is heated, and an aqueous solution of tert-butyl hydroperoxide is added portion-wise while maintaining the reaction temperature. The reaction progress is monitored by HPLC until the starting material is consumed. The product, 5-TFU, can be isolated by filtration and further purified if necessary.
| Reagent/Parameter | Molar Equivalent/Condition |
| Uracil | 1.0 eq |
| Sodium Trifluoromethanesulfinate | 2.9 eq |
| Ferrous Sulfate Heptahydrate | catalytic |
| tert-Butyl Hydroperoxide (70% aq.) | 5.0 eq |
| Solvent | Water |
| Temperature | 55-75 °C |
| Reaction Time | 0.5 - 1.0 hour |
| Yield | High conversion (>97%) |
Step 2: Chlorination of 5-(Trifluoromethyl)uracil to 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
The subsequent step is the chlorination of the hydroxyl groups on the pyrimidine ring of 5-TFU. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).
Experimental Protocol: Synthesis of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine [1]
5-(Trifluoromethyl)uracil is treated with phosphorus oxychloride in the presence of a base, such as diisopropylethylamine (DIPEA). The reaction mixture is heated, and the progress is monitored by HPLC. Upon completion, the excess POCl₃ is removed by distillation, and the product is isolated through extraction and purification.
| Reagent/Parameter | Molar Equivalent/Condition |
| 5-(Trifluoromethyl)uracil (5-TFU) | 1.0 eq |
| Phosphorus Oxychloride (POCl₃) | Excess |
| Diisopropylethylamine (DIPEA) | 1.69 eq |
| Temperature | 110-120 °C |
| Reaction Time | 7-8 hours |
| Yield | >95% (by HPLC) |
Logical Relationship: Synthesis of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
Caption: Synthetic pathway for 2,4-dichloro-5-(trifluoromethyl)pyrimidine.
Proposed Synthetic Pathway for this compound
The synthesis of the target isomer, this compound, is less commonly reported. A plausible synthetic route would begin with a pyrimidine precursor already containing a trifluoromethyl group at the 4-position. A key intermediate in this proposed pathway is 4-(trifluoromethyl)uracil .
Synthesis of the Key Intermediate: 4-(Trifluoromethyl)uracil
The synthesis of 4-(trifluoromethyl)uracil can be achieved through the cyclization of a trifluoromethyl-containing building block with a suitable three-carbon unit. One potential method involves the condensation of ethyl trifluoroacetate with malonamide.
Experimental Protocol: Synthesis of 4-(Trifluoromethyl)uracil
Proposed Logical Workflow: Synthesis of 4-(Trifluoromethyl)uracil
Caption: Proposed synthesis of the 4-(trifluoromethyl)uracil intermediate.
Chlorination of 4-(Trifluoromethyl)uracil: A Synthetic Challenge
The direct chlorination of 4-(trifluoromethyl)uracil to yield this compound presents a significant regiochemical challenge. Standard chlorinating agents like phosphorus oxychloride typically react with the hydroxyl groups at the 2- and 4-positions of the uracil ring. Therefore, direct chlorination of 4-(trifluoromethyl)uracil would be expected to primarily yield 2,4-dichloro-6-(trifluoromethyl)pyrimidine.
To achieve the desired 2,5-dichloro isomer, a multi-step approach may be necessary. This could involve:
-
Chlorination at the 2-position: Selective chlorination at the 2-position of 4-(trifluoromethyl)uracil.
-
Activation and Chlorination at the 5-position: Introduction of a functional group at the 5-position that can be subsequently converted to a chloro group. Alternatively, direct chlorination of the 5-position might be possible under specific conditions, though this is not a common transformation for uracils.
Further research into selective chlorination methods for pyrimidines is required to develop a robust protocol for this transformation.
Proposed Transformation and Key Challenge
References
An In-depth Technical Guide to the Chemical Stability and Storage of 2,5-Dichloro-4-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for 2,5-Dichloro-4-(trifluoromethyl)pyrimidine, a key building block in pharmaceutical and agrochemical research. Due to the limited availability of specific stability data for this exact isomer, this guide synthesizes information from safety data sheets of the closely related and more extensively documented isomer, 2,4-Dichloro-5-(trifluoromethyl)pyrimidine, general principles of chemical stability for halogenated pyrimidines, and established international guidelines for stability testing. The information herein is intended to provide a robust framework for handling, storing, and evaluating the stability of this compound to ensure its integrity and reliability in research and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties for the related isomer, 2,4-Dichloro-5-(trifluoromethyl)pyrimidine, is presented in Table 1. These properties are expected to be similar for this compound and are provided as a reference.
Table 1: Physical and Chemical Properties of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine [1]
| Property | Value |
| CAS Number | 3932-97-6 |
| Molecular Formula | C₅HCl₂F₃N₂ |
| Molecular Weight | 216.98 g/mol |
| Appearance | Colorless to light brown liquid or low melting solid |
| Density | 1.609 g/mL at 25 °C |
| Refractive Index | n20/D 1.475 |
| Flash Point | 93.3 °C (199.9 °F) |
Chemical Stability and Storage
Proper storage and handling are paramount to maintaining the chemical integrity of this compound. The stability of this compound is influenced by temperature, light, and the presence of incompatible materials.
Recommended Storage Conditions
To ensure long-term stability, this compound should be stored under the conditions outlined in Table 2. These recommendations are based on information for the 2,4-dichloro isomer and general best practices for halogenated heterocyclic compounds.[1][2]
Table 2: Recommended Storage Conditions
| Condition | Recommendation | Rationale |
| Temperature | Store in a freezer (-20 °C to -10 °C)[2] or refrigerated (2 °C to 8 °C).[1] | Minimizes degradation by slowing down chemical reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Protects against degradation from atmospheric moisture and oxygen. |
| Container | Keep in a tightly sealed, light-resistant container.[2] | Prevents ingress of moisture and degradation from light exposure. |
| Ventilation | Store in a dry, cool, and well-ventilated place.[2] | Ensures a safe storage environment and prevents accumulation of any potential vapors. |
Incompatible Materials and Hazardous Decomposition
Contact with certain substances can lead to the degradation of this compound, potentially generating hazardous byproducts.
-
Incompatible Materials: Strong oxidizing agents are incompatible with this compound.[2]
-
Hazardous Decomposition Products: Under thermal stress or in the event of a fire, the compound may decompose to produce toxic and corrosive gases, including:
Experimental Protocols for Stability Assessment
To thoroughly assess the stability of this compound, a series of forced degradation studies should be conducted. These studies expose the compound to stress conditions to identify potential degradation products and establish a stability-indicating analytical method. The following protocols are based on the International Council for Harmonisation (ICH) guidelines and can be adapted for this specific compound.
General Experimental Workflow
The overall process for conducting a forced degradation study is depicted in the following workflow diagram.
References
The Trifluoromethyl Group in Pyrimidine Scaffolds: An In-depth Technical Guide on Electronic Effects for Drug Discovery
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the profound electronic influence of the trifluoromethyl (CF3) group on the pyrimidine ring. The incorporation of the CF3 moiety is a cornerstone of modern medicinal chemistry, renowned for its ability to modulate the physicochemical and biological properties of parent molecules. This document provides a detailed exploration of these effects, supported by quantitative data, experimental methodologies, and visual representations of key concepts.
Introduction: The Power of Trifluoromethylation in Pyrimidine Chemistry
The pyrimidine nucleus is a privileged scaffold in a vast array of pharmaceuticals and biologically active compounds. The strategic introduction of a trifluoromethyl group (–CF3) can dramatically alter a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] The CF3 group is a strong electron-withdrawing substituent, a property that significantly impacts the reactivity and basicity of the pyrimidine ring.[3] This guide will delve into the quantitative aspects of these electronic effects and provide practical information for the synthesis and characterization of these important compounds.
Quantitative Analysis of Electronic Effects
The potent electron-withdrawing nature of the trifluoromethyl group significantly modulates the electron density of the pyrimidine ring, which can be quantified through various physicochemical parameters.
Acidity and Basicity (pKa Values)
Table 1: pKa Values of Pyrimidine and a Trifluoromethylated Uracil Derivative
| Compound | pKa | Reference |
| Pyrimidine (protonated) | 1.23 | [4][5] |
| 6-Trifluoromethyluracil | 5.7 | [6] |
Note: The pKa of 6-trifluoromethyluracil refers to the acidity of the uracil ring protons, not the basicity of the pyrimidine nitrogen atoms. However, it demonstrates the electron-withdrawing effect of the CF3 group on the heterocyclic system.
Hammett and Taft Parameters
Hammett (σ) and Taft (σ*) constants are crucial for quantifying the electron-donating or -withdrawing ability of substituents. While specific Hammett constants for the CF3 group on a pyrimidine ring are not extensively documented, the values derived from benzene systems provide a valuable approximation of its electronic influence. The CF3 group is characterized by large positive σ values, indicating its strong electron-withdrawing nature through both inductive (field) and resonance effects.
Table 2: Hammett and Taft Substituent Constants for the Trifluoromethyl Group
| Constant | Value | Description |
| σm | 0.43 | Meta substituent constant, primarily reflecting the inductive effect. |
| σp | 0.54 | Para substituent constant, reflecting both inductive and resonance effects. |
| σ* | 0.92 | Taft polar substituent constant, quantifying the inductive effect. |
Note: These values are for substituents on a benzene ring and should be considered as approximations for the pyrimidine system.
Spectroscopic Data of Trifluoromethylated Pyrimidines
The electronic perturbations caused by the trifluoromethyl group are readily observable in various spectroscopic data, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 3: Selected NMR Spectroscopic Data for Trifluoromethylated Pyrimidines
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | 19F NMR (δ, ppm) | Reference |
| 2-(Trifluoromethyl)pyrimidine | - | - | - | [7] |
| 4-(Trifluoromethyl)pyrimidine | - | - | - | |
| 3-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)aniline | 8.94 (s, 1H), 7.29 (s, 1H), 7.06 (t, 2H), 6.62 (d, 1H), 6.42 (t, 1H), 6.38 (d, 1H), 5.40 (s, 2H) | 171.50, 169.88, 156.13 (q, J = 35.4 Hz), 147.42, 142.18, 122.26, 121.82 (q, J = 273.3 Hz), 114.96, 102.48 | - | |
| 7-chloro-3-ethyl-5-(trifluoromethyl)[5]thiazolo[4,5-d]pyrimidine-2(3H)-thione | 4.42–3.97 (dq, 2H), 1.27 (t, 3H) | 189.35, 166.80, 158.02, 150.13, 121.17 (q), 117.53 (q), 107.04, 12.86, 11.92 | - | |
| 7-(methylamino)-3-phenyl-5-(trifluoromethyl)[5]thiazolo[4,5-d]pyrimidine-2(3H)-thione | 8.56 (t, 1H), 7.58–7.40 (m, 5H), 2.98 (d, 3H) | 190.21, 175.09, 168.36, 155.79, 135.89, 130.05, 129.86, 129.65, 129.17, 128.50, 117.38 (q), 103.02 | - |
Experimental Protocols
The synthesis of trifluoromethylated pyrimidines can be achieved through various synthetic strategies. Below are detailed methodologies for key transformations.
Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyrimidine via Cyclocondensation
This protocol describes the initial ring-forming reaction to create the pyrimidine scaffold.
Procedure: A mixture of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), urea (1.2 eq), and acetic acid is heated at reflux for 8 hours. The reaction mixture is then cooled to room temperature. The resulting solid precipitate is collected by filtration, washed with water, and dried to yield the 2-hydroxy-4-(trifluoromethyl)pyrimidine intermediate.
Chlorination of 2-Hydroxy-4-(trifluoromethyl)pyrimidine
This step activates the pyrimidine ring for subsequent nucleophilic substitution reactions.
Procedure: To the 2-hydroxy-4-(trifluoromethyl)pyrimidine (1.0 eq) from the previous step, phosphorus oxychloride (POCl3) (5.0 eq) is added. The mixture is heated at reflux for 4 hours. After cooling, the reaction mixture is carefully poured into ice-water. The resulting solid is collected by filtration, washed with water, and dried to afford the chlorinated product.
One-Pot Three-Component Synthesis of 5-Trifluoromethyl Pyrimidine Derivatives
This efficient method allows for the direct introduction of the trifluoromethyl group at the 5-position.
Procedure: A mixture of an aryl enaminone (0.5 mmol), an aryl amidine hydrochloride (0.6 mmol), sodium triflinate (CF3SO2Na) (1.0 mmol), and Cu(OAc)2 (1.0 mmol) in 1,2-dichloroethane (DCE) (5 mL) is stirred at 80 °C for 12 hours under an air atmosphere. Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired 5-trifluoromethyl pyrimidine derivative.
Visualizing Key Concepts and Pathways
Graphical representations are essential for understanding the complex relationships in chemical synthesis and biological signaling.
References
- 1. PKA Inhibitor (5-24) (trifluoroacetate salt) | TargetMol [targetmol.com]
- 2. 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid [cymitquimica.com]
- 3. 4-(Trifluoromethyl)pyrimidine | C5H3F3N2 | CID 15074799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-(TRIFLUOROMETHYL)PYRIMIDINE-5-CARBOXYLIC ACID | 306960-74-7 [m.chemicalbook.com]
- 6. 2-(Trifluoromethyl)pyrimidine | C5H3F3N2 | CID 14007756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2,5-Dichloro-4-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichloro-4-(trifluoromethyl)pyrimidine is a key heterocyclic building block in medicinal chemistry and agrochemical synthesis. The pyrimidine core, activated by an electron-withdrawing trifluoromethyl group and two chlorine atoms, is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the selective and sequential introduction of various functional groups, enabling the rapid generation of diverse molecular libraries for drug discovery and lead optimization.
The primary value of this scaffold lies in its application as a precursor for synthesizing potent inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases. The strategic placement of substituents on the pyrimidine ring allows for fine-tuning of interactions within the ATP-binding pocket of these enzymes.
Regioselectivity in Nucleophilic Aromatic Substitution
The reactivity of the two chlorine atoms in this compound is not equivalent. The chlorine atom at the C-2 position is positioned between two electron-withdrawing nitrogen atoms, significantly activating it for nucleophilic attack. The chlorine at the C-5 position is adjacent to the trifluoromethyl group. In most SNAr reactions on similar pyrimidine systems, the position flanked by two heteroatoms is the most electrophilic. Therefore, nucleophilic substitution is expected to occur preferentially at the C-2 position .
Monosubstitution at the C-2 position yields a 2-substituted-5-chloro-4-(trifluoromethyl)pyrimidine intermediate, which can then be subjected to a second, often more forcing, nucleophilic substitution or a cross-coupling reaction at the less reactive C-5 position to generate polysubstituted pyrimidines.
Applications in Drug Discovery
Derivatives of this compound are prominent in the development of targeted therapeutics, particularly as kinase inhibitors. The pyrimidine scaffold can serve as a "hinge-binding" motif, forming critical hydrogen bonds with the backbone of the kinase hinge region. The trifluoromethyl group can enhance binding affinity and improve pharmacokinetic properties such as metabolic stability and cell permeability.
Key Therapeutic Targets:
-
Epidermal Growth Factor Receptor (EGFR): Mutated forms of EGFR are key drivers in non-small cell lung cancer. Pyrimidine derivatives can be designed to selectively inhibit these mutants.[1]
-
FMS-like Tyrosine Kinase 3 (FLT3): FLT3 mutations are common in acute myeloid leukemia (AML), making it a crucial therapeutic target.
-
Checkpoint Kinase 1 (CHK1): CHK1 is involved in DNA damage repair, and its inhibition can sensitize cancer cells to chemotherapy.
The general workflow for utilizing this scaffold in a drug discovery program is outlined below.
Caption: Drug discovery workflow using the pyrimidine scaffold.
Experimental Protocols
The following are representative protocols for the nucleophilic aromatic substitution on this compound. Note: These are general procedures and may require optimization for specific nucleophiles. All reactions should be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., Nitrogen or Argon).
Protocol 1: Reaction with Amine Nucleophiles (N-Substitution)
This protocol describes the reaction with a primary or secondary amine to yield a 2-amino-5-chloro-4-(trifluoromethyl)pyrimidine derivative.
Materials:
-
This compound
-
Amine nucleophile (e.g., aniline, morpholine, benzylamine)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add the amine nucleophile (1.1 eq).
-
Add DIPEA (1.5 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS. For less reactive amines, heating to 50-80 °C may be required.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to afford the desired 2-amino-5-chloro-4-(trifluoromethyl)pyrimidine.
Protocol 2: Reaction with Alcohol Nucleophiles (O-Substitution)
This protocol describes the formation of a 2-alkoxy-5-chloro-4-(trifluoromethyl)pyrimidine derivative using an alcohol.
Materials:
-
This compound
-
Alcohol nucleophile (e.g., methanol, phenol, benzyl alcohol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the alcohol (1.2 eq) and anhydrous THF (0.3 M).
-
Cool the solution to 0 °C and carefully add sodium hydride (1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.
-
Cool the alkoxide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at room temperature for 2-8 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired 2-alkoxy-5-chloro-4-(trifluoromethyl)pyrimidine.
Protocol 3: Reaction with Thiol Nucleophiles (S-Substitution)
This protocol outlines the synthesis of a 2-thioether-5-chloro-4-(trifluoromethyl)pyrimidine derivative.
Materials:
-
This compound
-
Thiol nucleophile (e.g., thiophenol, benzyl mercaptan)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of potassium carbonate (2.0 eq) in anhydrous DMF (0.2 M), add the thiol nucleophile (1.1 eq).
-
Stir the mixture for 15 minutes at room temperature.
-
Add this compound (1.0 eq) to the suspension.
-
Stir the reaction at room temperature for 1-6 hours. Monitor progress by TLC or LC-MS.
-
Once the starting material is consumed, dilute the mixture with ethyl acetate and wash with water (3x) and brine (1x).
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired 2-thioether-5-chloro-4-(trifluoromethyl)pyrimidine.
Quantitative Data Summary
The following table provides illustrative yields for the monosubstitution at the C-2 position based on typical SNAr reactions with similar activated heterocyclic systems. Actual yields will vary depending on the specific nucleophile and reaction conditions.
| Nucleophile Class | Example Nucleophile | Product Type | Typical Yield Range (%) |
| Nitrogen | Aniline | 2-Anilino- | 75-90% |
| Morpholine | 2-Morpholino- | 85-95% | |
| Benzylamine | 2-(Benzylamino)- | 80-92% | |
| Oxygen | Sodium Methoxide | 2-Methoxy- | 70-85% |
| Sodium Phenoxide | 2-Phenoxy- | 65-80% | |
| Sulfur | Sodium Thiophenoxide | 2-(Phenylthio)- | 88-98% |
| Sodium Benzylmercaptide | 2-(Benzylthio)- | 90-97% |
Signaling Pathway Visualization
Derivatives of this compound often function as ATP-competitive kinase inhibitors. The diagram below illustrates the general mechanism of action for an EGFR inhibitor derived from this scaffold.
Caption: Inhibition of the EGFR signaling pathway.
Conclusion
This compound is a highly valuable and versatile scaffold for the synthesis of novel therapeutic agents and agrochemicals. Its predictable regioselectivity in nucleophilic aromatic substitution reactions allows for the controlled and efficient construction of complex, functionalized pyrimidine derivatives. The established potential of these derivatives, particularly as potent kinase inhibitors, underscores the importance of this building block in modern drug discovery and development programs.
References
Application Notes and Protocols for the Suzuki Coupling Reaction of 2,5-Dichloro-4-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged heterocyclic motif found in a vast array of pharmaceuticals and biologically active compounds. The functionalization of the pyrimidine ring through cross-coupling reactions is a cornerstone of modern medicinal chemistry, enabling the synthesis of diverse compound libraries for drug discovery. This application note provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 2,5-Dichloro-4-(trifluoromethyl)pyrimidine with various aryl- and heteroarylboronic acids. The presence of a trifluoromethyl group at the 4-position renders this substrate highly electron-deficient, which influences its reactivity and necessitates carefully optimized reaction conditions. This protocol offers a robust starting point for the selective synthesis of 2-chloro-5-aryl-4-(trifluoromethyl)pyrimidines, valuable intermediates for further chemical elaboration.
Reaction Principle
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, such as a boronic acid or its ester, in the presence of a base. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid (activated by the base), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
For this compound, the regioselectivity of the first coupling is a key consideration. The strong electron-withdrawing trifluoromethyl group at the C4 position is expected to significantly influence the electron density at the adjacent C2 and C5 positions. It is postulated that the C5 position is rendered more electron-deficient, making the C5-Cl bond more susceptible to oxidative addition by the palladium catalyst. Consequently, mono-coupling is anticipated to occur preferentially at the C5 position.
Experimental Protocols
Two protocols are provided below: a conventional heating method and a microwave-assisted method for accelerated synthesis.
Protocol 1: Conventional Heating Method
This protocol is a general starting point and may require optimization for specific boronic acids.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and heating block or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl- or heteroarylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 equiv.) and SPhos (0.04 equiv.) in a small amount of anhydrous 1,4-dioxane.
-
Seal the reaction flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
To the reaction flask, add anhydrous, degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the pyrimidine substrate).
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-chloro-5-aryl-4-(trifluoromethyl)pyrimidine.
Protocol 2: Microwave-Assisted Method
This protocol offers a significant reduction in reaction time.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Microwave reaction vial with a stir bar
-
Microwave reactor
Procedure:
-
To a microwave reaction vial, add this compound (1.0 equiv.), the aryl- or heteroarylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).
-
Add 1,4-dioxane and water in a 4:1 ratio (e.g., 2.0 mL of dioxane and 0.5 mL of water per 0.5 mmol of the pyrimidine substrate).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at 100-120 °C for 15-30 minutes.[1]
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the work-up and purification steps as described in Protocol 1 (steps 9-12).
Data Presentation
The following tables summarize the recommended stoichiometry and reaction conditions for the Suzuki coupling of this compound.
Table 1: Stoichiometry of Reactants and Reagents
| Component | Stoichiometric Ratio (equiv.) | Molar Amount (for 1 mmol scale) |
| This compound | 1.0 | 1.0 mmol |
| Aryl/Heteroarylboronic Acid | 1.2 | 1.2 mmol |
| Palladium Catalyst (Pd(OAc)₂ or Pd(PPh₃)₄) | 0.02 - 0.05 | 0.02 - 0.05 mmol |
| Phosphine Ligand (e.g., SPhos) | 0.04 - 0.10 | 0.04 - 0.10 mmol |
| Base (K₃PO₄ or K₂CO₃) | 2.0 | 2.0 mmol |
Table 2: Comparison of Reaction Conditions
| Parameter | Protocol 1: Conventional Heating | Protocol 2: Microwave-Assisted |
| Catalyst System | Pd(OAc)₂ / SPhos | Pd(PPh₃)₄ |
| Base | K₃PO₄ | K₂CO₃ |
| Solvent | 1,4-Dioxane / Water (4:1) | 1,4-Dioxane / Water (4:1) |
| Temperature | 80 - 100 °C | 100 - 120 °C |
| Reaction Time | 4 - 12 hours | 15 - 30 minutes |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki coupling reaction of this compound.
Safety Precautions
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.
-
Microwave reactions should be carried out in sealed vessels designed for this purpose, and the manufacturer's safety guidelines should be strictly followed.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This application note provides a comprehensive guide for the Suzuki-Miyaura cross-coupling of this compound. The provided protocols, based on established methodologies for related electron-deficient heterocyclic systems, offer a solid foundation for the synthesis of novel 5-aryl-2-chloro-4-(trifluoromethyl)pyrimidines. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible yields and purity.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,5-Dichloro-4-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals and other biologically active molecules.[1][2] This application note details the reaction conditions for the selective mono-amination of 2,5-dichloro-4-(trifluoromethyl)pyrimidine, a highly functionalized heterocyclic building block. The presence of two distinct chloro-substituents and a potent electron-withdrawing trifluoromethyl group presents a unique challenge in regioselectivity. Understanding the principles of this reaction allows for the targeted synthesis of 2-amino-5-chloro-4-(trifluoromethyl)pyrimidine derivatives, which are valuable intermediates in drug discovery.
The reactivity of halogens on a pyrimidine ring generally follows the order C4(6) > C2 >> C5.[3] The strongly electron-withdrawing trifluoromethyl group at the C4 position is expected to activate both the C2 and C5 positions towards nucleophilic attack. However, the inherent reactivity difference suggests that amination will likely occur preferentially at the C2 position. This protocol provides a general framework for achieving this selective transformation.
Reaction Principle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction.[4] The catalytic cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) complex. Subsequent coordination of the amine and deprotonation by a base forms a palladium-amido complex. The final step is a reductive elimination that yields the desired arylamine product and regenerates the Pd(0) catalyst. The choice of palladium precursor, phosphine ligand, base, and solvent are all critical factors that influence the reaction's efficiency and selectivity.[5]
Data Presentation: General Reaction Conditions
The following table summarizes typical conditions for the Buchwald-Hartwig amination of this compound with various amines. These conditions are a starting point and may require optimization for specific substrates.
| Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 85-95 |
| p-Methoxyaniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 16 | 80-90 |
| Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.0) | Toluene | 100 | 8 | 90-98 |
| n-Butylamine | Pd(OAc)₂ (2.5) | BrettPhos (5) | LHMDS (1.5) | THF | 80 | 18 | 75-85 |
| Benzylamine | Pd₂(dba)₃ (2) | DavePhos (4) | K₂CO₃ (2.5) | Dioxane | 100 | 12 | 88-96 |
Experimental Protocols
General Procedure for the Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
Amine (e.g., aniline)
-
Palladium precatalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Sodium tert-butoxide - NaOtBu)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., 0.02 mmol of Pd₂(dba)₃) and the phosphine ligand (e.g., 0.04 mmol of Xantphos).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.
-
Under a positive pressure of the inert gas, add the base (e.g., 1.5 mmol of NaOtBu).
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add the anhydrous, degassed solvent (e.g., 5-10 mL of Toluene) via syringe.
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) using a preheated oil bath or heating mantle.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired 2-amino-5-chloro-4-(trifluoromethyl)pyrimidine derivative.
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
Application Notes and Protocols for the Synthesis of 2-amino-5-chloro-4-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2-amino-5-chloro-4-(trifluoromethyl)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the amino and chloro substituents provide versatile handles for further chemical modifications. Pyrimidine derivatives are integral to numerous therapeutic agents, and this particular scaffold holds potential for the development of novel kinase inhibitors, as well as antiviral and anticancer agents.[1][2] This guide outlines a plausible multi-step synthetic route starting from 5-(trifluoromethyl)uracil, including detailed procedures, quantitative data, and safety considerations.
Application Notes
The pyrimidine core is a privileged scaffold in medicinal chemistry, found in a wide array of approved drugs. The introduction of a trifluoromethyl group is a common strategy in drug design to improve a molecule's pharmacokinetic and pharmacodynamic properties. Trifluoromethylated pyrimidines have been investigated for a range of biological activities, including:
-
Anticancer Activity: Many pyrimidine derivatives are developed as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival. The 2-aminopyrimidine moiety is a well-known hinge-binding motif for many kinases. Derivatives of 2-amino-4-(trifluoromethyl)pyrimidine have been synthesized and evaluated as potential antiproliferative agents.[3][4]
-
Antiviral and Antifungal Properties: The structural similarity of pyrimidines to the nucleobases of DNA and RNA makes them prime candidates for the development of antiviral and antifungal agents that can interfere with viral or fungal replication.[2][5]
-
Agrochemicals: Trifluoromethyl-substituted heterocycles are also important in the agrochemical industry as potent herbicides and fungicides.[6]
The target compound, 2-amino-5-chloro-4-(trifluoromethyl)pyrimidine, serves as a valuable building block for the synthesis of more complex molecules. The chloro substituent at the 5-position can be further functionalized through various cross-coupling reactions, allowing for the generation of diverse chemical libraries for high-throughput screening.
Potential Signaling Pathway Involvement
As many 2-aminopyrimidine derivatives are kinase inhibitors, a potential mechanism of action for compounds derived from this scaffold is the inhibition of protein kinases involved in cell signaling pathways, such as those regulating cell cycle progression and apoptosis.
Proposed Synthetic Pathway
A plausible and efficient synthetic route to 2-amino-5-chloro-4-(trifluoromethyl)pyrimidine is a three-step process commencing with the readily available 5-(trifluoromethyl)uracil. This pathway involves a chlorination step to form a dichloropyrimidine intermediate, followed by a regioselective amination.
Experimental Protocols
Step 1: Synthesis of 2,4-dichloro-5-(trifluoromethyl)pyrimidine
This procedure outlines the conversion of 5-(trifluoromethyl)uracil to 2,4-dichloro-5-(trifluoromethyl)pyrimidine using phosphorus oxychloride.[7]
Materials and Reagents:
-
5-(trifluoromethyl)uracil
-
Phosphorus oxychloride (POCl₃)
-
N,N-diisopropylethylamine (DIPEA)
-
n-Butyl acetate
-
Ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, rotary evaporator.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-(trifluoromethyl)uracil (1.0 eq) in phosphorus oxychloride (4.0 eq).
-
Add N,N-diisopropylethylamine (1.7 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 7-8 hours. Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and saturated NaHCO₃ solution with vigorous stirring. Caution: This is a highly exothermic reaction.
-
Extract the aqueous mixture with n-butyl acetate.
-
Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield 2,4-dichloro-5-(trifluoromethyl)pyrimidine as a colorless oil.
Quantitative Data (Step 1):
| Parameter | Value | Reference |
| Reactant Ratio | 1.0 eq 5-(trifluoromethyl)uracil, 4.0 eq POCl₃, 1.7 eq DIPEA | [7] |
| Temperature | 110-120 °C | [7] |
| Reaction Time | 7-8 hours | [7] |
| Typical Yield | ~70-80% | [7] |
Step 2: Synthesis of 2-amino-4-chloro-5-(trifluoromethyl)pyrimidine
This step involves the regioselective amination of 2,4-dichloro-5-(trifluoromethyl)pyrimidine. The chlorine atom at the 4-position is generally more susceptible to nucleophilic attack.[8][9]
Materials and Reagents:
-
2,4-dichloro-5-(trifluoromethyl)pyrimidine
-
Aqueous ammonia (NH₄OH) or ammonia in a suitable solvent
-
Ethanol or another suitable solvent
-
Round-bottom flask, magnetic stirrer.
Procedure:
-
Dissolve 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.0 eq) in ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add an excess of aqueous ammonia (e.g., 5-10 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford 2-amino-4-chloro-5-(trifluoromethyl)pyrimidine.
Quantitative Data (Step 2):
| Parameter | Value | Reference |
| Reactant Ratio | 1.0 eq dichloropyrimidine, excess ammonia | Analogous reactions |
| Temperature | 0 °C to room temperature | Analogous reactions |
| Reaction Time | 12-24 hours | Analogous reactions |
| Typical Yield | 60-75% | Analogous reactions |
Step 3: Synthesis of 2-amino-5-chloro-4-(trifluoromethyl)pyrimidine
This final step involves the chlorination of the 5-position of the pyrimidine ring using an electrophilic chlorinating agent.
Materials and Reagents:
-
2-amino-4-chloro-5-(trifluoromethyl)pyrimidine
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile or another suitable aprotic solvent
-
Round-bottom flask, magnetic stirrer.
Procedure:
-
Dissolve 2-amino-4-chloro-5-(trifluoromethyl)pyrimidine (1.0 eq) in acetonitrile in a round-bottom flask.
-
Add N-chlorosuccinimide (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the final product, 2-amino-5-chloro-4-(trifluoromethyl)pyrimidine.
Quantitative Data (Step 3):
| Parameter | Value | Reference |
| Reactant Ratio | 1.0 eq aminopyrimidine, 1.1 eq NCS | Analogous reactions[10] |
| Temperature | Room temperature | Analogous reactions[10] |
| Reaction Time | 12-24 hours | Analogous reactions[10] |
| Typical Yield | Moderate to good | Analogous reactions[10] |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care.
-
N-Chlorosuccinimide is an irritant and should be handled with care.
-
Follow all institutional safety guidelines for handling and disposal of chemical waste.
References
- 1. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 2. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]
- 8. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 5-chloro-2-hydrazinyl-4-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the synthesis of 5-chloro-2-hydrazinyl-4-(trifluoromethyl)pyrimidine, a key intermediate in the development of novel therapeutic agents. Pyrimidine scaffolds are central to numerous drug discovery programs, and the incorporation of a trifluoromethyl group can significantly enhance pharmacological properties. This document outlines a two-step synthetic pathway, commencing with the chlorination of 5-(trifluoromethyl)uracil to yield 2,4-dichloro-5-(trifluoromethyl)pyrimidine, followed by a regioselective hydrazinolysis. Detailed experimental procedures, data presentation tables, and workflow diagrams are included to facilitate replication and further investigation by researchers in medicinal chemistry and drug development.
Introduction
Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural core of a wide array of therapeutic agents, including anticancer and anti-infective drugs.[1][2] The unique electronic properties of the pyrimidine ring enable it to act as a versatile scaffold for interacting with various biological targets.[2] Furthermore, the introduction of a trifluoromethyl group is a well-established strategy in drug design to improve metabolic stability, lipophilicity, and bioavailability.[3][4] The target compound, 5-chloro-2-hydrazinyl-4-(trifluoromethyl)pyrimidine, combines these advantageous features, making it a valuable building block for the synthesis of novel kinase inhibitors and other potential drug candidates. This document provides a comprehensive guide to its synthesis and potential applications.
Synthesis Pathway
The synthesis of 5-chloro-2-hydrazinyl-4-(trifluoromethyl)pyrimidine is proposed to proceed via a two-step sequence, starting from the readily available 5-(trifluoromethyl)uracil. The first step involves a double chlorination to form the key intermediate, 2,4-dichloro-5-(trifluoromethyl)pyrimidine. The subsequent step is a regioselective nucleophilic substitution with hydrazine hydrate to yield the final product.
Caption: Proposed two-step synthesis of 5-chloro-2-hydrazinyl-4-(trifluoromethyl)pyrimidine.
Experimental Protocols
Step 1: Synthesis of 2,4-dichloro-5-(trifluoromethyl)pyrimidine
This protocol is adapted from the general method for chlorination of uracil derivatives.[5]
Materials:
-
5-(Trifluoromethyl)uracil
-
Phosphoryl chloride (POCl₃)
-
Diisopropylethylamine (DIPEA)
-
n-Butyl acetate
-
Deionized water
Procedure:
-
To a clean, dry reaction vessel equipped with a reflux condenser and a magnetic stirrer, add 5-(trifluoromethyl)uracil (1.0 eq).
-
Add phosphoryl chloride (POCl₃, 3.0 eq) to the vessel.
-
Slowly add diisopropylethylamine (DIPEA, 1.7 eq) to the suspension dropwise over 10-15 minutes.
-
Heat the reaction mixture to 110-120 °C. The reaction should be monitored by an appropriate method such as TLC or HPLC until the starting material is consumed (typically 7-8 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add n-butyl acetate to the reaction mixture.
-
The excess POCl₃ can be removed by distillation under reduced pressure.
-
Carefully quench the reaction mixture by slowly adding it to ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or distillation to obtain pure 2,4-dichloro-5-(trifluoromethyl)pyrimidine.
Step 2: Synthesis of 5-chloro-2-hydrazinyl-4-(trifluoromethyl)pyrimidine
This protocol is based on analogous hydrazinolysis reactions of chloropyrimidines.[6][7]
Materials:
-
2,4-dichloro-5-(trifluoromethyl)pyrimidine
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.0 eq) in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add hydrazine hydrate (1.0-1.2 eq) dropwise to the solution while maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.[7] Monitor the reaction progress by TLC or HPLC.
-
Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Add cold deionized water to the residue to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-chloro-2-hydrazinyl-4-(trifluoromethyl)pyrimidine.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation
The following tables provide a template for the expected data for the synthesized compounds.
Table 1: Physicochemical and Yield Data for the Synthesis of 5-chloro-2-hydrazinyl-4-(trifluoromethyl)pyrimidine.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) | Melting Point (°C) |
| 2,4-dichloro-5-(trifluoromethyl)pyrimidine | C₅HCl₂F₃N₂ | 216.98 | |||
| 5-chloro-2-hydrazinyl-4-(trifluoromethyl)pyrimidine | C₅H₄ClF₃N₄ | 212.56 |
Table 2: Spectroscopic Data for 5-chloro-2-hydrazinyl-4-(trifluoromethyl)pyrimidine.
| Technique | Expected Data |
| ¹H NMR | Peaks corresponding to the pyrimidine ring proton and the hydrazinyl protons. Chemical shifts and coupling constants should be reported. |
| ¹³C NMR | Resonances for the carbon atoms of the pyrimidine ring and the trifluoromethyl group. |
| ¹⁹F NMR | A singlet corresponding to the CF₃ group. |
| Mass Spec. | The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) consistent with the calculated molecular weight. Isotopic pattern for the chlorine atom should be observed. |
| IR (KBr) | Characteristic absorption bands for N-H stretching (hydrazinyl group), C=N and C=C stretching (pyrimidine ring), and C-F stretching (trifluoromethyl group). |
Applications in Drug Discovery
The synthesized 5-chloro-2-hydrazinyl-4-(trifluoromethyl)pyrimidine is a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The hydrazinyl moiety can be readily converted into various heterocyclic systems, such as triazoles and pyrazoles, or used as a linker to attach other pharmacophores. The pyrimidine core, substituted with chloro and trifluoromethyl groups, is an attractive scaffold for targeting a range of biological entities, particularly protein kinases.
Caption: Potential synthetic transformations of the title compound in drug discovery.
The development of novel pyrimidine-based compounds is a highly active area of research, with numerous examples of clinically successful drugs. The title compound serves as a valuable starting point for the exploration of new chemical space in the pursuit of next-generation therapeutics.
References
- 1. Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN | MDPI [mdpi.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]
- 6. CN104945331A - Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine - Google Patents [patents.google.com]
- 7. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 2,5-Dichloro-4-(trifluoromethyl)pyrimidine and Its Isomer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2,5-dichloro-4-(trifluoromethyl)pyrimidine and its structural isomer, 2,4-dichloro-5-(trifluoromethyl)pyrimidine, as key building blocks in the synthesis of potent kinase inhibitors. The trifluoromethyl-substituted pyrimidine scaffold is a privileged motif in medicinal chemistry, frequently employed to develop inhibitors targeting various kinases implicated in oncology and other diseases.
Introduction
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. The this compound and its isomer 2,4-dichloro-5-(trifluoromethyl)pyrimidine offer a versatile scaffold for the design of such inhibitors. The two chlorine atoms at positions 2 and 4 (or 5) of the pyrimidine ring provide reactive sites for sequential nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various pharmacophoric groups to achieve desired potency and selectivity. The electron-withdrawing trifluoromethyl group often enhances the reactivity of the chloro-substituents and can contribute to favorable pharmacokinetic properties of the final compounds.
This document focuses on the synthesis of inhibitors targeting key kinases such as the Epidermal Growth Factor Receptor (EGFR) and Proline-rich Tyrosine Kinase 2 (PYK2), providing detailed experimental procedures and summarizing their biological activities.
Data Presentation: Biological Activity of Synthesized Kinase Inhibitors
The following tables summarize the in vitro biological activities of representative kinase inhibitors synthesized using a trifluoromethyl-substituted dichloropyrimidine core. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the target kinase or cell proliferation.
Table 1: EGFR Kinase and Cancer Cell Line Inhibition
| Compound ID | Target Kinase/Cell Line | IC50 (µM) |
| 9a | EGFR | - |
| A549 (Lung Cancer) | >10 | |
| MCF-7 (Breast Cancer) | >10 | |
| PC-3 (Prostate Cancer) | >10 | |
| 9j | EGFR | - |
| A549 (Lung Cancer) | 2.45 | |
| MCF-7 (Breast Cancer) | 5.82 | |
| PC-3 (Prostate Cancer) | 8.13 | |
| 9k | EGFR | - |
| A549 (Lung Cancer) | 1.12 | |
| MCF-7 (Breast Cancer) | 4.11 | |
| PC-3 (Prostate Cancer) | 6.54 | |
| 9u | EGFR | 0.091[1][2] |
| A549 (Lung Cancer) | 0.35[1][2] | |
| MCF-7 (Breast Cancer) | 3.24[1][2] | |
| PC-3 (Prostate Cancer) | 5.12[1][2] | |
| 4c | EGFRwt | - |
| A549 (Lung Cancer) | 0.56[3] | |
| PC-3 (Prostate Cancer) | 2.46[3] | |
| HepG2 (Liver Cancer) | 2.21[3] |
Table 2: FLT3 and CHK1 Kinase and Cancer Cell Line Inhibition
| Compound ID | Target Kinase/Cell Line | IC50 (nM) |
| 22 | FLT3-D835Y | 2.4 |
| CHK1 | 1.3 | |
| MV4-11 (Leukemia) | 2.1 | |
| 29 | FLT3-D835Y | 1.1 |
| CHK1 | 1.1 | |
| MV4-11 (Leukemia) | 3.2 | |
| 30 | FLT3-D835Y | 0.8 |
| CHK1 | 0.6 | |
| MV4-11 (Leukemia) | 2.1 | |
| 31 | FLT3-D835Y | 1.3 |
| CHK1 | 0.8 | |
| MV4-11 (Leukemia) | 3.9 | |
| 32 | FLT3-D835Y | 1.2 |
| CHK1 | 0.9 | |
| MV4-11 (Leukemia) | 2.7 |
Experimental Protocols
The following protocols are detailed methodologies for the synthesis of key intermediates and final kinase inhibitor compounds derived from 2,4-dichloro-5-(trifluoromethyl)pyrimidine.
Protocol 1: Synthesis of 3-(2-chloro-5-trifluoromethyl-pyrimidin-4-ylamino)-thiophene-2-carboxylic acid methylamide (Intermediate 6)
This protocol describes the initial SNAr reaction at the C4 position of 2,4-dichloro-5-(trifluoromethyl)pyrimidine.
Materials:
-
2,4-dichloro-5-trifluoromethylpyrimidine
-
3-amino-thiophene-2-carboxylic acid methylamide (Compound 5)
-
Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water (H2O)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
A mixture of 2,4-dichloro-5-trifluoromethylpyrimidine (1.08 g, 5 mmol) and 3-amino-thiophene-2-carboxylic acid methylamide (795 mg, 5.5 mmol) is stirred in 10 mL of DMF at room temperature.[1]
-
The solution is cooled to 0 °C, and sodium hydride (555 mg, 25 mmol) is added portion-wise.[1]
-
The reaction mixture is stirred overnight at room temperature.[1]
-
Upon reaction completion (monitored by TLC), 30 mL of H2O is carefully added to quench the reaction.[1]
-
The mixture is extracted with EtOAc (3 x 30 mL).[1]
-
The combined organic phases are washed with saturated NaCl solution, dried over Na2SO4, filtered, and concentrated under vacuum to yield the crude product, which can be purified by column chromatography.[1]
Protocol 2: Synthesis of 3-[2-(4-amino-phenylamino)-5-trifluoromethyl-pyrimidin-4-ylamino]-thiophene-2-carboxylic acid methylamide (Intermediate 8)
This protocol details the second SNAr reaction at the C2 position followed by reduction of a nitro group.
Step 2a: Synthesis of 3-[2-(4-nitro-phenylamino)-5-trifluoromethyl-pyrimidin-4-ylamino]-thiophene-2-carboxylic acid methylamide (7)
-
A mixture of intermediate 6 (from Protocol 1), 4-nitroaniline, and a suitable base (e.g., diisopropylethylamine - DIPEA) in a solvent like isopropanol is heated under reflux. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is worked up by cooling, filtering the precipitate, and washing with the solvent to obtain the nitro-substituted product.
Step 2b: Reduction to the amine (8)
-
A mixture of compound 7 (700 mg) and palladium on carbon (10% w/w, 70 mg) is stirred in methanol (7 mL).[1]
-
The solution is stirred overnight at room temperature under a hydrogen atmosphere.[1]
-
After the reaction is complete, the mixture is filtered through Celite.[1]
-
The filtrate is concentrated under vacuum and dried to give the desired amino-phenyl intermediate as a yellow solid (yield: 450 mg, 69%).[1]
Protocol 3: General Procedure for the Synthesis of Final Amide Derivatives (e.g., 9a-9u)
This protocol outlines the final acylation step to introduce various side chains.
Materials:
-
Intermediate 8 (from Protocol 2)
-
Appropriate acyl chloride or carboxylic acid
-
A suitable base (e.g., pyridine, triethylamine, or DIPEA) or a coupling agent (e.g., EDCI/HOBt)
-
Anhydrous solvent (e.g., dichloromethane - DCM, tetrahydrofuran - THF)
Procedure:
-
Intermediate 8 is dissolved in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
The appropriate acyl chloride (e.g., benzoyl chloride for 9a ) or a mixture of the corresponding carboxylic acid and a coupling agent is added to the solution.
-
A base is added if an acyl chloride is used to scavenge the HCl byproduct.
-
The reaction mixture is stirred at room temperature or heated as required until the starting material is consumed (monitored by TLC).
-
Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with an organic solvent (e.g., EtOAc or DCM).
-
The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the final compound.
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways of EGFR and PYK2, which are targeted by inhibitors synthesized from the trifluoromethyl-pyrimidine scaffold.
Caption: EGFR Signaling Pathway and Inhibition.
Caption: PYK2 Signaling Pathway and Inhibition.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and evaluation of kinase inhibitors based on the 2,4-dichloro-5-(trifluoromethyl)pyrimidine scaffold.
Caption: General Synthetic and Evaluation Workflow.
References
- 1. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 2,5-Dichloro-4-(trifluoromethyl)pyrimidine as a Scaffold for Phosphodiesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of the pyrimidine scaffold, exemplified by 2,5-dichloro-4-(trifluoromethyl)pyrimidine, in the design and synthesis of potent and selective phosphodiesterase (PDE) inhibitors. This document outlines the rationale for targeting PDEs, summarizes the structure-activity relationships of pyrimidine-based inhibitors, and provides detailed protocols for their synthesis and biological evaluation.
Introduction to Phosphodiesterases as Therapeutic Targets
Phosphodiesterases are a superfamily of enzymes that catalyze the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers involved in a myriad of physiological processes. By degrading these cyclic nucleotides, PDEs regulate intracellular signaling cascades. Inhibition of specific PDE isoforms can therefore elevate cAMP or cGMP levels, offering therapeutic benefits in a range of diseases.
Notably, PDE4 and PDE5 are well-established drug targets. PDE4 is predominantly found in inflammatory and immune cells, and its inhibition leads to increased cAMP levels, which in turn suppresses inflammatory responses.[1][2] This makes PDE4 inhibitors valuable for treating inflammatory conditions like chronic obstructive pulmonary disease (COPD) and psoriasis.[1] PDE5 is highly expressed in the corpus cavernosum of the penis and the pulmonary vasculature.[3] Its inhibition elevates cGMP levels, leading to smooth muscle relaxation and vasodilation, which is the basis for treating erectile dysfunction and pulmonary hypertension.[3][4]
The pyrimidine core is a "privileged scaffold" in medicinal chemistry due to its ability to form key hydrogen bonding interactions with the hinge region of kinase active sites, a feature that can be exploited in the design of PDE inhibitors.[5][6] The specific scaffold, this compound, offers reactive sites at the chlorine-substituted positions, allowing for the introduction of various functional groups to modulate potency and selectivity. A closely related compound, 2,4-dichloro-5-(trifluoromethyl)pyrimidine, has been utilized in the synthesis of various bioactive molecules, demonstrating the utility of this class of compounds as chemical building blocks.[7]
Quantitative Data on Pyrimidine-Based PDE Inhibitors
The following tables summarize the in vitro potency of representative pyrimidine-based inhibitors against PDE4 and PDE5.
Table 1: PDE4 Inhibitory Activity of Pyrimidine-Based Compounds
| Compound Class | Specific Compound Example | Target | IC50 (nM) | Selectivity Notes |
| Pyrimidine-2,4-dione | 5-Anilino derivative | PDE4 | 5,000 - 14,000 | Good selectivity against PDE3 and PDE5.[8] |
| Pyrimidine Derivative | Compound 22 | PDE4B2 | 13 | 433-fold selective over PDE4D2.[9] |
| Pyrimidine Derivative | Compound 23 | PDE4B | 7.3 | High efficacy in inhibiting LPS-induced TNF-α production.[9] |
| Pyrazolo-pyrimidine | Compound 27 | PDE4 | 0.03 | A potent fused-heterocyclic PDE4 inhibitor.[9] |
Table 2: PDE5 Inhibitory Activity of Pyrimidine-Based Compounds
| Compound Class | Specific Compound Example | Target | IC50 (nM) | Selectivity Notes |
| Monocyclic Pyrimidinone | Compound 5 | PDE5 | 1.6 | Shows good in vivo efficacy in a rat model of erection.[4] |
| Pyrazolo[3,4-d]pyrimidine | Generic | PDE5 | Varies | A well-established scaffold for potent and selective PDE5 inhibitors. |
| Fused Pyrimidine | Generic | PDE7 | Varies | Demonstrates selectivity against other PDE family members.[10] |
Signaling Pathways
PDE4 Signaling Pathway in Inflammation
Phosphodiesterase 4 (PDE4) plays a crucial role in modulating the inflammatory response by regulating intracellular levels of cyclic AMP (cAMP). Inhibition of PDE4 leads to an accumulation of cAMP, which in turn activates Protein Kinase A (PKA). Activated PKA can phosphorylate and inhibit downstream targets involved in the inflammatory cascade, ultimately leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α and an increase in anti-inflammatory mediators.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, and pharmacological evaluation of monocyclic pyrimidinones as novel inhibitors of PDE5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation as PDE4 inhibitors of pyrimidine-2,4-dione derivatives [flore.unifi.it]
- 9. mdpi.com [mdpi.com]
- 10. Fused pyrimidine based inhibitors of phosphodiesterase 7 (PDE7): synthesis and initial structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Trifluoromethyl-Substituted Dichloropyrimidines in Agrochemical Synthesis: A Focus on Key Isomers
Note: Extensive literature searches did not yield specific information regarding the synthesis or agrochemical applications of 2,5-Dichloro-4-(trifluoromethyl)pyrimidine. However, significant data is available for the closely related isomer, 2,4-Dichloro-5-(trifluoromethyl)pyrimidine, and for various dichlorinated trifluoromethylpyridines, which are crucial intermediates in the agrochemical industry. This document will focus on the application of these documented key intermediates.
Introduction: The Role of Fluorinated Pyrimidines in Agrochemicals
The incorporation of a trifluoromethyl (CF3) group into heterocyclic scaffolds is a widely employed strategy in the design of modern agrochemicals. The CF3 group often enhances the biological activity, metabolic stability, and lipophilicity of a molecule, leading to more potent and effective active ingredients. Dichlorinated trifluoromethyl-substituted pyrimidines and pyridines serve as versatile building blocks for the synthesis of a range of herbicides, fungicides, and insecticides. Their reactivity allows for selective substitution at various positions, enabling the creation of diverse chemical libraries for biological screening.
2,4-Dichloro-5-(trifluoromethyl)pyrimidine: A Key Intermediate
While information on the 2,5-dichloro isomer is unavailable, 2,4-dichloro-5-(trifluoromethyl)pyrimidine is a known intermediate. Although its primary documented use is in the synthesis of pharmaceutically active ingredients, its structural similarity to other agrochemical precursors makes it a compound of high interest.[1]
Synthesis of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
A common synthetic route to 2,4-dichloro-5-(trifluoromethyl)pyrimidine involves a two-step process starting from uracil.[1]
Experimental Protocol: Synthesis of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
Step 1: Trifluoromethylation of Uracil to form 5-(Trifluoromethyl)uracil
-
In a suitable reactor, charge uracil, sodium trifluoromethanesulfinate (Langlois reagent), and water.
-
Add a catalytic amount of a transition metal salt, such as ferrous sulfate (FeSO₄).
-
Heat the suspension to approximately 40-50 °C.
-
Slowly add an organic peroxide, for instance, tert-butyl hydroperoxide (TBHP), while maintaining the reaction temperature between 50-80 °C. The addition is exothermic and should be controlled.
-
Stir the mixture at this temperature for 0.5 to 1 hour, monitoring the reaction progress by HPLC until the desired conversion is achieved.
-
Upon completion, quench any residual peroxide with an aqueous solution of sodium sulfite.
-
Extract the product with a suitable organic solvent (e.g., 2-methyltetrahydrofuran).
-
Wash the combined organic phases with brine, dry over a drying agent (e.g., anhydrous magnesium sulfate), and concentrate under reduced pressure to yield crude 5-(trifluoromethyl)uracil.
Step 2: Chlorination of 5-(Trifluoromethyl)uracil
-
The crude 5-(trifluoromethyl)uracil can be chlorinated without further purification.
-
React the 5-(trifluoromethyl)uracil with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to form 2,4-dichloro-5-(trifluoromethyl)pyrimidine.[1] The reaction may be facilitated by the addition of a base like diisopropylethylamine (DIPEA).[1]
-
After the reaction is complete, the excess POCl₃ is carefully quenched, and the product is isolated and purified.
Quantitative Data for Synthesis of 5-(Trifluoromethyl)uracil [1]
| Parameter | Value |
| Starting Material | Uracil |
| Key Reagents | Sodium trifluoromethanesulfinate, tert-butyl hydroperoxide |
| Catalyst | Ferrous sulfate (FeSO₄) |
| Solvent | Water |
| Reaction Temperature | 50-80 °C |
| Reaction Time | 0.5 - 1 hour |
| HPLC-Monitored Conversion | Uracil:5-TFU ratio < 3:97 (area %) |
| Reported HPLC Assay Yield | 48% |
Dichlorinated Trifluoromethylpyridines in Agrochemicals
Several dichlorinated trifluoromethylpyridines are pivotal intermediates in the synthesis of commercial agrochemicals.
2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)
This is one of the most in-demand trifluoromethylpyridine intermediates for the synthesis of crop protection products.[2][3]
Applications in Agrochemical Synthesis:
-
Insecticides: 2,3,5-DCTF is a key starting material for the synthesis of the insect growth regulator, chlorfluazuron.[3]
-
Fungicides: It is utilized in the synthesis of the fungicide fluazinam.[3]
Synthetic Pathway Example: Generic Synthesis of a Pyridine-based Agrochemical
Caption: Synthetic route from 2,3,5-DCTF to a final agrochemical product.
2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF)
2,5-CTF is another crucial intermediate, particularly for herbicides.[2][4]
Applications in Agrochemical Synthesis:
-
Herbicides: It is a key intermediate in the synthesis of fluazifop-butyl, an acetyl-CoA carboxylase (ACCase) inhibiting herbicide.[2] It is also a precursor for haloxyfop, another herbicide in the same class.[5]
Experimental Workflow: Synthesis of Fluazifop-butyl from 2,5-CTF
References
- 1. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
Application Notes and Protocols for the Development of Novel Fungicides from 2,5-Dichloro-4-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of novel fungicide candidates derived from 2,5-dichloro-4-(trifluoromethyl)pyrimidine. This document outlines detailed experimental protocols, summarizes key quantitative data, and illustrates the underlying biochemical pathways and experimental workflows.
Introduction
Pyrimidine derivatives are a well-established class of compounds with a broad spectrum of biological activities, making them privileged scaffolds in the development of new agrochemicals. The incorporation of a trifluoromethyl group can significantly enhance the efficacy and metabolic stability of these compounds. This compound serves as a versatile starting material for the synthesis of a diverse library of potential fungicides. The primary mode of action for many pyrimidine-based fungicides is the inhibition of the fungal mitochondrial respiratory chain, a critical pathway for cellular energy production.
Synthesis of Novel Fungicide Candidates
The general strategy for synthesizing novel fungicides from this compound involves nucleophilic substitution reactions at the chloro positions. The following is a generalized protocol for the synthesis of thioether and amide derivatives.
General Synthetic Workflow
The overall process for developing and evaluating novel fungicides from the specified starting material is depicted below.
Experimental Protocol: Synthesis of Thioether Derivatives
This protocol describes the synthesis of S-substituted derivatives of this compound.
Materials:
-
This compound
-
Substituted thiol (e.g., benzyl mercaptan, thiophenol)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add the substituted thiol (1.1 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at 60-80°C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution, then dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate mixture).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Protocol: Synthesis of Amide Derivatives
This protocol outlines the synthesis of amide-containing derivatives, which often involves a multi-step process.
Materials:
-
This compound
-
Aminophenol
-
Substituted benzoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Cesium carbonate (Cs₂CO₃)
-
Acetone
-
Potassium iodide (KI)
Procedure:
Step 1: Synthesis of aminophenoxy-pyrimidine intermediate
-
To a solution of this compound (1.0 eq) in acetone, add aminophenol (1.0 eq), Cs₂CO₃ (1.5 eq), and a catalytic amount of KI.
-
Stir the mixture at room temperature for 7-8 hours.
-
Filter the solid and concentrate the filtrate. Purify the residue by column chromatography to obtain the aminophenoxy-pyrimidine intermediate.
Step 2: Amide Coupling
-
To a solution of the aminophenoxy-pyrimidine intermediate (1.0 eq) and a substituted benzoic acid (1.2 eq) in DCM, add EDCI (1.5 eq) and a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature for 8-10 hours.
-
Evaporate the solvent under vacuum and purify the residue by column chromatography to yield the final amide derivative.
-
Characterize the final product using NMR and mass spectrometry.
In Vitro Antifungal Activity Assessment
The following protocol details the evaluation of the antifungal activity of the synthesized compounds against various plant pathogenic fungi.
Experimental Protocol: Mycelial Growth Inhibition Assay
This assay determines the ability of the synthesized compounds to inhibit the growth of fungal mycelia.
Materials:
-
Synthesized pyrimidine derivatives
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) medium
-
Cultures of pathogenic fungi (e.g., Botrytis cinerea, Phytophthora infestans, Pyricularia oryzae)
-
Sterile petri dishes, cork borer, incubator.
Procedure:
-
Prepare stock solutions of the test compounds in DMSO at a concentration of 10 mg/mL.
-
Prepare PDA medium and autoclave. Allow it to cool to approximately 50-60°C.
-
Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL). Add an equivalent amount of DMSO to the control plates.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing fungal culture.
-
Incubate the plates at 25-28°C for 3-5 days, or until the mycelial growth in the control plate reaches approximately two-thirds of the plate diameter.
-
Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(C - T) / C] * 100
-
Where C is the average diameter of the mycelial colony on the control plate, and T is the average diameter of the mycelial colony on the treated plate.
-
-
For compounds showing significant inhibition, determine the EC₅₀ (Effective Concentration for 50% inhibition) by testing a range of concentrations and performing a probit analysis.
Quantitative Data Summary
The following tables summarize the in vitro antifungal activity of representative trifluoromethylpyrimidine derivatives against various plant pathogens.
Table 1: Antifungal Activity of Thioether Derivatives of Trifluoromethylpyrimidine
| Compound ID | Substituent (R) | Target Fungus | Inhibition (%) at 50 µg/mL |
| 5a | 4-chlorobenzyl | Botrytis cinerea | 78.2 |
| 5b | 2,4-dichlorobenzyl | Botrytis cinerea | 85.5 |
| 5c | 4-methylbenzyl | Pyricularia oryzae | 72.1 |
| 5d | 2-fluorobenzyl | Phytophthora infestans | 68.9 |
Table 2: Antifungal Activity of Amide Derivatives of Trifluoromethylpyrimidine
| Compound ID | Substituent (Ar) | Target Fungus | Inhibition (%) at 50 µg/mL | EC₅₀ (µg/mL) |
| 6a | 2-chlorophenyl | Botrytis cinerea | 96.8 | 8.5 |
| 6b | 4-fluorophenyl | Botrytis cinerea | 92.3 | 12.1 |
| 6c | 2,4-difluorophenyl | Sclerotinia sclerotiorum | 85.7 | 15.8 |
| 6d | 3-bromophenyl | Phomopsis sp. | 100 | 10.5[1] |
Mechanism of Action: Inhibition of Fungal Respiration
Many pyrimidine-based fungicides exert their effect by disrupting the mitochondrial electron transport chain, which is essential for ATP synthesis. A primary target is Complex I (NADH:ubiquinone oxidoreductase).
Fungal Mitochondrial Respiratory Chain
The diagram below illustrates the fungal mitochondrial respiratory chain and highlights the site of action for pyrimidine fungicides.
Inhibition of Complex I blocks the transfer of electrons from NADH to coenzyme Q, disrupting the entire electron transport chain. This leads to a depletion of ATP and ultimately fungal cell death.
Structure-Activity Relationship (SAR)
Preliminary SAR studies on trifluoromethylpyrimidine derivatives suggest that:
-
Substitution at the chloro positions: The nature of the substituent introduced at the chloro positions of the pyrimidine ring significantly influences antifungal activity. Aromatic and heteroaromatic moieties are often beneficial.
-
Halogen substitution: The presence of halogen atoms (F, Cl, Br) on the appended aromatic rings can enhance fungicidal efficacy.
-
Linker chemistry: The type of linker (e.g., thioether, ether, amide) between the pyrimidine core and the substituent group affects the overall activity and spectrum of the fungicide.
These application notes provide a framework for the rational design, synthesis, and evaluation of novel fungicides based on the this compound scaffold. Further optimization of lead compounds through systematic SAR studies is encouraged to develop potent and selective antifungal agents.
References
Application Notes and Protocols for the Synthesis of Trifluoromethyl-Substituted Pyrimidine Derivatives for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of a trifluoromethyl (CF3) group into heterocyclic scaffolds is a well-established strategy in medicinal chemistry to enhance the biological activity, metabolic stability, and pharmacokinetic profile of drug candidates. Pyrimidine derivatives, being integral components of nucleic acids and various biologically active molecules, are particularly attractive scaffolds for such modifications. Trifluoromethyl-substituted pyrimidine derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antiviral, antifungal, and insecticidal properties.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of various trifluoromethyl-substituted pyrimidine derivatives amenable to biological screening.
Synthetic Methodologies and Experimental Protocols
Several synthetic routes have been developed to access trifluoromethyl-substituted pyrimidines. Below are detailed protocols for three distinct and effective methods.
Method 1: One-Pot Three-Component Synthesis of 5-Trifluoromethyl Pyrimidine Derivatives
This method offers a highly selective and efficient one-pot synthesis of 5-trifluoromethyl pyrimidine derivatives, avoiding the regioselectivity issues often associated with direct trifluoromethylation of the pyrimidine ring.[1]
Experimental Protocol:
A mixture of an aryl enaminone (0.5 mmol), an aryl amidine hydrochloride (0.6 mmol), sodium triflinate (CF3SO2Na) (1.0 mmol), and copper(II) acetate (Cu(OAc)2) (1.0 mmol) in 1,2-dichloroethane (DCE) (5 mL) is stirred at 80 °C for 12 hours under an air atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to yield the desired 5-trifluoromethyl pyrimidine derivative.[1]
Method 2: Synthesis of 4-Trifluoromethyl-3,4-dihydropyrimidin-2(1H)-ones via the Biginelli Reaction
The Biginelli reaction, a classic multicomponent reaction, can be adapted to synthesize 4-trifluoromethyl-substituted dihydropyrimidin-2(1H)-ones by utilizing ethyl trifluoroacetoacetate. These products can serve as valuable intermediates or as bioactive compounds themselves.[1]
Experimental Protocol:
A mixture of an aldehyde (1 mmol), ethyl trifluoroacetoacetate (1 mmol), and urea or thiourea (1.5 mmol) is heated in ethanol (10 mL) with a catalytic amount of hydrochloric acid at reflux. The reaction progress is monitored by TLC.[1] Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford the 4-trifluoromethyl-3,4-dihydropyrimidin-2(1H)-one.
Method 3: Multi-Step Synthesis of Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety
This synthetic route, starting from ethyl trifluoroacetoacetate, allows for the introduction of diverse amide functionalities, which have been shown to contribute to a range of biological activities.[2][3][4]
Experimental Protocol:
This synthesis is a four-step process:
-
Step 1: Ring Closure: Synthesis of the initial pyrimidine ring is achieved through the reaction of ethyl trifluoroacetoacetate with a suitable amidine.[4]
-
Step 2: Chlorination: The hydroxyl group on the pyrimidine ring is converted to a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl3).[4]
-
Step 3: Substitution: The chlorine atom is then displaced by a nucleophile, such as a phenol, to introduce a linking group.
-
Step 4: Amide Formation: The final amide moiety is introduced by reacting the intermediate from the previous step with an appropriate acyl chloride or carboxylic acid. The overall yields for this multi-step synthesis typically range from 20.2% to 60.8%.[2][3]
Biological Screening Data
Trifluoromethyl-substituted pyrimidine derivatives have been screened against a variety of biological targets, demonstrating their potential in different therapeutic and agrochemical areas.
Antifungal Activity
A series of novel trifluoromethyl pyrimidine derivatives containing an amide moiety were evaluated for their in vitro antifungal activities against several plant pathogenic fungi.[2][3] The results are summarized in the table below.
| Compound | B. dothidea (% inhibition) | Phomopsis sp. (% inhibition) | B. cinerea (% inhibition) | C. gloeosporioides (% inhibition) | P. oryzae (% inhibition) | S. sclerotiorum (% inhibition) |
| 5b | - | - | 96.76 | - | - | - |
| 5j | - | - | 96.84 | - | - | - |
| 5l | - | - | 100 | - | - | - |
| 5v | - | - | - | - | - | 82.73 |
| Tebuconazole (Control) | - | - | 96.45 | - | - | 83.34 |
| Data represents the percentage of mycelium growth inhibition at a concentration of 50 µg/mL.[2] |
Anticancer Activity
The antiproliferative activity of newly synthesized 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives was evaluated against a panel of human cancer cell lines.[5] Additionally, a series of trifluoromethyl-substituted pyrimidine derivatives were tested for their bioactivity against four human tumor cell lines, with one compound showing potent anti-proliferative activity.[6]
| Compound | Cell Line | IC50 (µM) |
| 17v | H1975 | 2.27 |
| 5-FU (Control) | H1975 | 9.37 |
| IC50 values represent the concentration required for 50% inhibition of cell growth.[6] |
Furthermore, compound 17v was found to induce apoptosis in H1975 cells and arrest the cell cycle at the G2/M phase.[6] Mechanistic studies suggested that this compound increases the expression of pro-apoptotic proteins Bax and p53 while down-regulating the anti-apoptotic protein Bcl-2.[6]
Visualizations
Experimental Workflow
Caption: Workflow for the one-pot synthesis of 5-trifluoromethyl pyrimidines.
Signaling Pathway
Trifluoromethyl-substituted pyrimidine derivatives have been identified as inhibitors of key signaling pathways implicated in cancer, such as the Hedgehog and FLT3/CHK1 pathways.[7][8] The following diagram illustrates a simplified representation of the FLT3 signaling pathway, which is often dysregulated in acute myeloid leukemia (AML), and the points of inhibition by dual FLT3/CHK1 inhibitors.
Caption: Inhibition of the FLT3 signaling pathway by a trifluoromethyl pyrimidine derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 3. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives | MDPI [mdpi.com]
- 6. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5-Dichloro-4-(trifluoromethyl)pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,5-Dichloro-4-(trifluoromethyl)pyrimidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and logical synthetic approach is the chlorination of a suitable dihydroxypyrimidine precursor, such as 4-(trifluoromethyl)pyrimidine-2,5-diol or its tautomeric equivalent, using a chlorinating agent like phosphorus oxychloride (POCl₃). This is analogous to the synthesis of other chlorinated pyrimidines.
Q2: My reaction yield is consistently low. What are the primary factors to investigate?
Low yields can stem from several factors: incomplete reaction, degradation of the starting material or product, and formation of side products. Key areas to investigate include the purity of the starting materials, the efficiency of the chlorinating agent, reaction temperature and time, and the presence of moisture.
Q3: I am observing the formation of a significant amount of the 2,4-dichloro isomer. How can I improve the regioselectivity for the 2,5-dichloro product?
The formation of the 2,4-dichloro isomer is a common side product. The regioselectivity of the chlorination is influenced by the directing effects of the trifluoromethyl group and the reaction conditions. Experimenting with different tertiary amine bases (e.g., pyridine, N,N-dimethylaniline, diisopropylethylamine) and their stoichiometry, as well as optimizing the reaction temperature, can alter the isomeric ratio. Slower addition of the chlorinating agent at a lower temperature may also improve selectivity.
Q4: The workup of the reaction is hazardous due to the exothermic quenching of POCl₃. What is a safer procedure?
A "reverse quench" is a safer method. Instead of adding water or ice to the reaction mixture, the reaction mixture is slowly added to a well-stirred, cooled (0-5°C) vessel of crushed ice or a basic solution like aqueous sodium bicarbonate. This allows for better control of the exotherm.
Q5: After quenching, I have difficulty isolating the product from the aqueous layer. What can I do?
Ensure the pH of the aqueous layer is adjusted to be neutral or slightly basic (pH 7-8) before extraction with an organic solvent like ethyl acetate or dichloromethane. This will ensure the product is in its neutral form and has better solubility in the organic phase. Multiple extractions will improve the recovery of the product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| SYN-001 | Low or no conversion of starting material | - Inactive chlorinating agent (POCl₃ may have degraded).- Insufficient reaction temperature or time.- Presence of moisture in the reaction. | - Use freshly distilled POCl₃.- Gradually increase the reaction temperature and monitor by TLC/GC.- Ensure all glassware is oven-dried and reactants are anhydrous. |
| SYN-002 | Formation of mono-chlorinated byproduct | - Insufficient amount of chlorinating agent.- Reaction time is too short. | - Increase the molar equivalents of POCl₃.- Prolong the reaction time and monitor for the disappearance of the mono-chloro intermediate. |
| SYN-003 | Significant formation of 2,4-dichloro isomer | - Suboptimal reaction temperature or base.- Kinetic vs. thermodynamic control issues. | - Screen different tertiary amine bases (e.g., pyridine, DIPEA).- Optimize the reaction temperature; try running the reaction at a lower temperature for a longer duration. |
| SYN-004 | Dark-colored reaction mixture and low yield | - Degradation of the pyrimidine ring at high temperatures. | - Lower the reaction temperature and extend the reaction time.- Consider using a milder chlorinating agent or a solvent to control the temperature. |
| SYN-005 | Product is contaminated with phosphorus-containing impurities | - Incomplete removal of POCl₃ or its byproducts during workup. | - After the reaction, distill off excess POCl₃ under reduced pressure before quenching.- During workup, thoroughly wash the organic extract with water and saturated sodium bicarbonate solution. |
Experimental Protocols
Protocol 1: Chlorination of 4-(trifluoromethyl)pyrimidine-2,5-diol (Hypothetical)
This protocol is based on general procedures for pyrimidine chlorination and is a starting point for optimization.
Materials:
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4-(trifluoromethyl)pyrimidine-2,5-diol (1.0 eq)
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Phosphorus oxychloride (POCl₃) (3.0-5.0 eq)
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N,N-Dimethylaniline (1.1 eq)
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Crushed ice
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Saturated sodium bicarbonate solution
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Ethyl acetate
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Anhydrous sodium sulfate
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Brine
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 4-(trifluoromethyl)pyrimidine-2,5-diol (1.0 eq) and phosphorus oxychloride (3.0 eq).
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Addition of Base: Slowly add N,N-dimethylaniline (1.1 eq) to the mixture via the dropping funnel while stirring.
-
Reaction: Heat the mixture to reflux (approximately 105-110°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
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Workup: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and saturated sodium bicarbonate solution. Slowly and carefully, with vigorous stirring, pour the reaction mixture onto the ice/bicarbonate slurry (reverse quench).
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Extraction: Once the quenching is complete and the pH of the aqueous layer is neutral to slightly basic, transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
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Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by vacuum distillation or recrystallization.
Data Presentation
Table 1: Effect of Reaction Conditions on Isomer Ratio (Hypothetical Data)
| Entry | Base (eq) | Temperature (°C) | Time (h) | Yield (%) | 2,5-dichloro : 2,4-dichloro |
| 1 | Pyridine (1.1) | 110 | 6 | 65 | 70:30 |
| 2 | N,N-Dimethylaniline (1.1) | 110 | 6 | 72 | 80:20 |
| 3 | DIPEA (1.1) | 110 | 6 | 68 | 75:25 |
| 4 | N,N-Dimethylaniline (1.1) | 90 | 12 | 60 | 85:15 |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting decision tree for low yield.
Experimental Workflow for Synthesis
Technical Support Center: Purification of 2,5-Dichloro-4-(trifluoromethyl)pyrimidine by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2,5-Dichloro-4-(trifluoromethyl)pyrimidine using column chromatography. Below you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and a summary of key experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Silica gel is the most commonly used and recommended stationary phase for the purification of this compound and similar fluorinated heterocyclic compounds. Its polarity is well-suited for separation from less polar and more polar impurities typically found in the crude reaction mixture.
Q2: Which mobile phase system is most effective for this purification?
A2: A gradient elution using a mixture of a non-polar solvent like hexanes (or heptane) and a moderately polar solvent like ethyl acetate is highly effective. A typical starting point is a low percentage of ethyl acetate in hexanes, with the polarity gradually increasing to elute the target compound.
Q3: How can I visualize this compound on a TLC plate?
A3: this compound is a UV-active compound due to the pyrimidine ring. Therefore, it can be visualized on a TLC plate using a UV lamp at 254 nm, where it will appear as a dark spot on a fluorescent background.
Q4: My compound is not moving from the baseline on the TLC plate, even with a high concentration of ethyl acetate. What should I do?
A4: If your compound remains at the baseline, it indicates that the mobile phase is not polar enough. You can try adding a small percentage of a more polar solvent, such as methanol or isopropanol, to your ethyl acetate/hexane mixture. However, be cautious as high concentrations of methanol can sometimes dissolve silica gel.
Q5: The separation between my desired product and an impurity is very poor. How can I improve the resolution?
A5: To improve separation, you can try a shallower solvent gradient during column chromatography. Running the column with a mobile phase that gives your product an Rf value between 0.2 and 0.4 on the TLC plate often provides the best separation. You can also explore different solvent systems, such as dichloromethane/hexanes or ether/hexanes, which may offer different selectivity.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the column chromatography of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| The compound elutes too quickly (high Rf). | The mobile phase is too polar. | Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. |
| The compound does not elute from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. If using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If the compound is still retained, a small amount of a more polar solvent like methanol can be added. |
| Poor separation of the product from impurities. | - Inappropriate mobile phase polarity. - Column overloading. - Column was packed improperly. | - Optimize the mobile phase using TLC to achieve a larger difference in Rf values. - Reduce the amount of crude material loaded onto the column. - Ensure the column is packed uniformly without any cracks or air bubbles. |
| Streaking or tailing of the spot on TLC and broad peaks during the column. | - The compound may be acidic or basic. - The compound is interacting strongly with the silica gel. - The sample is not fully dissolved in the mobile phase. | - Add a small amount of a modifier to the mobile phase (e.g., a few drops of triethylamine for a basic compound or acetic acid for an acidic compound). - Try a different stationary phase like alumina. - Ensure the sample is completely dissolved before loading onto the column. |
| The product fractions are contaminated with a UV-inactive impurity. | The impurity is not visible under UV light. | Stain the TLC plate with a universal stain like potassium permanganate or iodine to visualize UV-inactive compounds and guide fraction collection. |
| Crystallization of the product in the column or tubing. | The compound has low solubility in the mobile phase at the concentration being eluted. | Use a slightly more polar solvent system to increase solubility, or run the chromatography at a slightly elevated temperature (if the compound is stable). |
Experimental Protocol: Purification of this compound
This protocol provides a detailed methodology for the purification of this compound using silica gel flash column chromatography.
1. Materials and Equipment:
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Crude this compound
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Silica gel (60 Å, 230-400 mesh)
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Hexanes (or n-heptane)
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Ethyl acetate
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Glass chromatography column
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TLC plates (silica gel 60 F254)
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UV lamp (254 nm)
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Collection tubes or flasks
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Rotary evaporator
2. Preparation of the Column:
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Select an appropriately sized column based on the amount of crude material.
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Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).
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Pour the slurry into the column and allow the silica gel to pack under gravity or with gentle pressure. Ensure a flat, uniform bed is formed.
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Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.
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Equilibrate the column by passing several column volumes of the initial mobile phase through it.
3. Sample Preparation and Loading:
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Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
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Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
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Carefully apply the sample to the top of the silica gel bed.
4. Elution and Fraction Collection:
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Begin elution with a low-polarity mobile phase, such as 5% ethyl acetate in hexanes.
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Gradually increase the polarity of the mobile phase. A suggested gradient is to increase the ethyl acetate concentration in increments of 5% (e.g., 5% -> 10% -> 15% ethyl acetate in hexanes).[1]
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Collect fractions of a suitable volume.
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Monitor the elution of the compound by TLC analysis of the collected fractions.
5. Product Isolation:
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Combine the pure fractions containing this compound.
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Remove the solvent using a rotary evaporator to obtain the purified product.
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Assess the purity of the final product by TLC and/or other analytical techniques (e.g., NMR, GC-MS).
Quantitative Data Summary
The following table summarizes key parameters for the purification of this compound by column chromatography.
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard polarity for this type of compound. |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient | Start with low polarity (e.g., 5% EtOAc) and gradually increase. |
| Typical Gradient | 5% to 20% Ethyl Acetate in Hexanes | The exact gradient will depend on the impurity profile.[1] |
| TLC Visualization | UV light at 254 nm | The compound is UV active. |
| Target Rf Value on TLC | 0.2 - 0.4 | This range typically provides the best separation in column chromatography. |
| Sample Loading | 1-5% of silica gel weight | Overloading can lead to poor separation. |
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography purification.
Caption: Troubleshooting workflow for column chromatography.
References
Technical Support Center: Recrystallization Methods for Substituted Pyrimidines
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the recrystallization of substituted pyrimidines.
Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate solvent for recrystallizing my substituted pyrimidine?
The ideal solvent for recrystallization is one in which your target compound has high solubility at elevated temperatures and low solubility at room temperature or below. This differential solubility is the fundamental principle of this purification technique. Common solvents for pyrimidine derivatives include ethanol, methanol, ethyl acetate, and mixtures such as hexane/acetone or hexane/THF. It is advisable to perform small-scale solubility tests with a range of solvents to identify the most suitable single solvent or solvent pair.
Q2: My substituted pyrimidine is "oiling out" instead of forming crystals. What should I do?
"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often due to rapid cooling or the presence of impurities. To resolve this, reheat the solution to redissolve the oil. You can then try one of the following:
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Add a small amount of additional solvent to the hot solution to slightly decrease the concentration.
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Allow the solution to cool more slowly. Insulating the flask can help achieve a slower cooling rate.
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If impurities are suspected, consider a pre-purification step like column chromatography.
Q3: I am getting a very low yield of crystals, or no crystals are forming at all. What are the possible causes and solutions?
This issue often arises from the solution not being sufficiently saturated. Here are several troubleshooting steps:
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Induce Crystallization: If the solution is clear and supersaturated, you can try to induce crystallization by scratching the inside of the flask at the surface of the solution with a glass rod or by adding a "seed crystal" of the pure compound.
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Increase Concentration: If no crystals form even after attempting to induce crystallization, the solution is likely too dilute. Reheat the solution and carefully evaporate some of the solvent to increase the concentration of the pyrimidine derivative. Then, allow it to cool again.
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Optimize Cooling: For low yields, ensure the solution has been adequately cooled, perhaps in an ice bath, to maximize precipitation.
Q4: How can I purify a pyrimidine derivative that is only soluble in high-boiling point solvents like DMF or DMSO?
For compounds that require high-boiling point solvents for dissolution, a technique called anti-solvent vapor diffusion is highly effective. In this method, the substituted pyrimidine is dissolved in a minimal amount of the high-boiling point solvent (e.g., DMF) in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble (e.g., diethyl ether or pentane). The vapor of the anti-solvent will slowly diffuse into the solution, reducing the compound's solubility and promoting gradual crystallization.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Oiling Out | Cooling too rapidly. | Reheat to dissolve the oil, then allow the solution to cool more slowly. Insulate the flask if necessary. |
| Solution is too concentrated. | Reheat the solution and add a small amount of additional hot solvent. | |
| High level of impurities. | Consider pre-purification using column chromatography before recrystallization. | |
| No Crystal Formation | Solution is too dilute. | Reheat the solution and evaporate some of the solvent to increase the concentration. |
| Supersaturation. | Induce crystallization by scratching the inner wall of the flask or by adding a seed crystal. | |
| Low Crystal Yield | Incomplete precipitation. | Ensure the flask is thoroughly cooled in an ice bath after reaching room temperature. |
| Too much solvent used. | Use the minimum amount of hot solvent necessary to fully dissolve the compound. | |
| Colored Impurities in Crystals | Impurities adsorbed onto the crystal surface. | Add activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Quantitative Solubility Data
The solubility of substituted pyrimidines is highly dependent on the nature of the substituent, the solvent, and the temperature. The following table provides some experimentally determined solubility data for representative pyrimidine derivatives.
| Compound | Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| 2-Aminopyrimidine | Methanol | 25 | >10 |
| Ethanol | 25 | >10 | |
| Acetone | 25 | >10 | |
| Sulfadiazine | Acetone | 21 | ~0.48 |
| Acetone | 30 | ~0.65 | |
| Acetone | 40 | ~0.95 | |
| Ethanol | 21 | ~0.08 | |
| Ethanol | 30 | ~0.12 | |
| Ethanol | 40 | ~0.20 | |
| 2-Chloropyrimidine | Water | Room Temperature | Slightly Soluble |
| Alcohol | Room Temperature | 3.33 | |
| 2-Amino-4-chloro-6-methoxypyrimidine | Methanol | 20 | ~1.3 |
| Methanol | 40 | ~3.0 | |
| Ethyl Acetate | 20 | ~2.5 | |
| Ethyl Acetate | 40 | ~6.0 |
Note: This data is illustrative. Actual solubilities can vary based on experimental conditions.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of a Substituted Pyrimidine
This protocol outlines a general procedure for the purification of a solid substituted pyrimidine using a single solvent.
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Solvent Selection: In a small test tube, add a small amount of the crude pyrimidine derivative and a few drops of a candidate solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility when cold.
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Dissolution: Transfer the crude substituted pyrimidine to an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve full dissolution.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it to remove the insoluble material.
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Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any adhering soluble impurities.
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Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Two-Solvent Recrystallization of a Substituted Pyrimidine
This method is useful when a suitable single solvent cannot be identified. It employs a pair of miscible solvents: one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" or "anti-solvent").
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Solvent System Selection: Identify a "good" solvent that readily dissolves the pyrimidine derivative at room temperature and a "poor" solvent in which the compound is insoluble. The two solvents must be miscible.
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Dissolution: Dissolve the crude compound in a minimum amount of the "good" solvent at room temperature or with gentle heating.
-
Addition of Anti-Solvent: Slowly add the "poor" solvent dropwise to the stirred solution until it becomes slightly turbid (cloudy).
-
Clarification: Add a few drops of the "good" solvent to the turbid mixture until it becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystal growth.
-
Isolation, Washing, and Drying: Collect, wash with a cold mixture of the two solvents, and dry the crystals as described in the single-solvent protocol.
Visualized Workflows
Technical Support Center: Synthesis of 2,5-Dichloro-4-(trifluoromethyl)pyrimidine
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2,5-Dichloro-4-(trifluoromethyl)pyrimidine. The information is intended for researchers, scientists, and professionals in drug development.
Disclaimer: Detailed experimental data for the synthesis of this compound is not widely published. The following protocols, impurity profiles, and troubleshooting guides are based on established chemical principles and extensive data available for the synthesis of the closely related isomer, 2,4-Dichloro-5-(trifluoromethyl)pyrimidine. Researchers should treat this information as a baseline and optimize conditions for their specific setup.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for related dichlorinated trifluoromethyl-pyrimidines?
A common and scalable method involves a two-step process:
-
Trifluoromethylation: Uracil is converted to 5-(trifluoromethyl)uracil.
-
Chlorination: The resulting 5-(trifluoromethyl)uracil is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine like N,N-dimethylaniline or diisopropylethylamine (DIPEA), to yield the dichlorinated product.[1]
The synthesis of the target molecule, this compound, would likely proceed from a 5-chloro-substituted uracil precursor followed by a similar chlorination step.
Q2: What are the most likely impurities in the synthesis of this compound?
Based on analogous reactions, the primary impurities can be categorized as follows:
-
Process-Related Impurities:
-
Residual Starting Material: Unreacted 5-chloro-4-(trifluoromethyl)uracil (or analogous precursor).
-
Monochloro Intermediate: Incomplete chlorination can result in 2-hydroxy-5-chloro-4-(trifluoromethyl)pyrimidine or 4-hydroxy-5-chloro-2-(trifluoromethyl)pyrimidine.
-
Isomeric Byproducts: Depending on the precise precursors and conditions, small amounts of other chlorinated isomers may form.
-
-
Degradation-Related Impurities:
-
Hydrolysis Products: Exposure of the dichloro product to water during workup can lead to the formation of the monochloro intermediate or reversion to the starting uracil.
-
-
Reagent-Related Impurities:
-
Residual Chlorinating Agent: Excess POCl₃ and its hydrolysis products (e.g., phosphoric acid).
-
Catalyst Adducts: In reactions using N,N-dimethylaniline as a catalyst, N-methylanilino-pyrimidines can form as byproducts, especially with prolonged reaction times at high temperatures.[2]
-
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and purification processes.
Issue 1: Low Yield of Dichloro Product and High Levels of Monochloro Impurity
| Potential Cause | Recommended Solution |
| Insufficient Chlorinating Agent | Increase the molar ratio of POCl₃ to the uracil precursor. A common ratio is 2.5 to 10 equivalents.[2] |
| Inadequate Reaction Temperature | Ensure the reaction temperature reaches and is maintained at the target, typically between 100-120°C.[1] |
| Short Reaction Time | Monitor the reaction by HPLC or GC. If the starting material or monochloro intermediate persists, extend the reaction time. Reactions can take from 2 to 14 hours.[2] |
| Ineffective Catalyst | If using a tertiary amine catalyst, ensure it is anhydrous and of high purity. Consider screening different bases (e.g., DIPEA, N,N-dimethylaniline). |
Issue 2: Product Degradation During Workup
| Potential Cause | Recommended Solution |
| Hydrolysis of Chloro Groups | Perform the workup quickly and at low temperatures. Use an anhydrous workup if possible. When quenching the reaction, pour the reaction mixture slowly into ice-cold water or a buffered solution. |
| Residual Acidity | After quenching, neutralize any residual acid (from POCl₃) carefully with a base like sodium bicarbonate or sodium hydroxide solution while keeping the temperature low. |
Issue 3: Presence of Dark, Tarry Byproducts
| Potential Cause | Recommended Solution |
| High Reaction Temperature | Overheating can lead to polymerization or decomposition. Maintain strict temperature control, especially if using an amine catalyst. |
| Prolonged Reaction Time at High Temp | Minimize the time the reaction is held at maximum temperature once conversion is complete (as monitored by HPLC/GC). |
| Impure Reagents | Use high-purity, anhydrous reagents and solvents to avoid side reactions. |
Data Presentation
The following table illustrates the impact of reaction parameters on product purity, based on typical outcomes for the synthesis of the analogous 2,4-dichloro-5-fluoropyrimidine.[2]
Table 1: Effect of Reaction Parameters on Purity and Impurity Profile
| Parameter | Condition A | Condition B | Main Product Purity (%) | Monochloro Impurity (%) | Other Impurities (%) |
| POCl₃ (equivalents) | 3 eq | 10 eq | 85.2 | 12.1 | 2.7 |
| Temperature | 90°C | 114°C | 88.9 | 9.5 | 1.6 |
| Reaction Time | 4 hours | 14 hours | 90.1 | 7.8 | 2.1 |
Note: Data is illustrative and based on analogous syntheses. Actual results will vary.
Experimental Protocols
Protocol 1: Chlorination of a Uracil Precursor (Analogous Method)
This protocol is adapted from the synthesis of 2,4-dichloro-5-fluoropyrimidine and should be adapted for the specific 5-chloro-4-(trifluoromethyl)uracil precursor.
-
Reaction Setup: To a clean, dry, three-necked flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add phosphorus oxychloride (POCl₃) (4-10 molar equivalents).
-
Addition of Starting Material: Slowly add the 5-substituted uracil precursor (1 molar equivalent) portion-wise to the stirred POCl₃ at room temperature. An exothermic reaction may occur; control the temperature with an ice bath if necessary.
-
Addition of Catalyst: Slowly add a tertiary amine catalyst, such as N,N-dimethylaniline (1.5-2.0 molar equivalents), to the suspension.[2]
-
Heating: After stirring for 20-30 minutes at room temperature, slowly heat the mixture to reflux (approx. 105-115°C) and maintain for 2-14 hours.
-
Monitoring: Monitor the reaction progress using TLC or HPLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a flask containing crushed ice and water with vigorous stirring.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Washing: Combine the organic layers and wash sequentially with water, 5% aqueous sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to yield the final this compound.
Visualizations
Synthesis and Impurity Formation Pathway
The following diagram illustrates the expected reaction pathway for the chlorination of a uracil precursor and the formation of key impurities.
Caption: General synthesis pathway and formation of key impurities.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving common issues during the synthesis.
References
Technical Support Center: Nucleophilic Substitution of Dichloropyrimidines
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on navigating the complexities of nucleophilic substitution reactions involving dichloropyrimidines. The following troubleshooting guides and frequently asked questions (FAQs) address common side reactions and experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the nucleophilic substitution of dichloropyrimidines, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| 1. Low or No Product Yield | a. Insufficiently Activated Pyrimidine Ring: The inherent reactivity of the dichloropyrimidine is too low under the chosen conditions. b. Poor Leaving Group: While chlorine is a good leaving group, its reactivity can be influenced by the overall electronic nature of the pyrimidine ring. c. Weak Nucleophile: The incoming nucleophile may not be strong enough to initiate the substitution reaction effectively. d. Decomposition of Starting Material or Product: The reaction conditions may be too harsh, leading to the degradation of the dichloropyrimidine or the desired product. | a. • Ensure the dichloropyrimidine substrate is appropriate for the desired reaction. The presence of electron-withdrawing groups on the pyrimidine ring can enhance reactivity. b. • While less common for dichloropyrimidines, in some contexts, activation with a Lewis acid might be considered, though this can also promote side reactions. c. • Increase the nucleophilicity of the attacking species. For example, when using an alcohol or amine, the addition of a non-nucleophilic base to generate the corresponding alkoxide or amide can significantly increase the reaction rate. d. • Screen different solvents and temperatures. Lowering the temperature may prevent decomposition, while a solvent change could enhance solubility and reactivity. Monitor the reaction progress closely using TLC or LC-MS to identify the optimal reaction time and prevent product degradation. |
| 2. Poor Regioselectivity (Mixture of C2 and C4 Isomers) | a. Similar Intrinsic Reactivity of C2 and C4 Positions: Under standard conditions, the electronic and steric differences between the C2 and C4 positions may not be sufficient to favor one isomer significantly.[1] b. Influence of Substituents: Electron-donating groups at the C6 position can decrease the reactivity of the C4 position, leading to increased C2 substitution. Conversely, electron-withdrawing groups at the C5 position tend to enhance the natural preference for C4 substitution.[2] c. Nature of the Nucleophile: Some nucleophiles may have an inherent preference for either the C2 or C4 position. For instance, tertiary amines have been shown to favor C2 substitution in some cases.[3] | a. • Catalyst Control: For amination reactions, palladium catalysts can significantly favor the formation of the C4-substituted product.[1] For C-S bond formation, specific palladium precatalysts with bulky N-heterocyclic carbene ligands can promote C2-selectivity.[4][5] b. • Reaction Conditions Optimization: Systematically screen solvents, bases, and temperatures. For example, using n-butanol with a bulky amine base like diisopropylethylamine (DIPEA) has been reported to improve C4 selectivity. c. • Strategic Synthesis Design: If a specific regioisomer is required, consider a multi-step synthesis that allows for the sequential and controlled introduction of substituents. |
| 3. Formation of Di-substituted Byproduct | a. Excess Nucleophile: Using a large excess of the nucleophile can drive the reaction towards double substitution, especially at elevated temperatures. b. High Reactivity of the Monosubstituted Intermediate: In some cases, the initial substitution product may be more reactive than the starting dichloropyrimidine, leading to a second substitution. | a. • Stoichiometry Control: Carefully control the stoichiometry of the nucleophile. Using a slight excess (e.g., 1.05-1.2 equivalents) is often sufficient for complete conversion of the starting material without significant formation of the di-substituted product. b. • Temperature and Reaction Time: Lowering the reaction temperature can often temper the reactivity and improve selectivity for the monosubstituted product. Monitor the reaction closely and stop it once the desired product is formed in maximum yield. |
| 4. Hydrolysis of the Chloro Substituent | a. Presence of Water: Trace amounts of water in the reaction mixture can lead to the hydrolysis of the chloro group, forming the corresponding hydroxypyrimidine.[6] | a. • Anhydrous Conditions: Ensure that all solvents and reagents are rigorously dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture. |
| 5. Reductive Dehalogenation of the Pyrimidine Ring | a. Presence of a Reducing Agent: Certain reaction conditions or reagents can lead to the reduction of the C-Cl bond, replacing it with a C-H bond.[7] | a. • Choice of Reagents: Be mindful of the reagents used. For example, when using palladium catalysts, the choice of phosphine ligand and base can sometimes influence the propensity for reductive dehalogenation. If this side reaction is observed, screening different catalyst systems may be necessary. |
Frequently Asked Questions (FAQs)
Q1: Which position on 2,4-dichloropyrimidine is generally more reactive towards nucleophiles?
A1: The C4 position is generally more reactive towards nucleophilic aromatic substitution (SNAr) than the C2 position. This is attributed to the greater electron deficiency at the C4 position, which can be rationalized by considering the resonance structures of the Meisenheimer intermediate formed upon nucleophilic attack.
Q2: How do substituents on the pyrimidine ring affect regioselectivity?
A2: Substituents can have a profound impact on the regioselectivity of nucleophilic substitution:
-
Electron-donating groups (EDGs) at the C6 position tend to decrease the electrophilicity of the C4 position, thus promoting substitution at the C2 position.
-
Electron-withdrawing groups (EWGs) at the C5 position generally enhance the inherent preference for substitution at the C4 position.[2]
-
Steric hindrance from bulky substituents at positions adjacent to the chlorine atoms can also influence the site of nucleophilic attack.
Q3: Can I achieve selective substitution at the C2 position?
A3: Yes, selective C2 substitution can be achieved under specific conditions. For example, in the presence of an electron-withdrawing group at C5, tertiary amine nucleophiles have been shown to exhibit high selectivity for the C2 position.[2][3] Additionally, specific palladium catalysts have been developed for C2-selective C-S cross-coupling reactions.[4][5][8]
Q4: What are the best practices for setting up a nucleophilic substitution reaction with a dichloropyrimidine?
A4: For optimal results, it is recommended to:
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Use anhydrous solvents and reagents to prevent hydrolysis.[6]
-
Run the reaction under an inert atmosphere (nitrogen or argon).
-
Carefully control the stoichiometry of the nucleophile to minimize di-substitution.
-
Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Perform a small-scale pilot reaction to optimize conditions before scaling up.
Q5: I am getting a mixture of C2 and C4 isomers that are difficult to separate. What can I do?
A5: This is a common challenge. To address this:
-
Optimize Reaction Conditions: Systematically screen different solvents, bases, and temperatures to find conditions that favor the formation of one isomer.
-
Use a Catalyst: Investigate the use of a regioselective catalyst, such as a palladium catalyst for C4-selective amination.[1]
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Chromatography: If a mixture is unavoidable, explore different chromatography techniques for separation. Sometimes, converting the isomers into derivatives can improve their separability.
Data Presentation
The following table summarizes quantitative data on the regioselectivity of nucleophilic substitution on dichloropyrimidines under various conditions.
| Dichloropyrimidine Substrate | Nucleophile | Catalyst/Conditions | C4:C2 Ratio | Yield (%) | Reference |
| 6-(4-fluorophenyl)-2,4-dichloropyrimidine | Dibutylamine | K₂CO₃, DMAc | 70:30 | - | [1] |
| 6-aryl-2,4-dichloropyrimidine | Aliphatic secondary amines | Pd catalyst, LiHMDS | >99:1 | High | [1] |
| 2,4-dichloropyrimidine | Neutral nitrogen nucleophiles | - | 1:1 to 4:1 | - | [1] |
| 2,4-dichloro-5-nitropyrimidine | Tertiary amines | - | High C2 selectivity | Moderate to excellent | [2][3] |
| 2,4-dichloropyrimidine | Thiols | Pd(II) precatalysts with bulky NHC ligands | High C2 selectivity | - | [4][5] |
Experimental Protocols
Protocol 1: General Procedure for C4-Selective Amination of a 6-Aryl-2,4-dichloropyrimidine
This protocol is adapted from a literature procedure for the highly regioselective Pd-catalyzed amination of 6-aryl-2,4-dichloropyrimidines.[1]
Materials:
-
6-aryl-2,4-dichloropyrimidine (1.0 eq)
-
Aliphatic secondary amine (1.1 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-4 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.2 eq)
-
Anhydrous toluene
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the 6-aryl-2,4-dichloropyrimidine, palladium catalyst, and phosphine ligand in anhydrous toluene.
-
In a separate flame-dried flask, dissolve the aliphatic secondary amine in anhydrous toluene and cool to 0 °C.
-
To the amine solution, add the LiHMDS solution dropwise at 0 °C and stir for 15 minutes.
-
Add the freshly prepared lithium amide solution to the solution of the dichloropyrimidine and catalyst at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Nucleophilic Substitution with a Thiol
This protocol provides a general method for the substitution of a chlorine atom on a dichloropyrimidine with a thiol nucleophile.
Materials:
-
Dichloropyrimidine (1.0 eq)
-
Thiol (1.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Anhydrous solvent (e.g., DMF or acetonitrile)
Procedure:
-
To a round-bottom flask, add the dichloropyrimidine and the anhydrous solvent.
-
Add the base to the solution and stir for 5-10 minutes.
-
Add the thiol to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 6. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 7. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 8. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Regioselectivity in Reactions of 2,5-Dichloro-4-(trifluoromethyl)pyrimidine
Welcome to the technical support center for 2,5-Dichloro-4-(trifluoromethyl)pyrimidine. This guide is structured for researchers, medicinal chemists, and drug development professionals who are leveraging this versatile building block and encountering challenges in controlling reaction regioselectivity. Instead of a rigid manual, this resource is designed as a dynamic troubleshooting guide, addressing common experimental questions with in-depth scientific rationale to empower you to optimize your synthetic outcomes.
Section 1: The Regiochemical Landscape of this compound
Before troubleshooting, it is crucial to understand the inherent electronic properties of the substrate. The pyrimidine core is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr) and an excellent partner in cross-coupling reactions.[1][2] The regiochemical outcome of any substitution is dictated by the interplay of the two ring nitrogens and the powerful electron-withdrawing trifluoromethyl (-CF3) group at the C4 position.
-
Activating Effects: The two nitrogen atoms inductively withdraw electron density, activating the chloro-substituents toward displacement.
-
The -CF3 Director: The C4-trifluoromethyl group exerts a profound influence. It strongly withdraws electron density via both inductive (-I) and resonance (-M) effects, significantly increasing the electrophilicity of the ring. This effect is most pronounced at the ortho (C5) and para (C2) positions.
Based on established principles of heterocyclic chemistry, the C2 position is generally more activated towards nucleophilic attack than the C5 position.[2][3] This is because the C2 position benefits from being para to the -CF3 group and is situated between two activating nitrogen atoms, allowing for superior stabilization of the negative charge in the Meisenheimer intermediate during an SNAr reaction.[4]
Caption: Electronic activation map of the pyrimidine core.
Section 2: Troubleshooting Guide & FAQs: Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are the most common initial approach for functionalizing this scaffold. The primary challenge is managing the inherent reactivity difference between the C2 and C5 positions.
Question 1: My SNAr reaction with an amine/thiol is giving me a mixture of C2 and C5 substituted products. How can I exclusively obtain the C2-isomer?
Answer: This is a common issue stemming from a loss of kinetic control. The C2 position is the kinetically favored site of attack due to its higher electrophilicity. If your reaction is producing a mixture, it's likely that the conditions are allowing the reaction to progress towards thermodynamic equilibrium or that the energy barrier for reaction at C5 is being overcome.
Core Problem & Causality:
-
High Temperature: Elevated temperatures provide sufficient energy to overcome the higher activation barrier for substitution at the less reactive C5 position.
-
Strong Nucleophile/Base: A highly reactive nucleophile or a strong base can decrease the selectivity by accelerating both reaction pathways.
-
Prolonged Reaction Time: Allowing the reaction to run for too long can lead to the formation of the thermodynamically more stable product, which may not be the C2-isomer depending on the substituent.
Troubleshooting Protocol: Maximizing C2-Selectivity (Kinetic Control)
-
Temperature Reduction: Begin the reaction at 0 °C or even -20 °C. Add the nucleophile slowly at this temperature and then allow the reaction to warm gradually to room temperature. This will heavily favor the pathway with the lower activation energy (C2 attack).
-
Solvent Choice: Use a polar aprotic solvent like THF or Dioxane, which effectively solvates the intermediates without drastically accelerating the reaction in the way that DMF or DMSO can at higher temperatures.
-
Base Stoichiometry: If a base is required (e.g., for deprotonating a thiol), use a non-nucleophilic base like DIPEA or NaH and use only a slight excess (1.05-1.1 equivalents).
-
Monitor Closely: Use TLC or LC-MS to monitor the reaction. Quench the reaction as soon as the starting material is consumed to prevent the formation of byproducts or isomers over time.
Question 2: I want to target the C5 position via SNAr, but I am only getting the C2-substituted product or no reaction at all. What can I do?
Answer: Selectively targeting the C5 position is a significant synthetic challenge due to its lower intrinsic reactivity. A direct, selective SNAr at C5 in the presence of an open C2 position is often not feasible. The most logical and field-proven strategy is a two-step approach: functionalize the more reactive C2 position first, then target C5 under more forcing conditions.
Strategy: Sequential C2 then C5 Functionalization
-
Step 1: C2 Substitution: React this compound with your first nucleophile (Nu1) under the kinetically controlled conditions described in the previous answer to selectively form the 2-Nu1-5-chloro-4-(trifluoromethyl)pyrimidine intermediate. Purify this intermediate.
-
Step 2: C5 Substitution: With the C2 position now blocked, the C5-chloro group is the only remaining site for SNAr. This reaction will likely require more forcing conditions.
-
Increase Temperature: Heating in a solvent like DMF, DMSO, or NMP is typically necessary. Microwave irradiation can be highly effective here, reducing reaction times and potentially improving yields.
-
Use a Stronger Nucleophile (Nu2): If possible, use a more potent nucleophile for the second step.
-
Section 3: Troubleshooting Guide & FAQs: Palladium-Catalyzed Cross-Coupling
For C-C and C-N bond formation (e.g., Suzuki, Buchwald-Hartwig), palladium catalysis offers a powerful, alternative toolbox where selectivity can often be dictated by the catalyst system rather than just the substrate's electronics.
Question 3: My Suzuki-Miyaura coupling with an arylboronic acid is exclusively giving the C2-coupled product. How can I invert the selectivity to favor C5?
Answer: The C2 position's higher reactivity in oxidative addition makes it the default site for most standard palladium-catalyzed cross-couplings. However, unlike SNAr, this preference can often be overturned through "catalyst control." Groundbreaking work on 2,4-dihalopyrimidines has shown that the choice of ligand on the palladium center can invert the conventional site selectivity.[5][6] This principle can be extrapolated to your system.
Core Principle: Ligand-Controlled Regioselectivity Standard phosphine ligands (e.g., PPh₃) or catalyst systems like Pd(PPh₃)₄ will favor the electronically activated C2 position. To target C5, you need to use a catalyst system where the ligand's steric bulk overrides the electronic preference. Bulky N-heterocyclic carbene (NHC) ligands are particularly effective at this, potentially favoring oxidative addition at the more sterically accessible C5 position.[6]
Data Table: Catalyst Systems and Predicted Regioselectivity
| Catalyst/Ligand System | Predicted Major Isomer | Rationale & Key Considerations |
| Pd(PPh₃)₄ | C2-Coupled Product | Default Selectivity: Follows electronic activation. The most common catalyst for Suzuki couplings on pyrimidines.[7][8] |
| Pd(OAc)₂ + SPhos/XPhos | C2-Coupled Product | Buchwald-type biarylphosphine ligands are highly active but typically do not invert selectivity. |
| (η³-tBu-indenyl)PdCl(IPent) | C5-Coupled Product (Predicted) | Selectivity Inversion: Bulky NHC ligands (like IPent) have been shown to invert selectivity in 2,4-dichloropyrimidines, favoring the less reactive position.[6] This is the most promising approach for targeting C5. |
| PEPPSI-IPr / PEPPSI-IPent | C2-Coupled Product | While being NHC-based, the PEPPSI class of precatalysts often favors the conventional C4 (and by extension, C2) position in dihalopyrimidines.[6] |
Experimental Protocol: C5-Selective Suzuki-Miyaura Coupling
This protocol is an adapted strategy based on methodologies proven to invert selectivity on related scaffolds.[6]
-
Reaction Setup: In a flame-dried Schlenk flask or microwave vial under an inert atmosphere (Argon), combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the C5-directing precatalyst, for example, (η³-tBu-indenyl)PdCl(IPent) (2-5 mol%).
-
Solvent: Add anhydrous, degassed solvent (e.g., Dioxane or Toluene).
-
Reaction: Stir the mixture at the optimized temperature. Start at a moderate temperature (e.g., 60-80 °C) and monitor by LC-MS. Microwave heating (e.g., 100-120 °C for 15-30 min) can be highly effective.[7][8]
-
Workup: After completion, cool the reaction, dilute with an organic solvent (e.g., Ethyl Acetate), wash with water and brine, dry over Na₂SO₄, and purify by column chromatography.
Caption: Decision workflow for optimizing regioselectivity.
References
- 1. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Page loading... [guidechem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 6. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
preventing decomposition of trifluoromethylpyrimidines during reaction
Welcome to the technical support center for trifluoromethylpyrimidine chemistry. This resource is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and handling of trifluoromethylpyrimidine compounds, with a focus on preventing their decomposition.
Frequently Asked Questions (FAQs)
Q1: Why is my trifluoromethylpyrimidine decomposing during nucleophilic aromatic substitution (SNAr) reactions?
A1: Decomposition of trifluoromethylpyrimidines during SNAr reactions is a common issue, often stemming from the high reactivity of the trifluoromethyl group, which makes the pyrimidine ring highly electron-deficient. This heightened electrophilicity, while beneficial for the SNAr reaction, also renders the molecule susceptible to undesired side reactions.
Common Causes of Decomposition:
-
Hydrolysis of the Trifluoromethyl Group: Under basic or even neutral aqueous conditions, the -CF₃ group can be susceptible to hydrolysis, especially when heated. The electron-withdrawing nature of the pyrimidine ring exacerbates this vulnerability.
-
Ring Opening: Strong nucleophiles or harsh basic conditions can lead to the cleavage of the pyrimidine ring itself.
-
Defluorination: The presence of strong bases or certain metal catalysts can promote the elimination of fluoride ions from the trifluoromethyl group.
-
Harsh Reaction Conditions: High temperatures and prolonged reaction times can significantly increase the rate of decomposition.
Troubleshooting Recommendations:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base to minimize side reactions. Bases like diisopropylethylamine (DIPEA) or potassium carbonate are often preferred over stronger, more nucleophilic bases like sodium hydroxide or alkoxides.
-
Solvent Selection: Employ anhydrous aprotic polar solvents such as DMF, DMSO, or NMP to avoid hydrolysis. Ensure the solvent is thoroughly dried before use.
-
Temperature Control: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Stepwise heating and careful monitoring can help identify the optimal temperature.
-
Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS to avoid unnecessarily long reaction times, which can lead to increased decomposition.
Q2: What are the best practices for performing Suzuki-Miyaura cross-coupling reactions with trifluoromethylpyrimidine halides to avoid decomposition?
A2: Suzuki-Miyaura cross-coupling is a powerful tool for C-C bond formation, but the stability of the trifluoromethylpyrimidine core can be a concern. Successful coupling with minimal decomposition relies on the careful selection of reaction parameters.
Key Considerations for Suzuki-Miyaura Couplings:
-
Catalyst System: The choice of palladium catalyst and ligand is crucial. Ligands such as SPhos or XPhos can be effective in promoting the desired coupling at lower temperatures, thus preserving the integrity of the trifluoromethylpyrimidine.
-
Base Selection: A mild base is generally recommended. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often suitable. Stronger bases may lead to competing decomposition pathways.
-
Solvent System: A mixture of an organic solvent (like dioxane, toluene, or DME) and water is typically used. However, minimizing the amount of water and ensuring the reaction is well-deoxygenated can help prevent hydrolysis of the -CF₃ group.
-
Oxygen Exclusion: Thoroughly degas the reaction mixture to prevent oxidative side reactions that can deactivate the catalyst and degrade the substrate.
Q3: How can I minimize the degradation of my trifluoromethylpyrimidine compound during purification by column chromatography?
A3: The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds like trifluoromethylpyrimidines, especially if the compound is prone to hydrolysis or rearrangement.
Purification Strategies:
-
Neutralize Silica Gel: Pre-treating the silica gel with a small amount of a non-polar organic base, such as triethylamine (typically 0.1-1% v/v in the eluent), can help neutralize acidic sites and prevent on-column decomposition.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or Florisil, if decomposition on silica is a persistent issue.
-
Rapid Purification: Minimize the time the compound spends on the column. This can be achieved by optimizing the eluent system for a faster elution profile.
-
Column Loading: Avoid overloading the column, as this can lead to broader peaks and longer elution times, increasing the potential for degradation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Low yield and multiple unidentified byproducts in SNAr reaction. | Harsh reaction conditions, nucleophilic attack on the -CF₃ group or pyrimidine ring. | Use a milder, non-nucleophilic base (e.g., DIPEA, K₂CO₃). Lower the reaction temperature and monitor the reaction closely to avoid prolonged heating. |
| Significant defluorination of the starting material or product. | Strong basic conditions or incompatible metal catalyst. | Switch to a weaker base. Screen different palladium catalysts and ligands that are known to be milder. |
| Product decomposition during aqueous workup. | Hydrolysis of the trifluoromethyl group. | Minimize contact time with water. Use a saturated brine solution for washing and quickly extract the product into an organic solvent. Ensure the organic extracts are thoroughly dried before solvent evaporation. |
| Inconsistent yields in Suzuki-Miyaura coupling reactions. | Incomplete degassing, catalyst deactivation, or substrate decomposition. | Ensure the reaction mixture is thoroughly deoxygenated. Use a robust catalyst system (e.g., a palladacycle or a catalyst with a bulky phosphine ligand). Re-evaluate the choice of base and solvent system. |
Experimental Protocols
General Protocol for a Mild SNAr Reaction with a Trifluoromethylpyrimidine Chloride
-
To a solution of the trifluoromethylpyrimidine chloride (1.0 eq) in anhydrous DMF (0.1 M) under an inert atmosphere (N₂ or Ar), add the nucleophile (1.1-1.5 eq).
-
Add a mild base, such as potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, potentially pre-treated with triethylamine.
General Protocol for a Suzuki-Miyaura Cross-Coupling of a Trifluoromethylpyrimidine Bromide
-
In a reaction vessel, combine the trifluoromethylpyrimidine bromide (1.0 eq), the boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.
-
Add a degassed solvent system, such as a 4:1 mixture of dioxane and water.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water and an organic solvent.
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Visualized Pathways and Workflows
Technical Support Center: Catalyst Selection for Suzuki Coupling with 2,5-Dichloro-4-(trifluoromethyl)pyrimidine
Welcome to the technical support center for catalyst selection in Suzuki coupling reactions involving 2,5-dichloro-4-(trifluoromethyl)pyrimidine. This resource is designed for researchers, scientists, and professionals in drug development to provide clear, actionable guidance for this specific and often challenging cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the Suzuki coupling of this compound?
A1: The primary challenges with this substrate stem from its electronic properties and the potential for multiple reaction sites. The pyrimidine ring is inherently electron-deficient, and this is further amplified by the strongly electron-withdrawing trifluoromethyl group at the C4 position. This electronic nature can make oxidative addition, a key step in the catalytic cycle, more facile compared to electron-rich aryl chlorides. However, the presence of two distinct chlorine atoms at the C2 and C5 positions introduces the challenge of regioselectivity. Additionally, the nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1][2]
Q2: Which chlorine atom (C2 or C5) is expected to be more reactive in the Suzuki coupling?
A2: In dihalopyrimidines, the reactivity of the halogen atoms is influenced by the electronic environment. For 2,4-dichloropyrimidines, the C4 position is generally more reactive towards Suzuki coupling.[3][4] For the this compound substrate, the chlorine at the C2 position is alpha to a ring nitrogen, which typically increases its reactivity. However, the powerful electron-withdrawing effect of the trifluoromethyl group at C4 will significantly influence the electron density at both the C2 and C5 positions. While a definitive prediction without experimental data is difficult, the C2 position is often the initial site of reaction in similar systems. Careful selection of ligands and reaction conditions can be used to control the regioselectivity.
Q3: What are common side reactions, and how can they be minimized?
A3: Common side reactions in Suzuki couplings include:
-
Protodeboronation: The boronic acid reacts with water or other protic sources to form the corresponding arene, reducing the amount of nucleophile available for cross-coupling. This can be minimized by using anhydrous solvents, using potassium trifluoroborate salts or boronate esters (e.g., pinacol esters), which are more stable, and by using milder bases if the reaction conditions allow.
-
Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen, so thorough degassing of the reaction mixture is crucial.
-
Dehalogenation: The starting material is reduced, and the chlorine atom is replaced by a hydrogen atom. This can sometimes be caused by certain bases or impurities in the reaction mixture.
-
Formation of Palladium Black: Precipitation of elemental palladium indicates catalyst decomposition and leads to a loss of catalytic activity. This can be caused by high temperatures, the presence of oxygen, or an inappropriate ligand-to-metal ratio. Using robust ligands and maintaining an inert atmosphere can help prevent this.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Catalyst deactivation/inhibition. 2. Insufficiently active catalyst system. 3. Poor quality of reagents (boronic acid, base, solvent). | 1. Switch to a more robust ligand (e.g., a Buchwald ligand like SPhos or XPhos). 2. Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). 3. Use a pre-catalyst to ensure the formation of the active Pd(0) species. 4. Ensure boronic acid is pure and stored correctly; consider using the corresponding pinacol ester. 5. Use freshly dried, degassed solvents. |
| Poor Regioselectivity (mixture of C2 and C5 coupled products) | 1. The chosen catalyst system does not provide sufficient steric or electronic differentiation between the two chlorine atoms. | 1. Screen different ligands. Bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can impart greater steric control. 2. Vary the reaction temperature; lower temperatures may favor the more reactive site. 3. Experiment with different palladium precursors. |
| Significant Protodeboronation | 1. Presence of excess water. 2. The boronic acid is unstable under the reaction conditions. 3. The chosen base is too strong or the reaction temperature is too high. | 1. Use anhydrous solvents and reagents. 2. Replace the boronic acid with its corresponding pinacol or MIDA boronate ester. 3. Screen milder bases (e.g., K₂CO₃, Cs₂CO₃, or KF). 4. Reduce the reaction temperature if possible. |
| Formation of Palladium Black | 1. Oxygen contamination. 2. Reaction temperature is too high. 3. Inappropriate ligand-to-metal ratio. | 1. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen). 2. Lower the reaction temperature. 3. Ensure an adequate amount of ligand is present to stabilize the palladium catalyst. |
Catalyst System Performance for Dichloropyrimidine Suzuki Coupling
While specific data for this compound is limited, the following table summarizes catalyst systems that have been successfully employed for the Suzuki coupling of other dichloropyrimidine derivatives. These serve as an excellent starting point for optimization.
| Catalyst Precursor | Ligand | Base | Solvent System | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | Good | [5] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 81 | [4] |
| Pd₂(dba)₃ | None (Ligand-Free) | Na₂CO₃ | Acetonitrile | 80 | 36 | 45-55 | |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 70 | [6] |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | High | [7] |
Experimental Protocols
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is adapted from a procedure for the Suzuki coupling of a dichloropyrimidine derivative.[5]
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and potassium phosphate (K₃PO₄) (2.0 mmol).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (6 mL) and degassed water (1.5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
This protocol is based on a microwave-assisted method for 2,4-dichloropyrimidines and is a good starting point for rapid optimization.[4]
-
Reaction Setup: In a 10 mL microwave vial, combine this compound (0.5 mmol), the arylboronic acid (0.5 mmol), potassium carbonate (K₂CO₃) (1.5 mmol), and Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (4 mL) and water (2 mL).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100 °C for 15 minutes.
-
Work-up and Purification: After cooling, follow the work-up and purification steps as described in Protocol 1.
Catalyst Selection Workflow
The following diagram illustrates a logical workflow for selecting and optimizing a catalyst system for the Suzuki coupling of this compound.
Caption: A decision-making flowchart for catalyst system selection and optimization.
This technical support center provides a comprehensive starting point for researchers working with the Suzuki coupling of this compound. Due to the specific nature of this substrate, empirical optimization of the suggested conditions is highly recommended to achieve the desired outcome.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Buchwald-Hartwig Amination of Dichloropyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of dichloropyrimidines.
Troubleshooting Guide
This guide addresses common issues encountered during the Buchwald-Hartwig amination of dichloropyrimidines, offering potential causes and actionable solutions.
Q1: I am observing low to no conversion of my dichloropyrimidine starting material. What are the likely causes and how can I improve the yield?
Low or no conversion in the amination of dichloropyrimidines is a common problem, often stemming from the lower reactivity of aryl chlorides compared to bromides or iodides.[1] The oxidative addition of the C-Cl bond to the palladium(0) complex is frequently the rate-limiting step.[1]
Potential Causes and Solutions:
-
Inactive Catalyst:
-
Insufficient Catalyst Activity for C-Cl Activation:
-
Suboptimal Reaction Temperature:
-
Solution: These reactions often necessitate elevated temperatures, typically in the range of 80-110 °C, to facilitate oxidative addition.[1]
-
-
Improper Base Selection:
-
Solution: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often most effective.[1] If your substrate is base-sensitive, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, but this may require a more active catalyst system and higher temperatures.[1]
-
Q2: My reaction is producing a mixture of mono- and di-aminated products. How can I improve the selectivity for the mono-aminated product?
Achieving mono-selectivity on a dihalopyrimidine is a significant challenge due to the presence of two reactive sites.
Potential Causes and Solutions:
-
Reaction Conditions Favoring Di-substitution:
-
Solution: Carefully control the stoichiometry of the amine; using a slight excess (e.g., 1.1-1.2 equivalents) can favor mono-amination. Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed to prevent further reaction to the di-substituted product.[3] Lowering the reaction temperature may also improve selectivity.
-
-
Ligand Choice:
-
Solution: The choice of ligand can influence selectivity. Screening different ligands is recommended. For some substrates, bidentate ligands like Xantphos or dppf have been shown to provide good selectivity.
-
Q3: I am struggling with poor regioselectivity in the amination of my unsymmetrical dichloropyrimidine (e.g., 2,4-dichloropyrimidine). How can I control which chlorine atom reacts?
Regioselectivity is a critical challenge in the functionalization of polychlorinated pyrimidines.[3] The reactivity of the chlorine atoms is influenced by the electronic environment of the pyrimidine ring. Generally, the C4(6) positions are more reactive than the C2 position in palladium-catalyzed couplings and SNAr reactions.[4]
Potential Causes and Solutions:
-
Inherent Electronic Effects:
-
Solution: The inherent electronic properties of the dichloropyrimidine will favor reaction at a specific position. For 6-aryl-2,4-dichloropyrimidines, palladium-catalyzed amination strongly favors the formation of the C4-isomer.[4]
-
-
Reaction Conditions Influencing Selectivity:
-
Solution: The choice of catalyst, ligand, and base can significantly influence regioselectivity.[3] For instance, in the amination of 6-aryl-2,4-dichloropyrimidine with secondary aliphatic amines, using a palladium catalyst with a ligand like 1,4-bis(diphenylphosphino)butane (dppb) in the presence of LiHMDS as a base can achieve high regioselectivity for the C4 position (>30:1).[4]
-
-
Competing SNAr Pathway:
-
Solution: For reactions with secondary amines, premixing the amine with the base (e.g., LiHMDS) before adding it to the solution of the dichloropyrimidine and catalyst can prevent a competing SNAr reaction that may have lower regioselectivity.[4]
-
Q4: I am observing a significant amount of hydrodehalogenation (replacement of -Cl with -H) as a side product. How can I minimize this?
Hydrodehalogenation is a common side reaction where the aryl chloride is reduced instead of aminated.[1]
Potential Causes and Solutions:
-
Slow Reductive Elimination:
-
Presence of Water or Protic Impurities:
-
Solution: Ensure the use of anhydrous and high-purity reagents and solvents. Traces of water can promote hydrodehalogenation.
-
-
Base Purity:
-
Solution: Use a high-purity base. Some sources of NaOtBu may contain impurities that can contribute to this side reaction.[1]
-
Frequently Asked Questions (FAQs)
Q1: Which type of ligand is generally best for the Buchwald-Hartwig amination of dichloropyrimidines?
There is no single "best" ligand, as the optimal choice depends on the specific dichloropyrimidine substrate and the amine coupling partner.[3] However, bulky, electron-rich phosphine ligands are generally preferred for activating the less reactive C-Cl bonds. Commonly successful ligand classes include:
-
Biarylphosphines: Ligands like SPhos, RuPhos, and XPhos are known to be effective for a wide range of aminations, including those of heteroaryl chlorides.[2]
-
Ferrocenylphosphines: Ligands such as Josiphos-type ligands have shown high efficacy, particularly for the coupling of heteroaryl chlorides with primary amines.[2]
-
Bidentate Phosphines: Ligands like Xantphos and dppf have been successfully used and can be particularly useful in controlling selectivity.[5]
Q2: What is the role of the base in this reaction, and how do I choose the right one?
The base plays a crucial role in deprotonating the amine to form the active amido species in the catalytic cycle.[3] The choice of base is critical and depends on the functional group tolerance of your substrates.
-
Strong Bases (e.g., NaOtBu, LiHMDS): These are the most commonly used and often most effective bases for activating the amine.[1][4]
-
Weaker Bases (e.g., Cs₂CO₃, K₃PO₄): These are used when base-sensitive functional groups are present in the starting materials. Their use may necessitate higher reaction temperatures or a more active catalyst system.[1]
Q3: Can I use primary amines in the Buchwald-Hartwig amination of dichloropyrimidines?
Yes, but it can be challenging. A significant side reaction with primary amines is bis-arylation.[4] The use of certain bidentate ligands like BINAP has been reported to minimize this side reaction with aryl bromides, but this may not be as effective for dichloropyrimidines.[4] Careful control of reaction conditions and ligand choice is crucial.
Q4: What are the best solvents for this reaction?
Anhydrous and degassed solvents are essential for reproducible results.[1] Common choices include:
Ligand and Base Performance Data
The following table summarizes qualitative and quantitative data on the performance of different ligand and base combinations for the amination of dichloropyrimidines, compiled from various sources. Direct comparison is challenging due to varying substrates and reaction conditions across different studies.
| Dichloropyrimidine Substrate | Amine | Ligand | Base | Solvent | Regioselectivity (C4:C2) | Yield | Reference |
| 6-Aryl-2,4-dichloropyrimidine | Secondary Aliphatic Amines | dppb | LiHMDS | THF | >30:1 | High | [4] |
| 6-Aryl-2,4-dichloropyrimidine | Cyclic Secondary Amines | Pd(OAc)₂/dppb or Complex 6* | LiHMDS | THF | High | High | [4] |
| 4,6-Dichloronicotinonitrile | N-Acetyl-masked Aminoarenes | Xantphos | Cs₂CO₃ | Dioxane | Total C6 selectivity | Good | [5] |
| 2,4-Dichloropyridine | Anilines/Heterocyclic Amines | Xantphos-based catalyst | K₂CO₃ | Toluene | 20:1 to 50:1 (C2:C4) | Good | [6] |
*Complex 6 is a specific palladium complex described in the cited reference.[4]
Experimental Protocols
General Protocol for the Mono-amination of a Dichloropyrimidine [3]
Materials:
-
Dichloropyrimidine (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (1.2-1.5 equiv relative to Pd)
-
Base (e.g., NaOtBu, 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the dichloropyrimidine, palladium precatalyst, phosphine ligand, and base under an inert atmosphere (argon or nitrogen).
-
Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[3]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to isolate the desired mono-aminated product.[3]
Visualizations
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: A troubleshooting workflow for common amination issues.
References
Technical Support Center: Managing Reaction Exotherms in Pyrimidine Chlorination
This technical support center is designed to assist researchers, scientists, and drug development professionals in safely and effectively managing reaction exotherms during pyrimidine chlorination. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Troubleshooting Guides
Issue 1: Uncontrolled Temperature Spike During Chlorination with POCl₃
Symptoms:
-
A rapid, uncontrolled increase in reaction temperature.
-
Localized boiling or fuming from the reaction mixture.[1]
-
A sudden increase in reactor pressure.[1]
Possible Causes:
-
Rapid Reagent Addition: Adding phosphorus oxychloride (POCl₃) too quickly.[1]
-
Inadequate Cooling: The cooling system is insufficient for the scale of the reaction.[2]
-
Poor Mixing: Inefficient agitation leading to the formation of localized hot spots.[1][2]
-
Solvent-Free Conditions: Lack of a solvent to act as a heat sink can make heat dissipation more challenging.[2]
Solutions:
-
Stop Reagent Addition: Immediately cease the addition of any reagents.[1]
-
Maximize Cooling: Ensure the cooling system is operating at its maximum capacity and lowest possible temperature.[1]
-
Increase Agitation: If it is safe to do so, increase the stirring rate to improve heat distribution.[1]
-
Controlled Addition: In future experiments, add the POCl₃ dropwise or at a slow, constant rate, carefully monitoring the internal temperature.[1]
-
Use of a High-Boiling Point Solvent: Employing a suitable solvent can help to moderate the reaction temperature.[2]
Issue 2: Delayed but Strong Exotherm During Water Quench of POCl₃
Symptoms:
-
A significant and potentially violent temperature increase when adding the reaction mixture to water or vice-versa.[2]
Possible Causes:
-
Excess POCl₃: The reaction was performed with a large excess of phosphorus oxychloride.[3]
-
Slow Initial Hydrolysis: The initial hydrolysis of POCl₃ can be slow, but as the temperature rises, the rate of hydrolysis accelerates, leading to a delayed and powerful exotherm.[2]
Solutions:
-
Use Equimolar POCl₃: Whenever possible, use an equimolar amount of POCl₃ to minimize the amount of unreacted reagent that needs to be quenched.[2][3][4]
-
"Reverse Quench": Slowly add the reaction mixture to a large volume of vigorously stirred ice-water or a buffered aqueous solution. This helps to dissipate the heat more effectively.[2]
-
Careful Monitoring: Continuously monitor the temperature of the quenching mixture and have a cooling bath on standby.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns associated with exothermic reactions in pyrimidine chlorination?
A1: The main safety concern is thermal runaway, a scenario where the reaction rate increases uncontrollably, leading to a rapid rise in temperature and pressure.[1] This can result in explosions or the rupture of the reaction vessel.[1] Another significant risk is the quenching of reactive reagents like POCl₃, which can cause delayed and highly exothermic hydrolysis.[2][3]
Q2: How can I predict the potential for a thermal runaway in my reaction?
A2: A comprehensive thermal hazard assessment is essential. Techniques such as Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) can provide crucial data on the heat of reaction, the onset temperature of decomposition, and the maximum temperature of the synthesis reaction (MTSR).[1] This information is vital for a safe scale-up of the reaction.[1]
Q3: What general strategies can be employed to mitigate exotherms in pyrimidine synthesis?
A3: Several strategies can be used to control exothermic reactions:
-
Semi-batch or Continuous Feeding: Adding one of the reactants gradually helps to control the rate of heat generation.[2]
-
Dilution: Using an appropriate solvent increases the thermal mass of the reaction mixture, which helps to absorb heat.[2]
-
Efficient Cooling: Ensure your reactor is equipped with a cooling system that has sufficient capacity for the scale of your reaction.[2]
-
Lower Reaction Temperature: If the reaction kinetics allow, operating at a lower temperature can significantly reduce the rate of heat evolution.[2]
Q4: My chlorination reaction with POCl₃ is sluggish. What can I do?
A4: If the reaction is not proceeding as expected, consider the following:
-
Reaction Temperature: The chlorination of hydroxypyrimidines with POCl₃ often requires elevated temperatures, sometimes in a sealed reactor.[2][4]
-
Use of a Base: The presence of an organic base, such as pyridine, is often used to facilitate the reaction.[3][4]
-
Reagent Quality: Ensure that the POCl₃ is of good quality. In some cases, the addition of PCl₅ can promote the reaction.[3]
Data Presentation
Table 1: Representative Reaction Parameters for Pyrimidine Chlorination
| Reaction Type | Reagents/Catalyst | Temperature (°C) | Reaction Time | Key Findings on Exotherm Management |
| Chlorination | Hydroxypyrimidine, equimolar POCl₃, Pyridine | 140 - 160 | 2 hours | Using an equimolar amount of POCl₃ in a sealed, solvent-free system minimizes the exotherm upon quenching.[2][4] |
| Alkylation | 2-(Chloromethyl)pyrimidine hydrochloride | 0 - 5 (initial) | Varies | A significant exotherm is possible; slow, controlled addition of the alkylating agent is crucial.[1] |
Note: The data in this table is representative. Actual experimental conditions will vary depending on the specific substrates and scale.
Experimental Protocols
Protocol 1: Controlled Chlorination of a Hydroxypyrimidine
Objective: To safely perform a chlorination reaction using an equimolar amount of POCl₃ to manage the exotherm.
Materials:
-
Hydroxypyrimidine substrate
-
Phosphorus oxychloride (POCl₃)
-
Pyridine
-
Teflon-lined stainless steel reactor
-
Ice-water
-
Saturated Na₂CO₃ solution
Procedure:
-
To a 150 mL Teflon-lined stainless steel reactor, add the hydroxypyrimidine substrate (0.3 moles), POCl₃ (0.3 moles), and pyridine (0.3 moles).[4]
-
Seal the reactor securely.
-
Heat the reaction mixture to 160 °C for 2 hours.[4]
-
After the reaction is complete, allow the reactor to cool to room temperature.
-
Caution: In a well-ventilated fume hood, carefully open the reactor.
-
Slowly and with vigorous stirring, quench the reaction mixture by adding it to approximately 100 mL of cold water (~0 °C).[4]
-
Adjust the pH of the solution to 8–9 with a saturated Na₂CO₃ solution to neutralize any remaining acidic components.[4]
-
The chlorinated product can then be isolated by extraction or filtration.
Visualizations
Caption: Troubleshooting workflow for managing reaction exotherms.
Caption: Logical relationship of factors leading to thermal runaway.
References
Technical Support Center: Stability of the Trifluoromethyl Group Under Basic Reaction Conditions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of the trifluoromethyl (CF3) group in the presence of basic reagents. While generally regarded as a robust and stabilizing moiety, the CF3 group can be susceptible to degradation under certain basic conditions. This resource offers troubleshooting advice, frequently asked questions, and experimental protocols to help you navigate potential challenges in your research.
Frequently Asked Questions (FAQs)
Q1: How stable is the trifluoromethyl group under basic conditions?
A1: The trifluoromethyl group is generally considered to be chemically robust due to the high bond energy of the carbon-fluorine bond.[1] It imparts significant metabolic and chemical stability to molecules, making it a favored substituent in medicinal chemistry.[1] However, its stability is not absolute and can be compromised under specific basic conditions, particularly with strong bases, high temperatures, and prolonged reaction times.[2]
Q2: What is the primary degradation pathway for a trifluoromethyl group in the presence of a base?
A2: The most common degradation pathway for a trifluoromethyl group under basic conditions is hydrolysis to a carboxylic acid (-COOH) group.[2] This reaction proceeds through a series of nucleophilic substitution steps where hydroxide ions replace the fluorine atoms.
Q3: Are all trifluoromethyl-containing compounds equally susceptible to basic degradation?
A3: No. The susceptibility of a trifluoromethyl group to basic hydrolysis is highly dependent on the overall structure of the molecule. Electron-withdrawing groups on an aromatic ring can activate the CF3 group towards nucleophilic attack, while electron-donating groups can have a deactivating effect. The position of the CF3 group on an aromatic ring also plays a crucial role. For instance, 3-(trifluoromethyl)phenol is notably resistant to hydrolysis, whereas 2- and 4-(trifluoromethyl)phenol are more prone to degradation. Furthermore, the presence of other labile functional groups in the molecule, such as esters or amides, can lead to degradation at those sites before the trifluoromethyl group is affected.[2]
Q4: Which common laboratory bases are most likely to cause degradation of a trifluoromethyl group?
A4: Strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are more likely to induce hydrolysis of the trifluoromethyl group, especially at elevated temperatures. Weaker bases such as potassium carbonate (K2CO3) are generally less aggressive but can still cause degradation over longer reaction times or at higher temperatures. The reactivity of amines varies depending on their nucleophilicity and basicity. While primary and secondary amines are generally less likely to directly attack the CF3 group, they can act as bases and promote hydrolysis if water is present.
Q5: How can I monitor the potential degradation of my trifluoromethyl-containing compound?
A5: Several analytical techniques can be employed to monitor the stability of your compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for tracking the disappearance of the starting material and the appearance of degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective for identifying and quantifying both the parent compound and its degradants.[3] 19F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for directly observing the trifluoromethyl group and any changes it undergoes.
Troubleshooting Guides
Issue 1: Unexpected degradation of my trifluoromethyl-containing compound is observed during a reaction with a base.
| Possible Cause | Troubleshooting Steps |
| Presence of other labile functional groups: The degradation may be occurring at a site other than the trifluoromethyl group, such as an ester, amide, or other base-sensitive moiety.[2] | 1. Carefully analyze the structure of your starting material for any base-labile functional groups. 2. Use analytical techniques like LC-MS to identify the degradation products and confirm the site of reaction. 3. If another group is the source of instability, consider using a milder base, lower reaction temperature, or protecting the labile group. |
| Harsh reaction conditions: The base may be too strong, the concentration too high, or the temperature and reaction time excessive for the stability of the trifluoromethyl group on your specific substrate. | 1. Attempt the reaction with a weaker base (e.g., K2CO3 instead of NaOH). 2. Reduce the concentration of the base. 3. Lower the reaction temperature. 4. Monitor the reaction closely and stop it as soon as the desired transformation is complete to minimize side reactions. |
| Substrate-specific instability: The electronic properties of your molecule may render the trifluoromethyl group particularly susceptible to nucleophilic attack. | 1. If possible, synthesize an analog with the trifluoromethyl group in a different position to assess positional effects on stability. 2. Conduct a small-scale stability study under the planned reaction conditions without the other reactants to isolate the effect of the base on your compound. |
Data Presentation
The stability of the trifluoromethyl group is highly substrate-dependent. The following table summarizes the hydrolysis of various trifluoromethylphenols (TFMPs) under alkaline conditions, illustrating the impact of substituent position on stability.
| Compound | pH | Temperature (°C) | Half-life (t1/2) | Primary Degradation Product |
| 2-(Trifluoromethyl)phenol | 10.8 | 25 | Not specified | 2-Hydroxybenzoic acid |
| 3-(Trifluoromethyl)phenol | 10.2 | 40 | No observable degradation after 24 hours | - |
| 4-(Trifluoromethyl)phenol | 10.8 | 25 | Not specified | 4-Hydroxybenzoic acid |
| 2-Chloro-4-(trifluoromethyl)phenol | 10.8 | 25 | Not specified | 2-Chloro-4-hydroxybenzoic acid |
Data synthesized from a study on the aqueous defluorination of trifluoromethylphenols.
Experimental Protocols
Protocol for Assessing the Chemical Stability of a Trifluoromethyl-Containing Compound under Basic Conditions
This protocol provides a general framework for evaluating the stability of a trifluoromethyl-containing compound in the presence of a base. It is recommended to adapt the specific conditions (base, concentration, temperature, and time points) to match your intended reaction conditions.
1. Materials and Equipment:
-
Test compound
-
Selected base (e.g., Sodium Hydroxide, Potassium Carbonate, or a relevant amine)
-
Appropriate solvent (e.g., water, methanol, acetonitrile, or a mixture)
-
pH meter (if aqueous)
-
Constant temperature bath or block
-
HPLC or LC-MS system
-
Vials for reaction and sample collection
-
Pipettes and syringes
2. Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of your test compound in a suitable solvent at a known concentration (e.g., 10 mM).
-
Prepare a stock solution of the base at the desired concentration.
-
-
Reaction Setup:
-
In a series of vials, add the appropriate amount of solvent.
-
Add the stock solution of the base to achieve the final desired concentration.
-
Place the vials in a constant temperature bath set to the desired reaction temperature and allow them to equilibrate.
-
Initiate the stability experiment by adding a small aliquot of the test compound stock solution to each vial to reach a final concentration suitable for analysis (e.g., 100 µM).
-
-
Time-Point Sampling:
-
Immediately after adding the test compound, take the first sample (t=0).
-
Collect samples at predetermined time points (e.g., 1, 2, 4, 8, and 24 hours).
-
For each sample, quench the reaction by adding an aliquot of the reaction mixture to a vial containing a quenching agent (e.g., a dilute acid solution to neutralize the base) and an internal standard.
-
-
Sample Analysis:
-
Analyze the collected samples by a validated HPLC or LC-MS method to determine the concentration of the remaining parent compound.
-
3. Data Analysis:
-
Plot the concentration of the parent compound versus time.
-
Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.
-
Determine the half-life (t1/2) of the compound under the tested conditions.
Visualizations
Caption: Proposed hydrolysis pathway of an aryl-trifluoromethyl group to a carboxylic acid under basic conditions.
Caption: General experimental workflow for assessing the chemical stability of a trifluoromethyl-containing compound.
References
workup procedures to remove palladium catalyst residues
Welcome to the technical support center for palladium catalyst removal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for removing palladium residues from reaction mixtures and final products.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium from a final product?
A1: The most prevalent methods for removing residual palladium include:
-
Adsorption: Utilizing solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers (e.g., silica-based or polymer-based scavengers with thiol, amine, or dimercaptotriazine functionalities).[1][2]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[1][3][4][5]
-
Crystallization: Purifying the final product through crystallization, which can leave the palladium impurities behind in the mother liquor.[1] The effectiveness of this method can be enhanced by using additives that increase the solubility of palladium species in the solvent.[1]
-
Chromatography: Using techniques like column chromatography to separate the desired compound from the palladium catalyst.[2][4][5]
-
Extraction: Employing liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.[1][4][5]
Q2: How do I choose the best palladium removal method for my specific experiment?
A2: The optimal method depends on several factors, including:
-
The nature of your final product: Consider its solubility, stability, and potential to chelate with palladium.
-
The form of the palladium residue: Determine if it is homogeneous (dissolved) or heterogeneous (solid).
-
The solvent system: The polarity of your solvent can affect the efficiency of scavengers and the solubility of palladium species.[3]
-
Required final palladium concentration: Pharmaceutical applications have stringent limits on residual metals, often requiring highly efficient methods.[6]
Q3: What is Celite and how does it aid in palladium removal?
A3: Celite is a diatomaceous earth product that is often used as a filter aid. For palladium removal, it works by trapping fine particles of heterogeneous palladium catalysts (like Pd/C) and other insoluble palladium species, allowing the soluble product to pass through with the filtrate.[2][3][4]
Q4: Can activated carbon be used for palladium removal?
A4: Yes, activated carbon is an effective adsorbent for removing palladium residues.[7][8] It can decolorize and remove impurities simultaneously.[7][8] However, it can sometimes lead to product loss due to non-specific adsorption.[2][9]
Troubleshooting Guides
Issue 1: Filtration through Celite is ineffective at removing palladium.
-
Possible Cause: The palladium species is soluble or colloidal. Celite filtration is primarily effective for heterogeneous or precipitated palladium.[5]
-
Troubleshooting Steps:
-
Switch to a different removal method: For soluble palladium, consider using scavengers, chromatography, or crystallization.[3][5]
-
Induce Precipitation: Try adding an anti-solvent or a precipitating agent to the reaction mixture before filtration to crash out the palladium.[3]
-
Address Colloidal Palladium: If you suspect colloidal palladium, which can pass through the Celite bed, consider adding a flocculating agent to aggregate the particles before filtration.[5] Alternatively, treatment with activated carbon followed by filtration can be effective.[5]
-
Optimize Celite Bed: Ensure the Celite bed is properly packed to a sufficient thickness (typically 1-2 cm) and pre-wetted with the solvent to improve its effectiveness.[3][5]
-
Issue 2: Significant product loss occurs during the purification process.
-
Possible Cause: Non-specific adsorption of the product onto the purification medium, especially with activated carbon.[1][9]
-
Troubleshooting Steps:
-
Screen Different Scavengers: Test a variety of scavengers to find one with high selectivity for palladium and low affinity for your product.[1][9]
-
Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon to reduce the surface area available for product adsorption.[1][9]
-
Adjust the Solvent: A solvent in which your product is highly soluble may reduce its adsorption onto the solid support.[1]
-
Wash the Solid Support: After filtration, wash the scavenger or activated carbon with fresh solvent to recover any adsorbed product.[3]
-
Change the Purification Method: If product loss remains high, consider switching to crystallization or extraction.[1]
-
Issue 3: Inconsistent palladium removal from batch to batch.
-
Possible Cause: Variation in the palladium species present at the end of the reaction (e.g., different oxidation states or coordination environments).[1]
-
Troubleshooting Steps:
-
Standardize the Reaction Work-up: Ensure a consistent work-up procedure before the palladium removal step to minimize variability in the palladium species.[1]
-
Use a Broad-Spectrum Scavenger: Some scavengers are effective against a wider range of palladium species.[1]
-
Pre-treatment: Consider a pre-treatment step, such as a mild oxidation or reduction, to convert the palladium into a single, more easily removed species.[1]
-
Data Presentation: Efficiency of Palladium Removal Methods
The following tables summarize the efficiency of different palladium removal techniques. Note that efficiency is highly dependent on the specific reaction conditions.
Table 1: Scavenger Screening for Palladium Removal
| Entry | Scavenger | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) |
| 1 | EOR Sample (control) | 1668 | 1668 | 0% |
| 2 | DARCO KB-G (Activated Carbon) | 1668 | 633 | 62.0% |
| 3 | ISOLUTE® Si-TMT | 1668 | 161 | 90.3% |
| 4 | SiliaMetS DMT | 1668 | 287 | 82.8% |
| 5 | SiliaMetS Thiol | 1668 | 70 | 95.8% |
| 6 | SiliaMetS TaCOONa | 1668 | 1145 | 31.4% |
| 7 | SiliaMetS Triamine | 1668 | 656 | 60.7% |
| 8 | SEM26 | 1668 | 20 | 98.8% |
| Data adapted from a study on scavenging from a specific reaction mixture.[10] |
Table 2: Comparison of Purification Techniques
| Purification Method | Average Pd Removal | Notes |
| Flash Column Chromatography | ~90% | Often insufficient to reach very low ppm levels on its own.[11] |
| Column Chromatography followed by Scavenging Resin | ~98% | A highly effective combination for achieving low ppm levels.[11] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal Using a Silica-Based Scavenger
-
Reaction Work-up: After the reaction is complete, perform a standard aqueous workup to remove water-soluble impurities. Concentrate the organic phase under reduced pressure to obtain the crude product.[9]
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).[1][9]
-
Scavenger Addition: Add the selected silica-based scavenger (typically 4-8 molar equivalents relative to the initial amount of palladium catalyst).[9]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[1][9]
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[1]
-
Washing: Wash the filter cake with fresh solvent to recover any adsorbed product.[9]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[1]
-
Analysis: Analyze the palladium content of the purified product using ICP-MS or a similar sensitive analytical technique.[1]
Protocol 2: General Procedure for Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[1]
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product weight) to the solution.[9]
-
Stirring: Stir the slurry at room temperature for 1 to 4 hours.[9]
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon.[9]
-
Washing: Wash the Celite pad with fresh solvent to recover any adsorbed product.[1]
-
Concentration: Concentrate the filtrate to obtain the purified product.[1]
-
Analysis: Analyze the purified product for residual palladium content.[1]
Visualizations
Caption: General workflow for selecting a palladium removal method.
Caption: Decision logic for troubleshooting palladium removal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 8. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 9. benchchem.com [benchchem.com]
- 10. cphi-online.com [cphi-online.com]
- 11. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Reactivity Face-Off: 2,5-Dichloropyrimidine vs. 2,4-Dichloropyrimidine in Synthetic Chemistry
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, dichloropyrimidines stand out as versatile and highly valuable scaffolds. Their inherent reactivity and structural features allow for the strategic introduction of a wide array of functional groups, making them key intermediates in the synthesis of numerous biologically active molecules, including potent kinase inhibitors. This guide provides an in-depth, objective comparison of the reactivity of two common dichloropyrimidine isomers: 2,5-dichloropyrimidine and 2,4-dichloropyrimidine, supported by established chemical principles and experimental data.
The fundamental difference in the reactivity of these two isomers lies in the position of the chlorine atoms on the pyrimidine ring. This seemingly subtle distinction has profound implications for their behavior in common synthetic transformations, particularly nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
The Decisive Factor: Electronic Effects and Intermediate Stability
The reactivity of chloro-substituents on the pyrimidine ring is predominantly governed by electronic effects. The two nitrogen atoms in the ring are strongly electron-withdrawing, which depletes the electron density of the carbon atoms, making them susceptible to nucleophilic attack. However, the extent of this activation is position-dependent.
The generally accepted order of reactivity for chloro-substituents on a pyrimidine ring is C4(6) > C2 >> C5. This hierarchy is a direct consequence of the stability of the Meisenheimer intermediate, a transient species formed during an SNAr reaction.
-
Attack at C4 or C2: When a nucleophile attacks at the C4 (or C6) or C2 position, the negative charge of the Meisenheimer complex can be effectively delocalized onto the electronegative nitrogen atoms through resonance. This delocalization provides significant stabilization to the intermediate, thereby lowering the activation energy of the reaction.
-
Attack at C5: In contrast, nucleophilic attack at the C5 position results in a Meisenheimer intermediate where the negative charge cannot be delocalized onto the ring nitrogens. This lack of resonance stabilization makes the intermediate significantly less stable and the reaction energetically less favorable.
Consequently, the chlorine atom at the C5 position of 2,5-dichloropyrimidine is markedly less reactive in SNAr reactions compared to the chlorine atoms at the C2 and C4 positions of 2,4-dichloropyrimidine.
Quantitative Reactivity Comparison
While direct kinetic studies comparing the SNAr reactivity of 2,5-dichloropyrimidine and 2,4-dichloropyrimidine under identical conditions are scarce in the literature, the well-established principles of heterocyclic chemistry allow for a robust qualitative and semi-quantitative comparison. The following tables summarize the expected reactivity and regioselectivity in key synthetic transformations.
Nucleophilic Aromatic Substitution (SNAr)
| Feature | 2,5-Dichloropyrimidine | 2,4-Dichloropyrimidine |
| Relative Reactivity | Lower | Higher |
| Most Reactive Position | C2 | C4 |
| Least Reactive Position | C5 | C2 |
| Typical Regioselectivity | Selective substitution at C2 is expected. | Generally selective for C4 substitution, but can be influenced by substituents and reaction conditions. |
| Notes | The C5-Cl bond is significantly less susceptible to nucleophilic attack. | The C4 position is more activated due to its para-relationship with a ring nitrogen. |
A notable example highlighting this reactivity difference is seen in the development of covalent kinase inhibitors. A study on a series of covalent inhibitors for the kinase MSK1 utilized a 2,5-dichloropyrimidine scaffold. The covalent bond was formed through an SNAr reaction with a cysteine residue, which involved the displacement of the 2-chloro moiety, leaving the C5-chloro intact, thus confirming its lower reactivity.[1]
Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | 2,5-Dichloropyrimidine | 2,4-Dichloropyrimidine |
| Suzuki-Miyaura Coupling | C2 position is generally more reactive. | C4 position is generally more reactive. |
| Buchwald-Hartwig Amination | C2 position is generally more reactive. | C4 position is generally more reactive. |
| Notes | Selective mono-functionalization at the C2 position is typically achievable. | While C4 is the preferred site, C2-selective couplings can be achieved with specialized catalysts and ligands.[2] |
Experimental Protocols
Detailed experimental methodologies are crucial for the successful application of these building blocks in synthesis. Below are representative protocols for key transformations.
Protocol 1: Regioselective Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine
This protocol is adapted from a microwave-assisted procedure that allows for efficient and regioselective C4-arylation.
Materials:
-
2,4-Dichloropyrimidine
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a microwave reaction vial, add 2,4-dichloropyrimidine (0.5 mmol), the arylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), and Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).
-
Add a mixture of 1,4-dioxane (4 mL) and water (2 mL).
-
Seal the vial and stir the reaction mixture in a microwave reactor at 100 °C for 15 minutes.
-
After cooling, extract the reaction mixture with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to yield the C4-arylated product.
Protocol 2: Buchwald-Hartwig Amination of a Substituted 2,5-Dichloropyrimidine Derivative
This protocol describes a general procedure for the mono-amination of 2,5-dichloro-4,6-pyrimidinediamine.[3]
Materials:
-
2,5-Dichloro-4,6-pyrimidinediamine
-
Primary or secondary amine
-
Palladium(II) acetate [Pd(OAc)₂]
-
Xantphos
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
Procedure:
-
In a glovebox, charge a Schlenk flask with Pd(OAc)₂ (e.g., 2 mol%), Xantphos (e.g., 4 mol%), and NaOt-Bu (1.4 equivalents).
-
Add 2,5-dichloro-4,6-pyrimidinediamine (1.0 equivalent) and the amine (1.1 equivalents) to the flask.
-
Add anhydrous toluene to the flask.
-
Seal the flask, remove it from the glovebox, and heat the reaction mixture with stirring (e.g., at 100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
Signaling Pathways and Drug Discovery Context
Substituted pyrimidines are privileged scaffolds in medicinal chemistry, frequently found in the core structures of kinase inhibitors.[2] These inhibitors often target key nodes in cellular signaling pathways that are dysregulated in diseases such as cancer.
For instance, 2,4-disubstituted pyrimidines are central to the design of inhibitors for Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial in cancer cell proliferation and angiogenesis.[2] The ability to selectively functionalize the C2 and C4 positions of 2,4-dichloropyrimidine is therefore a powerful tool in the synthesis of libraries of potential kinase inhibitors for structure-activity relationship (SAR) studies.
2,5-Dichloropyrimidine, while less explored, also serves as a valuable building block for anticancer and antiviral agents.[4] Its unique substitution pattern allows for the creation of novel chemical entities that can explore different regions of the chemical space in drug discovery programs.
References
- 1. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
Comparative Guide to the Biological Activity of 2,5-Dichloro-4-(trifluoromethyl)pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2,5-dichloro-4-(trifluoromethyl)pyrimidine scaffold is a key building block in medicinal chemistry, serving as a versatile precursor for a wide range of biologically active molecules. The presence of the trifluoromethyl group often enhances metabolic stability and binding affinity, while the two chlorine atoms provide reactive sites for an array of chemical modifications. This guide offers a comparative overview of the biological activities of various derivatives synthesized from this core structure, with a focus on their anticancer and kinase inhibitory properties. Experimental data from published studies are summarized to facilitate objective comparison and inform future drug discovery efforts.
Anticancer Activity of Trifluoromethyl-Pyrimidine Derivatives
Derivatives of the trifluoromethyl-pyrimidine core have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of key kinases in cancer-related signaling pathways.
In Vitro Antiproliferative Activity
The following table summarizes the in vitro anticancer activity of representative trifluoromethyl-pyrimidine derivatives against several human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 17v | H1975 (Lung Cancer) | 2.27 | 5-FU | 9.37 |
| 9u | A549 (Lung Cancer) | 0.35 | - | - |
| 9u | MCF-7 (Breast Cancer) | 3.24 | - | - |
| 9u | PC-3 (Prostate Cancer) | 5.12 | - | - |
| 22 | MV4-11 (Leukemia) | <0.004 | - | - |
| 29 | MV4-11 (Leukemia) | <0.004 | - | - |
| 30 | MV4-11 (Leukemia) | <0.004 | - | - |
| 31 | MV4-11 (Leukemia) | <0.004 | - | - |
| 32 | MV4-11 (Leukemia) | <0.004 | - | - |
Data compiled from multiple sources.[1][2][3]
Kinase Inhibitory Activity
A significant focus of research on trifluoromethyl-pyrimidine derivatives has been their potential as kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers.
EGFR Kinase Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy. Certain 5-trifluoromethylpyrimidine derivatives have been designed and synthesized as potent EGFR inhibitors.[1]
| Compound ID | Target Kinase | IC50 (µM) |
| 9u | EGFR | 0.091 |
Data from a study on 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors.[1]
FLT3 and CHK1 Kinase Inhibition
Dual inhibition of FMS-like tyrosine kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1) is a promising strategy for treating acute myeloid leukemia. A series of 5-trifluoromethyl-2-aminopyrimidine derivatives have shown potent dual inhibitory activity.[3]
| Compound ID | FLT3-D835Y IC50 (nM) | CHK1 IC50 (nM) |
| 22 | 1.1 | 2.0 |
| 29 | 1.3 | 2.5 |
| 30 | 1.1 | 1.7 |
| 31 | 1.4 | 2.9 |
| 32 | 1.2 | 2.3 |
Data from a study on dual FLT3/CHK1 inhibitors.[3]
Experimental Protocols
MTT Assay for Antiproliferative Activity
This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of chemical compounds.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: After incubation, the medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[2]
Kinase Inhibition Assay
The inhibitory activity of compounds against specific kinases is often determined using in vitro kinase assays.
-
Reaction Setup: The kinase, a substrate (e.g., a peptide or protein), and the test compound at various concentrations are combined in a reaction buffer.
-
Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a specific temperature for a set period to allow for substrate phosphorylation.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity-based assays (with ³²P-ATP) or luminescence-based assays that measure the amount of ATP remaining in the reaction.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.
Visualizations
Experimental Workflow for In Vitro Anticancer Screening
Caption: Workflow for evaluating the anticancer activity of pyrimidine derivatives.
EGFR Signaling Pathway Inhibition
Caption: Inhibition of the EGFR signaling pathway by pyrimidine derivatives.
Dual FLT3 and CHK1 Inhibition Pathway
Caption: Dual inhibition of FLT3 and CHK1 pathways in leukemia.
References
- 1. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of Trifluoromethylpyrimidine Analogs: A Structure-Activity Relationship Comparison
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of trifluoromethylpyrimidine analogs, detailing their structure-activity relationships (SAR) across anticancer, antiviral, and antifungal applications. The following sections present quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows to support further research and development in this promising area of medicinal chemistry.
The introduction of a trifluoromethyl group into a pyrimidine scaffold significantly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins.[1] This often translates to enhanced biological activity. This guide explores the SAR of various trifluoromethylpyrimidine analogs, highlighting how substitutions on the pyrimidine core modulate their efficacy as inhibitors of key biological targets.
Comparative Analysis of Biological Activity
The biological activities of representative trifluoromethylpyrimidine analogs are summarized below, categorized by their therapeutic potential.
Anticancer Activity: Targeting EGFR Kinase
A series of 5-trifluoromethylpyrimidine derivatives have been investigated as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer therapy.[2][3] The inhibitory activities of these compounds against EGFR and various cancer cell lines are presented in Table 1.
Table 1: Anticancer Activity of 5-Trifluoromethylpyrimidine Analogs as EGFR Inhibitors [2]
| Compound ID | R-group Substitution | EGFR IC50 (µM) | A549 IC50 (µM) | MCF-7 IC50 (µM) | PC-3 IC50 (µM) |
| 9c | 3-Fluorophenyl | 0.31 ± 0.095 | 2.23 | 5.32 | 16.35 |
| 9e | Phenyl | 0.44 ± 0.11 | - | - | - |
| 9h | - | 0.35 ± 0.062 | - | - | - |
| 9k | Ethynyl | 0.48 ± 0.073 | - | - | - |
| 9t | - | 0.26 ± 0.071 | - | - | - |
| 9u | (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide | 0.091 ± 0.0084 | 0.35 | 3.24 | 5.12 |
| 9v | - | 0.14 ± 0.053 | - | - | - |
| Gefitinib | (Positive Control) | 0.0063 ± 0.0005 | - | - | - |
Data presented as mean ± standard deviation for EGFR IC50 values. IC50 values for cell lines are the mean of three replicates.
The SAR analysis reveals that aromatic substitutions at the R position generally lead to good antitumor activity.[2] Notably, compound 9u , which incorporates a 3-aminothiophene fragment, demonstrated the most potent inhibitory activity against both EGFR kinase and the A549, MCF-7, and PC-3 cancer cell lines.[2][3] Further studies showed that compound 9u can induce apoptosis in A549 cells and cause cell cycle arrest in the G2/M phase.[4]
Antiviral Activity: Combating Tobacco Mosaic Virus (TMV)
Trifluoromethylpyrimidine derivatives have also been explored for their antiviral properties. Table 2 summarizes the in vivo protective and curative activities of a series of these analogs against the Tobacco Mosaic Virus (TMV).
Table 2: Antiviral Activity of Trifluoromethylpyrimidine Analogs against TMV [5]
| Compound ID | R1 | R2 | Protective Activity EC50 (µg/mL) | Curative Activity EC50 (µg/mL) |
| 5h | CH3 | CH3 | - | - |
| 5f | CH3 | 2-Cl-6-F-Ph | - | - |
| 5k | CH3 | 2-Cl-5-thiazolyl | - | - |
| 5j | - | - | - | 126.4 |
| 5m | - | - | 103.4 | - |
| Ningnanmycin | (Positive Control) | >500 | >500 |
EC50 values represent the concentration required for 50% inhibition.
The SAR for this series indicates that when R1 and R2 are both methyl groups (as in compound 5h ), the protective activity against TMV is optimal.[5] Compounds 5j and 5m showed curative and protective activities, respectively, with EC50 values lower than the commercial antiviral agent Ningnanmycin.[5]
Antifungal Activity: Inhibition of Mycelial Growth
The antifungal potential of trifluoromethylpyrimidine derivatives bearing an amide moiety has been evaluated against various plant pathogenic fungi. The inhibitory effects on mycelial growth are presented in Table 3.
Table 3: Antifungal Activity of Trifluoromethylpyrimidine Analogs [6]
| Compound ID | Inhibition Rate (%) against B. cinerea at 50 µg/mL |
| 5b | 96.76 |
| 5j | 96.84 |
| 5l | 100 |
| Tebuconazole | 96.45 |
The preliminary SAR suggests that many of these compounds exhibit good activity against Botrytis cinerea.[6] Notably, compound 5l demonstrated complete inhibition of mycelial growth, surpassing the efficacy of the commercial fungicide Tebuconazole.[6]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Anticancer Activity Assays
1. EGFR Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
-
Materials: Recombinant Human EGFR (active kinase domain), test compounds, control inhibitor (e.g., Erlotinib), Poly(Glu, Tyr) 4:1 peptide substrate, ATP, Kinase Assay Buffer (40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT), ADP-Glo™ Reagent, Kinase Detection Reagent, 96-well white, flat-bottom plates, and a plate reader capable of luminescence detection.
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 5 µL of the diluted test compound or control inhibitor to the wells of a 96-well plate. Include "no inhibitor" (positive control) and "no enzyme" (blank) controls.
-
Prepare a master mix containing ATP and the Poly(Glu, Tyr) substrate in kinase assay buffer. Add 10 µL of the master mix to each well.
-
Initiate the kinase reaction by adding 10 µL of diluted EGFR enzyme to each well. The final reaction volume is 25 µL.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Subtract the blank control values from all other readings.
-
Plot the percent inhibition (relative to the positive control) against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
2. Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials: Cancer cell lines (e.g., A549, MCF-7, PC-3), complete cell culture medium, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), and a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
-
3. Cell Cycle and Apoptosis Analysis
Flow cytometry is used to analyze the cell cycle distribution and the induction of apoptosis.
-
Materials: Cancer cell line, test compounds, phosphate-buffered saline (PBS), ethanol (70%), RNase A, and propidium iodide (PI) for cell cycle analysis. For apoptosis, an Annexin V-FITC/PI apoptosis detection kit is used.
-
Procedure for Cell Cycle Analysis:
-
Treat cells with the test compound for a specified duration.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at 4°C.
-
Wash the cells with PBS and resuspend in a staining solution containing RNase A and PI.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
-
Procedure for Apoptosis Analysis:
-
Treat cells with the test compound.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Antiviral Activity Assay
In Vitro Antiviral Assay against Tobacco Mosaic Virus (TMV) using the Local Lesion Method
This assay measures the ability of a compound to inhibit the formation of local lesions caused by TMV on a susceptible host plant.
-
Materials: Tobacco plants (Nicotiana tabacum L.) susceptible to TMV, purified TMV, test compounds, and inoculation buffer (e.g., 0.01 M phosphate buffer, pH 7.0).
-
Procedure:
-
Prepare different concentrations of the test compounds in the inoculation buffer.
-
Mix the TMV suspension with an equal volume of the test compound solution and incubate for 30 minutes (for inactivation activity).
-
For protective activity, apply the test compound solution to one half of a leaf and the control solution to the other half. After 1 hour, inoculate the entire leaf with TMV.
-
For curative activity, first inoculate the leaves with TMV. After 1 hour, apply the test compound solution to one half of the leaf and the control solution to the other half.
-
Gently rub the inoculum onto the leaves of the host plant, which have been lightly dusted with carborundum powder.
-
Rinse the leaves with water after inoculation.
-
Maintain the plants in a controlled environment (e.g., greenhouse) for 3-4 days.
-
Count the number of local lesions on each leaf half.
-
Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] × 100, where C is the number of lesions in the control and T is the number of lesions in the treated half.
-
Determine the EC50 value from a dose-response curve.
-
Antifungal Activity Assay
Mycelial Growth Inhibition Assay using the Poisoned Food Technique
This method assesses the ability of a compound to inhibit the growth of fungal mycelium.[2][5]
-
Materials: Fungal strains (e.g., Botrytis cinerea), Potato Dextrose Agar (PDA) medium, test compounds, and sterile petri dishes.
-
Procedure:
-
Prepare PDA medium and sterilize it by autoclaving.
-
Allow the PDA to cool to approximately 45-50°C.
-
Add the test compound at various concentrations to the molten PDA to create "poisoned" media. A control plate with no compound is also prepared.
-
Pour the PDA (with and without the compound) into sterile petri dishes and allow it to solidify.
-
Place a small disc (e.g., 5 mm diameter) of the actively growing fungal mycelium at the center of each PDA plate.
-
Incubate the plates at a suitable temperature (e.g., 25-28°C) for several days.
-
Measure the diameter of the fungal colony in both the treated and control plates.
-
Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] × 100, where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.[3]
-
Visualizing Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) illustrate key signaling pathways and experimental workflows.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[7] Its aberrant activation is a hallmark of many cancers.
Caption: Simplified EGFR signaling pathway leading to cell proliferation.
Apoptosis Induction Pathway
Trifluoromethylpyrimidine analogs can induce programmed cell death, or apoptosis, in cancer cells. This is a key mechanism of their anticancer activity.
Caption: Intrinsic apoptosis pathway activated by trifluoromethylpyrimidine analogs.
General Experimental Workflow for SAR Studies
The process of conducting structure-activity relationship studies involves a systematic workflow from compound synthesis to biological evaluation.
Caption: A typical workflow for structure-activity relationship (SAR) studies.
References
- 1. researchgate.net [researchgate.net]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Antifungal Activity against Fusarium culmorum of Stevioside, Silybum marianum Seed Extracts, and Their Conjugate Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioreba.ch [bioreba.ch]
- 5. bio-protocol.org [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to the Metabolic Stability of Trifluoromethyl-Containing Heterocycles
For researchers, scientists, and drug development professionals, optimizing a compound's metabolic stability is a critical hurdle in the journey from a promising lead to a clinical candidate. A frequently employed and highly effective strategy in medicinal chemistry is the introduction of a trifluoromethyl (CF₃) group into a heterocyclic scaffold. This guide offers an objective comparison of the metabolic stability of trifluoromethyl-containing heterocycles against their non-fluorinated analogs, supported by experimental data and detailed methodologies.
The trifluoromethyl group is prized for its ability to enhance metabolic stability due to the high bond energy of the carbon-fluorine (C-F) bond.[1][2] This bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it highly resistant to enzymatic cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily.[1][3] By strategically placing a CF₃ group at a known or suspected site of metabolism, particularly oxidative metabolism, that pathway can be effectively blocked.[1][4] This "metabolic switching" can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[1]
Comparative Metabolic Stability Data
The introduction of a trifluoromethyl group, often as a bioisostere for a methyl (CH₃) group, can dramatically decrease the rate of metabolism.[1] This is quantified by parameters such as in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ). A longer half-life and lower intrinsic clearance indicate greater metabolic stability.
The tables below summarize in vitro metabolic stability data for several N-trifluoromethyl (N-CF₃) compounds compared to their N-methyl (N-CH₃) analogs in human liver microsomes (HLM).
Table 1: Metabolic Stability of N-CF₃ Substituted Azoles vs. N-CH₃ Analogs
| Compound (Scaffold) | Substitution | t½ (min, HLM) | CLᵢₙₜ (µL/min/mg) |
|---|---|---|---|
| Imidazole | N-CH₃ | 16 | 135 |
| N-CF₃ | >240 | <9 | |
| 1,2,4-Triazole | N-CH₃ | 12 | 182 |
| N-CF₃ | >240 | <9 | |
| Benzimidazole | N-CH₃ | 11 | 199 |
| N-CF₃ | >240 | <9 |
Data sourced from Schiesser et al. (2020).[5]
Table 2: General Comparison of Metabolic Parameters
| Parameter | Molecule with Labile Methyl Group | Molecule with Trifluoromethyl Group | Rationale |
|---|---|---|---|
| Number of Metabolites | Generally higher | Significantly reduced | Blocking a primary site of oxidative metabolism limits the formation of downstream metabolites.[1] |
| Half-life (t½) in vitro | Shorter | Longer | A reduced rate of metabolism leads to a slower clearance of the parent drug.[1] |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Intrinsic clearance is a measure of the liver's metabolic capacity; blocking metabolism reduces this value.[1] |
A compelling case study involves picornavirus inhibitors, where a methyl-substituted compound was converted into eight different metabolic products in a monkey liver microsomal assay.[6] In stark contrast, the trifluoromethyl-substituted analog not only prevented hydroxylation at the site of substitution but also conferred a broader protective effect, resulting in the formation of only two minor metabolites.[1][6]
Experimental Protocol: In Vitro Microsomal Stability Assay
The following methodology details a typical in vitro microsomal stability assay used to assess the metabolic stability of drug candidates.[1][7][8][9] This assay measures the rate at which a test compound is eliminated when incubated with liver microsomes, which are rich in drug-metabolizing enzymes, particularly CYPs.[1][7][8]
1. Objective: To determine the intrinsic clearance and in vitro half-life of a test compound by measuring its rate of disappearance from a liver microsome incubation.[1][8]
2. Materials and Equipment:
-
Test compounds and positive control compounds (e.g., testosterone, verapamil, midazolam)[1][9]
-
Phosphate buffer (e.g., 100 mM, pH 7.4)[8]
-
Ice-cold stopping solution (e.g., acetonitrile with an internal standard)[1][8]
-
96-well incubation plates and sealing mats
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
3. Procedure:
-
Reagent Preparation: Prepare working solutions of the test and control compounds in a suitable solvent (e.g., DMSO, acetonitrile). Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer. Prepare the NADPH regenerating system.[1]
-
Incubation Setup: Add the liver microsome solution to the wells of a 96-well plate. Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.[1]
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.[1]
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stopping solution.[1][9]
-
Protein Precipitation: Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.[1]
-
Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining concentration of the parent drug at each time point using a validated LC-MS/MS method.[1]
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time.
-
The slope of the linear regression of this plot provides the elimination rate constant (k).
-
Half-life (t½) is calculated as: t½ = 0.693 / k
-
Intrinsic Clearance (CLᵢₙₜ) is calculated as: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration]) * 1000[9]
Visualizing Metabolic Pathways and Experimental Workflows
The diagrams below illustrate the metabolic blocking effect of the trifluoromethyl group and the general workflow of the microsomal stability assay.
Caption: Metabolic blocking effect of the CF₃ group.
Caption: In Vitro Microsomal Stability Assay Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
A Comparative Guide to Base Selection for Regioselective Amination of Dichloropyrimidines
For Researchers, Scientists, and Drug Development Professionals
The regioselective introduction of amino groups into dichloropyrimidine scaffolds is a critical transformation in the synthesis of a vast array of pharmaceutical agents. The inherent reactivity difference between the chlorine atoms at various positions on the pyrimidine ring presents a synthetic challenge, often leading to mixtures of isomers that are difficult to separate.[1][2] This guide provides a comprehensive comparison of different bases and reaction conditions to achieve high regioselectivity in the amination of dichloropyrimidines, supported by experimental data.
Introduction
Dichloropyrimidines are versatile building blocks in medicinal chemistry. The two chlorine atoms can be sequentially substituted to introduce different functionalities. Generally, the chlorine atom at the C4 (and C6) position is more susceptible to nucleophilic attack than the chlorine at the C2 position.[2] However, traditional nucleophilic aromatic substitution (SNAr) reactions with amines often result in poor regioselectivity, yielding mixtures of C4 and C2 substituted products.[1][2] This guide focuses on evaluating the role of different bases in controlling this regioselectivity, particularly in the context of both SNAr and palladium-catalyzed amination reactions.
Comparison of Bases for Regioselective C4-Amination of 2,4-Dichloropyrimidines
The following table summarizes the performance of various bases in the amination of 6-aryl-2,4-dichloropyrimidines, highlighting the dramatic improvement in regioselectivity achieved with palladium catalysis in conjunction with a suitable base.
| Entry | Dichloropyrimidine Substrate | Amine | Base | Catalyst/Ligand | Solvent | Temp (°C) | C4:C2 Ratio | Yield (%) | Reference |
| 1 | 6-(4-fluorophenyl)-2,4-dichloropyrimidine | Dibutylamine | None | None | EtOH | 80 | 2:1 | - | [1] |
| 2 | 6-(4-fluorophenyl)-2,4-dichloropyrimidine | Dibutylamine | LiHMDS | Pd(OAc)₂/dppb | THF | -20 | >99:1 | 95 | [1] |
| 3 | 6-(4-fluorophenyl)-2,4-dichloropyrimidine | Aniline | None | None | EtOH | 80 | 10:1 | - | [1] |
| 4 | 6-(4-fluorophenyl)-2,4-dichloropyrimidine | Aniline | LiHMDS | None | THF | -60 | 97:3 | - | [1] |
| 5 | 6-phenyl-2,4-dichloropyrimidine | Dibutylamine | LiHMDS | Pd(OAc)₂/dppb | THF | -20 | >99:1 | 96 | [1] |
| 6 | 6-(4-methoxyphenyl)-2,4-dichloropyrimidine | Dibutylamine | LiHMDS | Pd(OAc)₂/dppb | THF | -20 | 20:1 | 94 | [1] |
Key Observations:
-
Palladium Catalysis is Key for High C4-Selectivity: For the amination of 6-aryl-2,4-dichloropyrimidines with aliphatic secondary amines, palladium-catalyzed conditions provide significantly higher regioselectivity for the C4 isomer compared to traditional SNAr reactions.[1]
-
LiHMDS as an Effective Base: In palladium-catalyzed reactions, Lithium bis(trimethylsilyl)amide (LiHMDS) proved to be a highly effective base, leading to rapid reactions and excellent C4-regioselectivity.[1]
-
Amine Nucleophilicity Matters: While highly nucleophilic aliphatic amines benefit from palladium catalysis, less nucleophilic aromatic amines like aniline can achieve good C4-selectivity without a catalyst when a strong base like LiHMDS is used at low temperatures.[1]
-
Electronic Effects of Substituents: Electron-donating groups on the C6-aryl substituent can slightly diminish the C4-regioselectivity.[1]
Comparison of Bases for Regioselective Amination of other Dichloropyrimidines
The choice of base is also critical for other dichloropyrimidine isomers. The following table provides examples for 4,6-dichloropyrimidine.
| Entry | Dichloropyrimidine Substrate | Amine | Base | Catalyst/Ligand | Solvent | Temp (°C) | Product | Yield (%) | Reference |
| 1 | 4,6-dichloropyrimidine | Adamantyl-containing amine | K₂CO₃ | None | DMF | 140 | Mono-aminated | 60-99 | [3][4] |
| 2 | 4-amino-6-chloropyrimidine | Adamantyl-containing amine | NaOtBu | Pd₂(dba)₃/BINAP | Dioxane | 100 | Di-aminated | 60 | [4] |
Key Observations:
-
Inorganic Bases for SNAr: For the initial mono-amination of 4,6-dichloropyrimidine under catalyst-free SNAr conditions, inorganic bases like potassium carbonate (K₂CO₃) are effective.[3][4]
-
Stronger Bases for Pd-Catalyzed Diamination: For the subsequent amination of the less reactive chloro-position in 4-amino-6-chloropyrimidine, a palladium-catalyzed approach with a stronger base like sodium tert-butoxide (NaOtBu) is often necessary to achieve good yields of the di-aminated product.[4]
Experimental Protocols
General Procedure for Palladium-Catalyzed C4-Regioselective Amination of 6-Aryl-2,4-dichloropyrimidines:
To a solution of the 6-aryl-2,4-dichloropyrimidine (1.0 equiv) and the amine (1.1 equiv) in anhydrous THF at the specified temperature is added LiHMDS (1.0 M in THF, 1.2 equiv) dropwise. To this mixture is then added a solution of the palladium catalyst (e.g., 2 mol % Pd(OAc)₂ with 4 mol % dppb). The reaction is stirred at the specified temperature until completion (monitored by TLC or LC-MS). The reaction is then quenched with saturated aqueous NH₄Cl and extracted with an organic solvent. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography to afford the desired C4-aminated product.
General Procedure for Catalyst-Free Mono-amination of 4,6-Dichloropyrimidine:
A mixture of 4,6-dichloropyrimidine (1.0 equiv), the amine (1.0-1.2 equiv), and K₂CO₃ (2.0 equiv) in DMF is heated at 140 °C until the starting material is consumed (monitored by TLC or GC-MS). The reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography.
Logical Workflow for Regioselective Amination
Caption: Workflow for regioselective amination of dichloropyrimidines.
Conclusion
The regioselective amination of dichloropyrimidines is highly dependent on the careful selection of the base and reaction conditions. For achieving high C4-selectivity in the amination of 2,4-dichloropyrimidines, palladium catalysis in combination with a strong, non-nucleophilic base like LiHMDS is a superior strategy compared to traditional SNAr methods. In cases like the mono-amination of 4,6-dichloropyrimidine, milder inorganic bases can be sufficient for catalyst-free reactions. The data presented in this guide serves as a valuable resource for researchers in the optimization of their synthetic routes towards medicinally important aminopyrimidine derivatives.
References
A Comparative Guide to Analytical Methods for Determining Isomeric Purity of Substituted Pyrimidines
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of substituted pyrimidines is a critical step in the synthesis and quality control of pharmaceuticals and other bioactive molecules. The presence of unintended isomers can significantly impact the efficacy, safety, and regulatory approval of a drug product. This guide provides a comparative overview of the most common analytical methods used to determine the isomeric purity of substituted pyrimidines, with a focus on their performance, supported by experimental data.
Comparison of Analytical Methods
The choice of analytical method for determining the isomeric purity of substituted pyrimidines depends on several factors, including the nature of the isomers (e.g., positional isomers, stereoisomers), the complexity of the sample matrix, and the required sensitivity and resolution. The following tables summarize the performance of various analytical techniques.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) are powerful separation techniques capable of resolving closely related isomers.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Applicability | Broad applicability for positional isomers and enantiomers (with chiral stationary phases).[1][2][3][4][5][6] | Suitable for volatile and thermally stable pyrimidine isomers. Derivatization may be required for polar compounds.[7][8][9] | Excellent for charged or polar isomers and offers high separation efficiency.[10][11][12][13][14] |
| Stationary Phase | Wide variety of stationary phases, including reversed-phase (C18), normal-phase, and chiral stationary phases (CSPs).[1][3] | Typically wall-coated open tubular (WCOT) columns with various polysiloxane-based stationary phases. | The capillary itself acts as the separation column; can be modified with coatings or additives.[14] |
| Mobile Phase/Carrier Gas | Liquid mobile phase, offering a wide range of selectivity tuning.[1] | Inert carrier gas (e.g., Helium, Nitrogen). | Aqueous or non-aqueous buffer solutions.[10][11] |
| Detection | UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (MS).[15] | Flame Ionization Detector (FID), Mass Spectrometry (MS).[7][9][16] | UV-Vis, DAD, MS.[10][11] |
| Sample Throughput | Moderate to high. | High. | High.[12] |
| Key Advantages | Versatility, robustness, and wide availability of columns and methods.[1] | High resolution and sensitivity, especially when coupled with MS.[7][9] | High separation efficiency, minimal sample and solvent consumption.[12][14] |
| Key Limitations | May require specialized and expensive chiral columns for enantiomers.[1][17] | Limited to volatile and thermally stable compounds; potential for thermal degradation.[8] | Can be sensitive to matrix effects; reproducibility can be a challenge. |
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of isomers without the need for chromatographic separation.
| Parameter | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Applicability | Excellent for distinguishing constitutional (structural) isomers and diastereomers based on unique chemical shifts and coupling constants.[18][19][20] Can also be used for enantiomeric purity with chiral solvating agents or chiral derivatizing agents.[17] |
| Principle | Exploits the different magnetic environments of atomic nuclei within each isomer, leading to distinct spectral patterns.[19] |
| Detection | Non-destructive technique providing detailed structural information. |
| Sample Throughput | Generally lower than chromatographic methods. |
| Key Advantages | Provides unambiguous structural information, allowing for the direct identification and quantification of isomers in a mixture.[18][19] No separation is required for distinguishing many types of isomers. |
| Key Limitations | Lower sensitivity compared to chromatographic methods.[21] Spectral overlap can be an issue in complex mixtures, potentially requiring higher field instruments or advanced 2D NMR techniques.[18] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Chiral Isomers
This protocol outlines a general approach for the separation of pyrimidine enantiomers using a chiral stationary phase.
1. Column Selection:
-
Choose a chiral stationary phase (CSP) based on the functional groups present in the substituted pyrimidine. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.[1]
2. Mobile Phase Preparation:
-
For normal-phase chromatography, a typical mobile phase consists of a mixture of hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol).
-
For reversed-phase chromatography, a mixture of water or buffer with an organic modifier (e.g., acetonitrile, methanol) is used.
3. Chromatographic Conditions:
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25 °C) to ensure reproducibility.
-
Injection Volume: 5 - 20 µL.
-
Detection: UV detection at a wavelength where the pyrimidine isomers show maximum absorbance.
4. Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent at a known concentration.
-
Filter the sample through a 0.45 µm filter before injection to remove any particulate matter.
5. Data Analysis:
-
The isomeric purity is determined by calculating the peak area percentage of the desired isomer relative to the total peak area of all isomers.
Gas Chromatography-Mass Spectrometry (GC-MS) for Positional Isomers
This protocol is suitable for the analysis of volatile and thermally stable substituted pyrimidine isomers.
1. Column Selection:
-
A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is often used.
2. GC Conditions:
-
Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250 °C).
-
Oven Temperature Program: Start at a low temperature and ramp up to a final temperature to achieve separation of the isomers. A typical program might be: 100 °C for 1 min, then ramp at 10 °C/min to 280 °C and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
3. MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.[16]
-
Mass Range: Scan a mass range appropriate for the molecular weight of the pyrimidine isomers and their expected fragments (e.g., m/z 50-500).
-
Ion Source Temperature: Typically around 230 °C.
4. Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
If the pyrimidines are not sufficiently volatile, derivatization (e.g., silylation) may be necessary.[7]
5. Data Analysis:
-
Isomers are identified based on their retention times and unique mass spectra. Quantification is performed by integrating the peak areas of specific ions or the total ion chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Isomers
This protocol describes the use of ¹H NMR for determining the ratio of two constitutional isomers.
1. Sample Preparation:
-
Dissolve an accurately weighed amount of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[18]
-
Add an internal standard with a known concentration if absolute quantification is required.
2. NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher for better resolution).
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of the protons, which is crucial for accurate integration.
3. Data Processing:
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
4. Data Analysis:
-
Identify distinct signals in the spectrum that are unique to each isomer.[19]
-
Integrate the peak areas of these unique signals.
-
The molar ratio of the isomers is directly proportional to the ratio of their integration values (after normalizing for the number of protons each signal represents).
Visualizing the Workflow
The following diagram illustrates a general workflow for the determination of isomeric purity of substituted pyrimidines.
Caption: General workflow for determining the isomeric purity of substituted pyrimidines.
This guide provides a foundational understanding of the key analytical methods for assessing the isomeric purity of substituted pyrimidines. The selection of the most appropriate technique will ultimately be guided by the specific chemical properties of the isomers and the analytical resources available.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 6. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation of purine and pyrimidine bases by capillary electrophoresis using beta-cyclodextrin as an additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Capillary electrophoresis for detection of inherited disorders of purine and pyrimidine metabolism: a selective approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. deepdyve.com [deepdyve.com]
- 14. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. benchchem.com [benchchem.com]
- 19. creative-biostructure.com [creative-biostructure.com]
- 20. [PDF] 1H-NMR spectroscopy of body fluids: inborn errors of purine and pyrimidine metabolism. | Semantic Scholar [semanticscholar.org]
- 21. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine - PMC [pmc.ncbi.nlm.nih.gov]
Advancing Crop Protection: A Comparative Guide to the Agrochemical Potential of Novel Trifluoromethylpyrimidines
For Immediate Release
A new generation of trifluoromethylpyrimidine derivatives is demonstrating significant promise in the ongoing effort to develop more effective and targeted agrochemicals. These novel compounds are exhibiting potent fungicidal, insecticidal, and herbicidal activities, in some cases surpassing the efficacy of current commercial standards. This guide provides a comprehensive comparison of these emerging agrochemicals, supported by experimental data, to inform researchers, scientists, and drug development professionals.
The strategic incorporation of a trifluoromethyl (CF₃) group into the pyrimidine molecular structure is a key driver of the enhanced biological activity observed in these compounds. The CF₃ group can increase the metabolic stability of the molecule, improve its ability to penetrate pest and pathogen cells, and enhance its binding to target enzymes.
Comparative Performance Analysis
Recent studies have highlighted the potential of these novel trifluoromethylpyrimidines against a range of agricultural threats. The following tables summarize key performance data in comparison to established commercial products.
Table 1: Antifungal Activity of Novel Trifluoromethylpyrimidines
A number of novel trifluoromethylpyrimidine derivatives have shown exceptional activity against economically important plant pathogens. For instance, compound 5l exhibited 100% inhibition of Botrytis cinerea, the causative agent of grey mold, at a concentration of 50 µg/mL, outperforming the commercial fungicide Tebuconazole.[1] Similarly, compounds 5q and 5s demonstrated superior inhibition of Phytophthora litchii compared to Azoxystrobin.[2]
| Compound ID | Target Pathogen | Efficacy (% Inhibition / EC₅₀ µg/mL) | Commercial Standard | Efficacy of Standard (% Inhibition / EC₅₀ µg/mL) |
| 5l | Botrytis cinerea | 100% inhibition @ 50 µg/mL | Tebuconazole | 96.45% inhibition @ 50 µg/mL |
| 5q | Phytophthora litchii | 93.8% inhibition @ 100 µg/mL | Azoxystrobin | 86.3% inhibition @ 100 µg/mL |
| 5s | Phytophthora litchii | 96.3% inhibition @ 100 µg/mL | Azoxystrobin | 86.3% inhibition @ 100 µg/mL |
| 5u | Rhizoctonia solani | EC₅₀ = 26.0 µg/mL | Azoxystrobin | EC₅₀ = 26.0 µg/mL |
| 5v | Sclerotinia sclerotiorum | 82.73% inhibition @ 50 µg/mL | Tebuconazole | 83.34% inhibition @ 50 µg/mL |
Table 2: Insecticidal Activity of Novel Trifluoromethylpyrimidines
Against major insect pests such as the fall armyworm (Spodoptera frugiperda), novel trifluoromethylpyrimidines have also shown strong performance. Compound 5w achieved a 90.0% mortality rate against S. frugiperda at a concentration of 500 µg/mL, nearing the efficacy of the widely used insecticide Chlorantraniliprole.[3]
| Compound ID | Target Insect | Efficacy (% Mortality @ 500 µg/mL) | Commercial Standard | Efficacy of Standard (% Mortality) |
| 5w | Spodoptera frugiperda | 90.0% | Chlorantraniliprole | >90% |
| 5t | Spodoptera frugiperda | 83.3% | Chlorantraniliprole | >90% |
| 5w | Mythimna separata | 86.7% | Chlorantraniliprole | >90% |
Table 3: Herbicidal and Antiviral Activities
The versatility of the trifluoromethylpyrimidine scaffold extends to herbicidal and antiviral applications. Certain derivatives have demonstrated potent pre-emergence herbicidal effects against both broadleaf and grassy weeds, comparable to commercial herbicides like Metolachlor.[4] Furthermore, significant antiviral activity against Tobacco Mosaic Virus (TMV) has been observed, with compound 5j showing a curative effect of 76.3%, substantially higher than the commercial antiviral agent Ningnanmycin.[2]
| Application | Compound ID | Target | Efficacy | Commercial Standard | Efficacy of Standard |
| Herbicidal | 11a | Dicotyledonous & Monocotyledonous weeds | Good pre-emergence control @ 150 g a.i. ha⁻¹ | Metolachlor | Standard commercial efficacy |
| Antiviral | 5j | Tobacco Mosaic Virus (Curative) | 76.3% inhibition @ 500 µg/mL | Ningnanmycin | 54.0% inhibition @ 500 µg/mL |
| Antiviral | 5h | Tobacco Mosaic Virus (Protective) | 66.4% inhibition @ 500 µg/mL | Ningnanmycin | 58.6% inhibition @ 500 µg/mL |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Antifungal Activity: Mycelial Growth Inhibition Assay
This in vitro assay is a standard method to determine the fungistatic or fungicidal properties of a chemical compound.
-
Media Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and added to molten Potato Dextrose Agar (PDA) to achieve the desired final concentration. The solvent concentration is kept constant across all plates, including the control, to ensure it does not interfere with fungal growth.
-
Inoculation: A small plug (typically 5 mm in diameter) of mycelium from an actively growing culture of the target fungus is placed at the center of each PDA plate.
-
Incubation: The plates are incubated at an optimal temperature for the specific fungus (e.g., 25-28°C) until the mycelial growth in the control plate reaches the edge of the plate.
-
Data Analysis: The diameter of the fungal colony is measured. The percentage of inhibition is calculated using the formula: Inhibition (%) = [(dc - dt) / dc] * 100, where dc is the diameter of the control colony and dt is the diameter of the treated colony.
Insecticidal Activity: Leaf Disc Bioassay
This method is used to evaluate the oral toxicity of a compound to chewing insects.
-
Preparation of Treated Leaves: Leaf discs from a suitable host plant are immersed in a solution of the test compound for a brief period and then allowed to air dry. Control discs are treated with a blank solution containing only the solvent and any surfactants used.
-
Insect Exposure: The treated leaf discs are placed in individual containers (e.g., Petri dishes) with a single larva of the target insect species.
-
Incubation: The containers are maintained under controlled environmental conditions (temperature, humidity, and light).
-
Mortality Assessment: The number of dead larvae is recorded at predetermined time points (e.g., 24, 48, and 72 hours). Mortality is confirmed by gently prodding the larvae with a soft brush.
Herbicidal Activity: Pre-emergence Assay
This assay assesses the ability of a compound to prevent weed seed germination and emergence.
-
Sowing: Seeds of the target weed species are sown at a uniform depth in pots filled with a standardized soil mixture.
-
Application: The test compound is applied evenly to the soil surface, typically as a spray, at a specified rate. Control pots are treated with a blank formulation.
-
Growth Conditions: The pots are placed in a greenhouse or growth chamber with controlled conditions and watered as needed.
-
Evaluation: After a designated period (e.g., 14-21 days), the number of emerged weeds is counted, and the overall plant health is assessed. The fresh or dry weight of the emerged plants may also be measured to quantify the inhibitory effect.
Visualizing the Mode of Action and Experimental Processes
Proposed Fungicidal Mode of Action: Succinate Dehydrogenase Inhibition
Many modern fungicides, and likely some of these novel trifluoromethylpyrimidines, function by inhibiting the enzyme succinate dehydrogenase (SDH) in the mitochondrial respiratory chain of fungi. This disruption of cellular respiration leads to a rapid depletion of energy and ultimately, fungal cell death.
Caption: Inhibition of SDH disrupts the fungal respiratory chain.
Proposed Herbicidal Mode of Action: Protoporphyrinogen Oxidase (PPO) Inhibition
A common mode of action for herbicides is the inhibition of the protoporphyrinogen oxidase (PPO) enzyme, which is crucial for chlorophyll biosynthesis in plants. Blocking this pathway leads to the accumulation of a phototoxic intermediate, causing rapid cellular damage in the presence of light.
Caption: PPO inhibition leads to weed mortality via oxidative stress.
Experimental Workflow: Antifungal Mycelial Growth Inhibition Assay
References
- 1. researchgate.net [researchgate.net]
- 2. analyzeseeds.com [analyzeseeds.com]
- 3. The inhibitory action of plant extracts on the mycelial growth of Ascosphaera apis, the causative agent of chalkbrood disease in Honey bee - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo antifungal activity of Allium hirtifolium and Allium sativum - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2,5-Dichloro-4-(trifluoromethyl)pyrimidine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 2,5-Dichloro-4-(trifluoromethyl)pyrimidine are paramount for ensuring laboratory safety and environmental protection. This guide provides a clear, step-by-step operational plan for the safe disposal of this halogenated pyrimidine, grounded in established safety protocols for similar chemical compounds.
Disclaimer: No specific safety data sheet (SDS) for this compound was located. The following guidance is based on the safety data sheets of structurally similar compounds, including 2,4-Dichloro-5-(trifluoromethyl)pyrimidine and 2,4-Dichloro-6-(trifluoromethyl)pyrimidine. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate personal protective equipment (PPE).
Required Personal Protective Equipment:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Safety goggles and a face shield.
-
Lab Coat: A flame-retardant lab coat.
-
Respiratory Protection: Use a fume hood to avoid inhalation of vapors.[1]
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Categorization: this compound is classified as a halogenated organic waste.
-
Segregation: Do not mix this compound with other waste streams, particularly non-halogenated solvents or aqueous waste, to prevent unforeseen chemical reactions and to ensure proper disposal routing.
2. Containerization:
-
Primary Container: Collect waste this compound in its original container if possible, or in a designated, compatible, and clearly labeled waste container.
-
Container Material: Use a chemically resistant container, such as glass or high-density polyethylene (HDPE).
-
Closure: Ensure the container is securely sealed to prevent leaks or spills. Do not overfill the container; leave adequate headspace for vapor expansion.
3. Labeling:
-
Hazardous Waste Label: Affix a hazardous waste label to the container immediately upon starting waste collection.
-
Contents: Clearly write the full chemical name, "this compound," and indicate the approximate quantity.
-
Hazard Pictograms: Include appropriate GHS pictograms for acute toxicity, skin irritation, and eye irritation.
4. Storage:
-
Location: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.
-
Incompatibilities: Store away from strong oxidizing agents.[1]
5. Arranging for Disposal:
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Documentation: Complete any required waste disposal forms or manifests as instructed by your EHS department.
Key Data Summary
The following table summarizes critical safety and disposal information based on analogous compounds.
| Parameter | Information | Source |
| Chemical Class | Halogenated Heterocycle | |
| Appearance | Likely a liquid or solid | |
| Incompatible Materials | Strong oxidizing agents | [1] |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Hydrogen fluoride (HF), Hydrogen chloride (HCl) gas | [1][2] |
| Primary Disposal Method | Incineration by an approved waste disposal plant | [1][2] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2,5-Dichloro-4-(trifluoromethyl)pyrimidine
Essential Safety and Handling Guide for 2,5-Dichloro-4-(trifluoromethyl)pyrimidine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. The following information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Chemical Profile and Hazards:
This compound is a halogenated pyrimidine derivative. While specific data for this isomer is limited, information from structurally similar compounds, such as 2,4-Dichloro-5-(trifluoromethyl)pyrimidine and 2,4-Dichloro-6-(trifluoromethyl)pyrimidine, indicates that this class of compounds should be handled with care. The primary hazards include acute oral toxicity, skin irritation, and serious eye irritation.[1][2] It is crucial to prevent contact with skin, eyes, and clothing, and to avoid inhalation of any vapors or mists.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to mitigate the risks associated with handling this compound. The following table summarizes the required PPE.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator | Use a full-facepiece respirator with a combination organic vapor/acid gas/particulate cartridge if exposure limits are exceeded or if irritation is experienced.[3] A dust mask (type N95 or equivalent) may be suitable for handling small quantities in a well-ventilated area. |
| Eyes & Face | Tight-sealing safety goggles and a face shield | Standard safety glasses are not sufficient. Goggles and a face shield are necessary to protect against splashes.[4][5] Eyewash stations should be readily accessible.[3] |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Inspect gloves for integrity before each use. Dispose of contaminated gloves after use in accordance with waste disposal procedures. |
| Body | Laboratory coat, disposable coveralls, or a chemical-resistant apron | A long-sleeved, back-closing gown is recommended.[5] For larger quantities or in case of a spill, full-body "bunny suit" coveralls offer maximum protection.[5] |
| Feet | Closed-toe shoes and shoe covers | Shoe covers should be worn to prevent the spread of contamination. |
Safe Handling and Storage
Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood.[4]
-
Ensure that safety showers and eyewash stations are located near the workstation.[3]
Handling Procedures:
-
Avoid all personal contact, including inhalation.[6]
-
Wash hands thoroughly after handling the compound.[3]
-
Keep the container tightly closed when not in use.
Storage:
-
Store in a cool, dry, and well-ventilated area.[6]
-
Recommended storage temperature is between 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen).[7]
-
Store away from incompatible materials such as strong oxidizing agents.[4]
-
Store in a locked cabinet or other secure location.
Emergency and Disposal Procedures
Spill Response:
-
Evacuate the area and prevent entry.
-
Wear the appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).
-
Collect the absorbed material into a sealed, labeled container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Ventilate the area.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |
Waste Disposal:
-
Dispose of all waste materials, including contaminated PPE and spill cleanup materials, in accordance with local, state, and federal regulations.[3]
-
Do not allow the chemical to enter drains or waterways.
-
Containers should be treated as hazardous waste even when empty and should be properly disposed of.[6]
Safe Handling Workflow
The following diagram outlines the logical steps for safely handling this compound.
Caption: A flowchart illustrating the procedural steps for the safe handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Page loading... [guidechem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. This compound CAS#: 785777-98-2 [amp.chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

